5-Nitrosopyrimidine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
180799-04-6 |
|---|---|
Fórmula molecular |
C4H3N3O |
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
5-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H |
Clave InChI |
YZFUAIWTNMWSEP-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)N=O |
SMILES canónico |
C1=C(C=NC=N1)N=O |
Sinónimos |
Pyrimidine, 5-nitroso- (9CI) |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis, Structural Dynamics, and Therapeutic Applications of 5-Nitrosopyrimidines
Executive Summary
The pyrimidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the structural basis of nucleic acids and numerous synthetic therapeutics. Among its functionalized derivatives, 5-nitrosopyrimidines stand out due to their unique physicochemical properties—specifically, their capacity for switchable intramolecular hydrogen bonding and rotameric equilibrium. This whitepaper provides an in-depth mechanistic analysis of 5-nitrosopyrimidine synthesis, detailing self-validating experimental protocols, structural characterization, and their emerging role in targeted drug development.
Mechanistic Principles of Pyrimidine Nitrosation
Electronic Distribution and Reactivity
The pyrimidine ring is inherently electron-deficient due to the strong electronegativity of the nitrogen atoms at positions 1 and 3. This electron-withdrawing effect leaves positions 2, 4, and 6 highly susceptible to nucleophilic attack, while rendering the ring highly resistant to electrophilic aromatic substitution (EAS)[1].
However, the C-5 position is the least electron-deficient site on the ring. To facilitate EAS reactions such as nitrosation, the pyrimidine core must be functionalized with strong electron-donating groups (EDGs)—such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups—at the 2, 4, or 6 positions[2]. These substituents donate electron density through resonance, heavily localizing a partial negative charge at C-5. This activation is an absolute prerequisite for the ring to react with weak electrophiles like the nitrosonium ion (NO⁺)[3].
The Nitrosation Pathway
Nitrosation is typically achieved using sodium nitrite (NaNO₂) in an aqueous acidic medium (e.g., acetic acid or hydrochloric acid). The acid serves a dual purpose: it slightly protonates the pyrimidine to aid solubility and reacts with NaNO₂ to generate nitrous acid (HNO₂), which subsequently dehydrates to form the active NO⁺ electrophile[4]. The electrophilic attack at the activated C-5 position yields the 5-nitrosopyrimidine derivative.
Figure 1: Workflow and self-validation logic for the synthesis of 5-nitrosopyrimidines.
Self-Validating Synthesis Protocol
To ensure reproducibility and high yield, experimental protocols must integrate causality and real-time validation. The following methodology details the synthesis of 2,4,6-triamino-5-nitrosopyrimidine, a critical intermediate in pharmaceutical development[5].
Step-by-Step Methodology
-
Substrate Dissolution: Suspend 10 mmol of 2,4,6-triaminopyrimidine in 20 mL of 10% aqueous acetic acid.
-
Causality: The acidic medium is strictly required to generate the active electrophile (NO⁺) from sodium nitrite while maintaining the substrate in a reactive state.
-
-
Thermal Regulation: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: Nitrous acid is highly unstable at ambient temperatures, rapidly decomposing into volatile nitrogen oxides (NOx). Strict thermal control preserves the electrophile concentration and prevents uncontrolled oxidative side reactions.
-
-
Electrophile Addition: Slowly add a pre-cooled aqueous solution of NaNO₂ (11 mmol in 5 mL water) dropwise over 15 minutes under continuous magnetic stirring.
-
Causality: Dropwise addition prevents localized exothermic spikes and controls the steady-state concentration of NO⁺, minimizing the formation of unwanted diazonium byproducts.
-
-
In-Process Validation (Self-Validating Step): After complete addition, stir for an additional 30 minutes. Spot a single drop of the reaction mixture onto starch-iodide paper.
-
Validation Logic: A rapid, persistent blue-black color indicates the presence of unreacted nitrous acid. This confirms that the substrate has been completely consumed and the electrophilic substitution has reached its thermodynamic endpoint. If the test is negative, add NaNO₂ in 1 mmol increments until a positive test is achieved.
-
-
Isolation: Filter the brightly colored precipitate under vacuum.
-
Causality: The introduction of the nitroso group facilitates strong intramolecular hydrogen bonding, which significantly reduces the compound's aqueous solubility. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle).
-
-
Purification: Wash the filter cake with ice-cold water and cold ethanol, then dry under vacuum.
Physicochemical Properties and Structural Dynamics
Intramolecular Hydrogen Bonding and Pseudoring Formation
A defining characteristic of 5-nitrosopyrimidines substituted with amino or alkylamino groups at positions 4 and 6 is their ability to form strong intramolecular hydrogen bonds. The oxygen atom of the 5-nitroso group acts as a hydrogen bond acceptor, while the adjacent amino protons act as donors[6]. This interaction forms an additional 6-membered pseudoring, making these molecules excellent structural mimics of fused bicyclic heterocycles, such as purines[7].
Rotameric Equilibrium
Because the nitroso group can rotate around the C5–N bond, these compounds exist as a mixture of two distinct rotamers (Rotamer A and Rotamer B). The C6–C5–N–O torsion angle is close to 0° in Rotamer A and approximately 180° in Rotamer B[6]. The ratio of these rotamers is highly dependent on the steric and electronic character of the substituents at positions 4 and 6, and can be precisely quantified using NMR spectroscopy and Density Functional Theory (DFT) calculations[6].
Figure 2: Thermodynamic equilibrium of 5-nitrosopyrimidine rotamers via intramolecular H-bonding.
Quantitative Data Summary
| Property | Value / Characteristic | Analytical Validation Method |
| Electrophilic Site | C-5 Position | NMR, X-Ray Crystallography |
| Melting Point | >300 °C (for 2,4,6-triamino deriv.) | Capillary Melting Point Apparatus[8] |
| pKa | ~0.56 (Predicted) | Potentiometric Titration[9] |
| H-Bonding | Forms 6-membered pseudoring | FT-IR (N=O stretch shift), XRD[7] |
| Rotamer Ratio | Substituent & Solvent Dependent | ¹H/¹³C NMR, DFT Calculations[6] |
Therapeutic Applications and Drug Development
The structural mimicry of purines allows 5-nitrosopyrimidines to interact with a variety of biological targets, making them highly valuable in drug discovery[7].
Antibacterial and Antifungal Agents
Extensive Structure-Activity Relationship (SAR) studies have identified 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines as potent antimicrobial agents. Specific derivatives exhibit remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Salmonella enteritidis[10]. Furthermore, molecular modeling has guided the design of nitrosopyrimidines that act as potent antifungal agents against human pathogenic strains like Candida albicans and Cryptococcus neoformans[11].
Anticancer Therapeutics (AGAT Inhibition)
In oncology, 5-nitrosopyrimidines are utilized to overcome tumor resistance to alkylating agents. Derivatives such as 4(6)-(benzyloxy)-2,6(4)-diamino-5-nitrosopyrimidines are highly potent inhibitors of human O⁶-alkylguanine-DNA alkyltransferase (AGAT). By inhibiting AGAT, these compounds prevent the DNA repair mechanisms of cancer cells, thereby drastically potentiating the cytotoxicity of chemotherapeutics like chloroethylnitrosourea (ACNU)[12].
Figure 3: Pharmacological applications and structural modifications of the 5-nitrosopyrimidine core.
References
- Title: A Switchable Intramolecular Hydrogen Bond in Polysubstituted 5-Nitrosopyrimidines Source: ACS Publications URL
- Source: NIH.
- Title: Pyrimidine Source: Wikipedia URL
- Title: Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity Source: IJISRT URL
- Title: 2,4,6-Triamino-5-nitrosopyrimidine Source: Chem-Impex URL
- Source: CAS.
- Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL
- Source: NIH.
- Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL
- Title: Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)
- Title: Cas 5442-24-0, 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE Source: Lookchem URL
- Title: 5-nitroso-2,4,6-pyrimidinetriamine - 1006-23-1 Source: ChemSynthesis URL
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. ijisrt.com [ijisrt.com]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CCCC , ASAP Articles, css201414285 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Cas 5442-24-0,4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE | lookchem [lookchem.com]
- 10. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
chemical structure and reactivity of 5-nitrosopyrimidine
An In-depth Technical Guide to the Chemical Structure and Reactivity of 5-Nitrosopyrimidine
Foreword
The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleic acids and a plethora of therapeutic agents.[1] Among its many derivatives, the 5-nitrosopyrimidine moiety stands out as a uniquely reactive and versatile building block. Its distinct electronic properties, governed by the powerful electron-withdrawing nitroso group at the C5 position, unlock a diverse range of chemical transformations. This guide provides an in-depth exploration of the structure, synthesis, and reactivity of 5-nitrosopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind its chemical behavior, present field-proven protocols, and illustrate its strategic importance in the synthesis of complex heterocyclic systems and bioactive molecules.
Molecular Architecture: Structure, Tautomerism, and Physicochemical Properties
The chemical behavior of 5-nitrosopyrimidine is fundamentally dictated by its electronic structure and the potential for dynamic isomeric forms.
Electronic Landscape and "Push-Pull" Dynamics
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The introduction of a strongly electron-withdrawing nitroso (-N=O) group at the C5 position profoundly amplifies this effect. This creates a polarized system where the C2, C4, and C6 positions become significantly electrophilic, making them susceptible to nucleophilic attack.
When electron-donating groups (e.g., -NH2, -OR) are introduced at these positions, a "push-pull" system is established. This intramolecular charge transfer (ICT) shifts electron density from the donor substituents, through the pyrimidine ring, to the nitroso group.[2] This electronic interplay not only modulates the reactivity of the ring but also influences its spectroscopic properties and the strength of intramolecular interactions.
The Dynamic Duo: Nitroso-Oxime Tautomerism
A critical feature of 5-nitrosopyrimidines is their existence in a tautomeric equilibrium with the corresponding quinoid oxime form. This prototropic tautomerism involves the migration of a proton, typically from an adjacent carbon or a substituent, to the oxygen atom of the nitroso group.[3][4]
The position of this equilibrium is sensitive to the molecular environment, including the solvent, pH, and the nature of other substituents on the pyrimidine ring. While often favoring the nitroso form, the oxime tautomer can be a key intermediate in certain reactions and is crucial for understanding the molecule's biological activity, as tautomerism can dictate base-pairing interactions in biological systems.[5][6]
Caption: Nitroso-Oxime tautomeric equilibrium in 5-nitrosopyrimidines.
Intramolecular Hydrogen Bonding and Rotational Isomers
When amino substituents are present at the C4 or C6 positions, adjacent to the nitroso group, strong intramolecular hydrogen bonds (IMHBs) can form.[2] This interaction significantly stabilizes the molecule's conformation. If the substituents at C4 and C6 are different, two distinct IMHBs are possible, leading to the formation of two stable rotational isomers (rotamers) that differ only in the orientation of the nitroso group. These rotamers can often be observed and even separated, behaving as distinct chemical species.[2] The ratio between these rotamers is influenced by the hydrogen-bonding capabilities of the substituents and the overall electronic push-pull character of the molecule.[2]
Physicochemical Data Summary
The fundamental properties of the parent 5-nitrosopyrimidine molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃O | PubChem CID: 18535981[7] |
| Molecular Weight | 109.09 g/mol | PubChem CID: 18535981[7] |
| IUPAC Name | 5-nitrosopyrimidine | PubChem CID: 18535981[7] |
| CAS Number | 180799-04-6 | PubChem CID: 18535981[7] |
Synthesis of 5-Nitrosopyrimidines: A Protocol-Driven Approach
The most prevalent and efficient method for synthesizing 5-nitrosopyrimidines is the direct nitrosation of an activated, electron-rich pyrimidine precursor. The key is to have a pyrimidine ring that is sufficiently nucleophilic to react with a nitrosating agent.
Core Strategy: Electrophilic Nitrosation
The reaction typically involves treating a pyrimidine bearing electron-donating groups (like amino or hydroxyl) with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid (e.g., HCl, H₂SO₄) or a weak acid like acetic acid.
Caption: One-pot synthesis workflow for 5-nitroso-2,4,6-triaminopyrimidine.
Experimental Protocol: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This protocol is adapted from established industrial methods and provides a robust pathway to a key 5-nitrosopyrimidine intermediate.[8] The causality behind this one-pot process lies in its efficiency; by avoiding the isolation of the intermediate 2,4,6-triaminopyrimidine, the process is streamlined.
Materials:
-
Guanidine hydrochloride
-
Sodium methylate (or other suitable base)
-
Malonic acid dinitrile
-
Ethanol (or other C1-C4 aliphatic alcohol)
-
Acetic acid (or other strong acid)
-
Sodium nitrite
-
Water
Procedure:
-
Preparation: In a reaction vessel equipped for heating, cooling, and stirring under an inert atmosphere (e.g., nitrogen), dissolve guanidine hydrochloride in ethanol.
-
Base Addition: Carefully add sodium methylate to the solution while maintaining the temperature below 25°C to generate free guanidine base.
-
Condensation: Slowly add a solution of malonic acid dinitrile in ethanol to the reaction mixture at approximately 20°C over one hour.
-
Reaction: Heat the mixture to reflux and maintain for approximately three hours to form 2,4,6-triaminopyrimidine. The reaction progress can be monitored by TLC.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to between 20°C and 50°C. Adjust the pH to be distinctly acidic (preferably below 5) by adding acetic acid.[8] This step is critical as it neutralizes the base and prepares the system for nitrosation.
-
Dilution: An essential feature of this improved method is the addition of a significant quantity of water (0.5 to 4 parts relative to the reaction mixture volume).[8] This addition has been shown to increase the final yield and simplify the subsequent work-up.[8]
-
Nitrosation: Prepare an aqueous solution of sodium nitrite and add it dropwise to the acidified reaction mixture, maintaining the temperature below 20°C. The characteristic blue or green color of the nitroso compound should develop.
-
Isolation: After the addition is complete, stir the mixture for an additional hour. The precipitated product, 5-nitroso-2,4,6-triaminopyrimidine, can be collected by filtration, washed with water, and dried.
The Reactive Hub: Key Chemical Transformations
The 5-nitrosopyrimidine core is a hub of reactivity, enabling access to a wide array of other functionalized pyrimidines and fused heterocyclic systems.
Caption: Key chemical transformations of the 5-nitrosopyrimidine scaffold.
Reduction to 5-Aminopyrimidines
The reduction of the nitroso group to a primary amine is arguably the most significant transformation of this scaffold. It provides access to 5-aminopyrimidines, which are vital precursors for many pharmaceuticals.[9]
-
Mechanism & Reagents: This conversion is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using dissolving metal reductions, such as zinc dust in an acidic medium.[10] The choice of reagent is crucial for achieving high yields and compatibility with other functional groups.
-
Causality in Action: The reduction of 5-nitroso-2,4,6-triaminopyrimidine yields 2,4,5,6-tetraaminopyrimidine (TAP).[10] The resulting 1,2-diamine arrangement (amino groups at C4 and C5) is the key structural feature that enables subsequent cyclization reactions to form fused rings.
Oxidation to 5-Nitropyrimidines
The nitroso group can be readily oxidized to a nitro group (-NO₂), yielding 5-nitropyrimidines. These compounds are also valuable synthetic intermediates and possess their own unique biological activities.[11][12]
-
Mechanism & Reagents: A common and effective method involves using a strong oxidizing agent such as 30% hydrogen peroxide in trifluoroacetic acid (TFA) or pre-formed peroxytrifluoroacetic acid.[13][14]
-
A Competing Pathway: N-Oxidation: A noteworthy aspect of this reaction is the potential for concurrent oxidation of the ring nitrogen atoms. This can lead to the formation of 5-nitropyrimidine 1-N-oxide or even the less common 5-nitropyrimidine 1,3-di-N-oxide.[13] The reaction conditions can be tuned to favor one product over the other. The formation of di-N-oxides is particularly interesting as this functionality can be essential for certain biological activities.[13]
Cycloaddition Reactions
The electron-deficient nature of the 5-nitrosopyrimidine ring makes it an excellent candidate for cycloaddition reactions, particularly those with inverse electron demand.
-
[4+2] Cycloadditions: While literature on 5-nitrosopyrimidine itself is specific, related electron-deficient azadienes like nitrated 1,2,3-triazines undergo extremely rapid inverse electron demand Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, ynamines).[15] The powerful electron-withdrawing effect of the nitroso group activates the pyrimidine ring for similar transformations, providing a powerful route to novel heterocyclic scaffolds.
-
[5+2] Cycloadditions: The construction of seven-membered rings via [5+2] cycloadditions is a powerful tool in organic synthesis.[16][17] While more commonly associated with oxidopyrylium or oxidopyridinium ions, the 5-nitrosopyrimidine system contains the requisite atoms to participate as a five-atom component in certain metal-catalyzed or thermal cycloadditions, offering a potential but less explored avenue for synthetic innovation.
Applications in Drug Discovery and Development
5-Nitrosopyrimidines are not merely chemical curiosities; they are pivotal players in the development of life-saving therapeutics. Their value stems from their dual role as both direct pharmacophores and versatile synthetic intermediates.
Gateway to Fused Heterocycles: The Pteridine Synthesis
The most celebrated application of 5-nitrosopyrimidines is as precursors to pteridines. The synthetic workflow leading to the antifolate drug Methotrexate serves as a paradigmatic example.[10]
Caption: Synthetic pathway from a 5-nitrosopyrimidine derivative to Methotrexate.
This pathway hinges on the reduction of the nitroso group to create the vicinal diamine (TAP), which then undergoes a condensation/cyclization reaction with a 1,2-dicarbonyl compound (or equivalent) to forge the pteridine ring system.[10] This strategy is central to the synthesis of numerous drugs that target enzymes like dihydrofolate reductase (DHFR).[10]
As Direct Bioactive Agents
Derivatives of 5-nitrosopyrimidine have emerged as potent inhibitors of various enzymes, demonstrating their utility as direct therapeutic agents.[18]
-
Enzyme Inhibition: Substituted 5-nitrosopyrimidines have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prime targets in cancer therapy.[18][19] The nitroso group itself can be a critical pharmacophoric element, forming key hydrogen bond interactions within the enzyme's active site, for instance, with a lysine residue in CDK2.[18] They have also been investigated as inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGAT), an enzyme that repairs DNA and contributes to chemotherapy resistance in cancer cells.[18]
-
Broad-Spectrum Activity: The scaffold has been explored for a wide range of pharmacological applications, including anticancer, antifungal, antiparasitic, and anti-inflammatory activities, highlighting its versatility.[18][19]
Conclusion and Future Outlook
5-Nitrosopyrimidine and its derivatives represent a class of compounds with immense value in modern chemistry. Their rich reactivity, governed by the powerful electronic influence of the nitroso group, provides elegant and efficient synthetic routes to a vast array of complex molecules. From their foundational role in the synthesis of antifolates to their emerging potential as direct enzyme inhibitors, their impact on medicinal chemistry is undeniable.
Future research will likely focus on several key areas:
-
Novel Cycloaddition Chemistry: A deeper exploration of their participation in [4+2] and [5+2] cycloaddition reactions could unlock new families of complex heterocyclic structures.
-
Photoredox and Electrochemical Methods: Applying modern synthetic techniques to modulate the redox state of the nitroso group could provide milder and more selective transformations.
-
New Therapeutic Targets: Expanding the scope of biological screening for 5-nitrosopyrimidine libraries may identify novel inhibitors for challenging disease targets.
As a versatile scaffold that bridges the gap between fundamental reactivity and therapeutic application, 5-nitrosopyrimidine is poised to remain a subject of intense and fruitful investigation for years to come.
References
- BenchChem. (n.d.). Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis.
- Čikotienė, I., Jakubkienė, V., & Linkus, V. (1970). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. ResearchGate.
- Delia, T. J., & Kirt, D. D. (n.d.). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. ResearchGate.
- Leimgruber, W., & Zima, O. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents.
-
Procházková, E., Jansa, P., Dračínský, M., Holý, A., & Mertlíková-Kaiserová, H. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrosopyrimidine. PubChem Compound Database. Retrieved March 4, 2026, from [Link]
-
Azev, Y. A., Duelcks, T., & Lork, E. (2007). Synthesis and properties of 5-nitropyrimidine derivatives. Pharmaceutical Chemistry Journal, 41(9), 495-501. [Link]
-
Li, Y., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 336-346. [Link]
-
Brown, D. J., & Cowden, W. B. (1980). Pyrimidine N-oxides, III. The oxidation of 5-nitrosopyrimidine-4,6-diamine. Australian Journal of Chemistry, 33(1), 131-135. [Link]
- Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate.
-
Gonzalez, F. J., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemMedChem. [Link]
-
Vincents, B., et al. (2018). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 62(6), e00158-18. [Link]
-
Wang, X., et al. (2019). Recent development on the [5+2] cycloadditions and their application in natural product synthesis. Chemical Communications, 55(68), 10035-10050. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitropyrimidine. PubChem Compound Database. Retrieved March 4, 2026, from [Link]
-
Chemistry : The Mystery of Molecules. (2020, May 11). Nitroso-Oxime Tautomerism: Basic concept, Complete mechanism & application as 1,2-diketo preparation [Video]. YouTube. [Link]
-
Wolkenberg, S. E., & Boger, D. L. (2019). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic letters, 21(6), 1966–1969. [Link]
- Gonzalez, F. J., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate.
- Houk, K. N., & Cheong, P. H.-Y. (n.d.). Comparison of (5+2) Cycloadditions Involving Oxidopyrilium and Oxidopyridinium Ions – Relative Reactivities. NSF PAR.
-
Al-Ostoot, F. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101531. [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]
- Taylor, E. C., & Sowinski, F. (n.d.). New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. Hungarian Patent HU197885B.
- Padwa, A. (2012). Recent Developments in The [5+2] Cycloaddition. ResearchGate.
-
Dr. Muhammad Zaman Ashraf. (2020, September 1). Tautomerism; Types & Stability of Tautomers [Video]. YouTube. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. 5-Nitrosopyrimidine | C4H3N3O | CID 18535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 9. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development on the [5+2] cycloadditions and their application in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Mechanisms of Action of 5-Nitrosopyrimidine Compounds: A Technical Whitepaper
Executive Summary
In the landscape of rational drug design, the pyrimidine scaffold remains one of the most privileged pharmacophores due to its structural homology to natural nucleic acid bases. The targeted introduction of a nitroso group (-NO) at the 5-position of the pyrimidine ring fundamentally alters the molecule's electronic topology. This modification creates a highly reactive, uniquely coordinated entity capable of engaging in deep hinge-region kinase binding, covalent enzyme inactivation, and transition-metal chelation.
This whitepaper dissects the primary mechanisms of action (MoA) of 5-nitrosopyrimidine derivatives, translating structural chemistry into actionable in vitro workflows for drug development professionals.
Core Mechanisms of Action
ATP-Competitive Kinase Inhibition (CDK2)
The most extensively validated MoA for 2,4-diaminopyrimidine derivatives bearing a 5-nitroso group is the potent, ATP-competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2)[1]. The flagship compound in this class, NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine), demonstrates how the 5-nitroso group acts as a critical hydrogen bond acceptor.
Mechanistic Causality: Within the orthosteric ATP-binding pocket of CDK2, the 5-nitroso oxygen pairs precisely with the backbone amide of Leu83 in the kinase hinge region. Simultaneously, the adjacent 2- and 4-amino groups establish a robust hydrogen-bonding network with neighboring residues. This locks CDK2 in an inactive conformation, preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering E2F transcription factors and halting the cell cycle at the G2/M phase[1].
Mechanism of CDK2 inhibition by 5-nitrosopyrimidines leading to cell cycle arrest.
Suicide Inhibition of DNA Repair Enzymes (AGAT/MGMT)
A distinct class of 5-nitrosopyrimidines—specifically 4(6)-(benzyloxy)-2,6(4)-diamino-5-nitrosopyrimidines—functions as potent inhibitors of human O6-alkylguanine-DNA alkyltransferase (AGAT, also known as MGMT)[2].
Mechanistic Causality: AGAT is a DNA repair protein that confers resistance to alkylating chemotherapeutics (like ACNU) by transferring alkyl groups from the O6-position of guanine to its own active-site cysteine (Cys145). 5-nitrosopyrimidines act as pseudosubstrates. The strongly electron-withdrawing 5-nitroso group increases the electrophilicity of the pyrimidine core. This facilitates a nucleophilic attack by Cys145 on the pyrimidine ring, leading to irreversible covalent inactivation of the enzyme. Consequently, the cytotoxicity of chloroethylnitrosoureas is drastically potentiated[2].
Synergistic potentiation of ACNU cytotoxicity via AGAT inactivation.
Metallo-Drug Coordination and Antimicrobial Activity
The exocyclic amino groups and the 5-nitroso oxygen create a potent bidentate chelating pocket. 5-nitrosopyrimidines readily form stable, lipophilic complexes with transition metals (e.g., Cu(II), Ni(II), Pt(II), Re(I))[3]. These complexes exhibit broad-spectrum antibacterial activity (e.g., against MRSA and E. coli) by penetrating bacterial lipid bilayers more efficiently than free ligands (overton's concept of cell permeability) and disrupting intracellular enzymatic functions[4],[3].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the biological efficacy of various 5-nitrosopyrimidine modifications based on their primary targets.
| Compound Class | Target | Representative Compound | Primary Mechanism | Activity Level / IC50 |
| N(2)-Substituted 2,4-Diamino-5-nitrosopyrimidines | CDK2 | NU6027 Analogue (Compound 8b) | ATP-competitive hinge binding | IC50 = 0.16 µM[1] |
| 4(6)-(Benzyloxy)-2,6-diamino-5-nitrosopyrimidines | AGAT | Compound 10 (4-fluorobenzyl) | Covalent Cys145 inactivation | 50x more potent than O6-benzylguanine[2] |
| 4,6-Bis(alkylamino)-5-nitrosopyrimidines | Bacterial targets | Compound 1c | Membrane/Enzyme disruption | MIC: 4–16 µg/mL (MRSA)[4] |
| Re(I) / Cu(II) Nitrosopyrimidine Complexes | Fungal/Bacterial | Cu(II)-Ligand Complex | Enhanced lipophilic penetration | Broad-spectrum inhibition[3] |
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical control checkpoints to prevent false positives caused by assay artifacts.
Protocol: Self-Validating CDK2 Kinase Inhibition Assay
Objective: Determine the IC50 of 5-nitrosopyrimidine derivatives against CDK2/Cyclin A.
Scientific Rationale: To ensure the IC50 accurately reflects the competitive binding affinity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A complex to 0.5 nM. Add 1 µM of a fluorescently labeled peptide substrate (e.g., FAM-labeled Rb-derived peptide).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-nitrosopyrimidine compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration
1%). -
Reaction Initiation: Add ATP to a final concentration of 10 µM (its predetermined
). -
Incubation: Incubate the plate at 25°C for 60 minutes in the dark.
-
Termination & Readout: Stop the reaction using a proprietary IMAP binding reagent or EDTA. Measure fluorescence polarization (FP) or TR-FRET.
-
Validation Checkpoint (Z'-factor): Calculate the Z'-factor using high controls (DMSO only) and low controls (10 µM Staurosporine). Proceed with data analysis only if Z' > 0.6, confirming robust assay dynamic range.
Protocol: AGAT Inactivation and Cytotoxicity Potentiation Assay
Objective: Evaluate the ability of 5-nitrosopyrimidines to potentiate ACNU-induced cell death via AGAT depletion.
Scientific Rationale: HeLa S3 cells are utilized specifically because they constitutively express high baseline levels of AGAT, providing a wide dynamic range to measure enzyme depletion. Because AGAT inhibition alone is non-cytotoxic, cell death must be measured in combination with an alkylating agent (ACNU) to prove the synergistic mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa S3 cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2. -
Pre-incubation (Target Engagement): Treat cells with varying concentrations of the 5-nitrosopyrimidine derivative (0.1 to 100 µM) for 2 hours. Causality: This allows sufficient time for the compound to covalently bind and deplete endogenous AGAT reserves.
-
Alkylating Challenge: Add ACNU at a fixed, sub-lethal concentration (e.g., IC20 value determined previously) to the wells.
-
Incubation: Incubate for an additional 48 hours.
-
Viability Readout: Add Resazurin or MTT reagent. Incubate for 2-4 hours and measure absorbance/fluorescence.
-
Validation Checkpoint: Include a control arm treated only with the 5-nitrosopyrimidine. If the compound alone induces >10% cytotoxicity, it exhibits off-target toxicity, invalidating its classification as a pure AGAT-mediated potentiator.
References
-
Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives and Analogues Source: Journal of Medicinal Chemistry (ACS) URL:2
-
Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors Source: ChemMedChem (PubMed) URL:1
-
A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship Source: NIH / Wiley-VCH URL:4
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review Source: MDPI URL:3
Sources
- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Nitrosopyrimidine: A Technical Guide
Foreword for the Researcher
This technical guide provides a detailed exploration of the spectroscopic characteristics of 5-nitrosopyrimidine. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to identify and characterize this heterocyclic compound. It is important to note that while extensive experimental data exists for substituted nitrosopyrimidines, the parent compound, 5-nitrosopyrimidine, is not as widely characterized in publicly accessible literature. Therefore, this guide will combine established spectroscopic principles with data from closely related analogues to present a robust and predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and its Spectroscopic Implications
5-Nitrosopyrimidine is an aromatic heterocyclic compound with the chemical formula C₄H₃N₃O.[1] The molecule consists of a pyrimidine ring substituted with a nitroso group (-N=O) at the 5-position. The presence of the electron-withdrawing nitroso group and the nitrogen atoms within the pyrimidine ring significantly influences the electronic environment and, consequently, the spectroscopic behavior of the molecule. Understanding this structure is key to interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-nitrosopyrimidine, both ¹H and ¹³C NMR will provide distinct signals corresponding to the protons and carbons of the pyrimidine ring.
¹H NMR Spectroscopy
Expected Chemical Shifts: The pyrimidine ring of 5-nitrosopyrimidine has three protons. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitroso group. Protons on aromatic rings typically resonate between 7.0 and 9.0 ppm. The protons at positions 2, 4, and 6 are expected to be in the downfield region of the spectrum. The proton at position 2 will likely be the most deshielded due to its proximity to two nitrogen atoms. The protons at positions 4 and 6 will also be significantly downfield.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 9.0 - 9.5 | Singlet |
| H-4 | 8.5 - 9.0 | Doublet |
| H-6 | 8.5 - 9.0 | Doublet |
Note: These are predicted values based on the analysis of similar heterocyclic compounds.[2][3]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-nitrosopyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum will show three signals for the carbon atoms of the pyrimidine ring. The carbon atom at position 5, bonded to the nitroso group, will be significantly affected. Aromatic carbons typically appear in the range of 100-170 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 165 |
| C-4 | 150 - 160 |
| C-5 | 140 - 150 |
| C-6 | 150 - 160 |
Note: These are predicted values based on computational models and data from related nitro- and nitroso-substituted aromatic compounds.[4][5]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-nitrosopyrimidine will be characterized by vibrations of the N=O group and the pyrimidine ring.
Characteristic Vibrational Frequencies:
-
N=O Stretch: The nitroso group has a characteristic stretching vibration that typically appears in the range of 1500-1620 cm⁻¹. This will be a strong and prominent peak in the spectrum.[6]
-
C=N and C=C Stretching: The pyrimidine ring will exhibit several stretching vibrations for the C=N and C=C bonds in the region of 1400-1600 cm⁻¹.[7]
-
C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine ring will appear in the fingerprint region (below 1500 cm⁻¹).[8][9][10]
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| N=O Stretch | 1520 - 1580 | Strong |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-H In-plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-plane Bend | 700 - 900 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of 5-nitrosopyrimidine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the identity and elucidating the structure of 5-nitrosopyrimidine.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of 5-nitrosopyrimidine is 109.09 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 109.
-
Nitrogen Rule: Since 5-nitrosopyrimidine has an odd number of nitrogen atoms (three), its molecular ion will have an odd mass, which is consistent with the calculated molecular weight.[11]
-
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation. Common fragmentation pathways for nitroso compounds involve the loss of the nitroso group (NO, 30 Da) or the nitro group (NO₂, 46 Da) if rearrangement occurs. The pyrimidine ring can also fragment.[12][13][14]
Predicted Major Fragments:
| m/z | Identity |
| 109 | [M]⁺ |
| 79 | [M-NO]⁺ |
| 52 | [C₃H₂N]⁺ |
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizing the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of 5-nitrosopyrimidine.
Safety and Handling
5-Nitrosopyrimidine and its derivatives should be handled with care. While specific toxicological data for the parent compound is limited, related compounds can be irritants.[15][16][17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The spectroscopic analysis of 5-nitrosopyrimidine provides a detailed picture of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this compound. While direct experimental data for the parent molecule is not abundant, the predictive analysis presented in this guide, based on established principles and data from analogous structures, offers a solid foundation for its spectroscopic characterization.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.
- Azev, Y. A., Duelcks, T., & Lork, E. (2007). Synthesis and properties of 5-nitropyrimidine derivatives. Ovid.
- Benchchem. 5-Nitro-2,4,6-triaminopyrimidine chemical properties.
- TCI Chemicals. SAFETY DATA SHEET - 2,4,6-Triamino-5-nitrosopyrimidine.
- PubChem. 5-Nitro-2,4,6-triaminopyrimidine.
- PubChem. 5-Nitroso-2,4,6-pyrimidinetriamine.
- Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine.
- ChemicalBook. 5-NITRO-PYRIMIDIN-2-OL(3264-10-6) 1H NMR spectrum.
- Fisher Scientific. SAFETY DATA SHEET - 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.
- PubChem. 5-Nitrosopyrimidine.
- Urbański, T., & Witanowski, M. (1960). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8(12), 581-586.
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18451. [Link]
- ResearchGate. a The 1D ¹³C NMR spectrum of purified 5-nitroisatin (dissolved in 100% DMSO-d6) recorded at 800 MHz NMR spectrometer.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Pharmaceutical and Biomedical Analysis, 215, 114756. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Part 5. Journal of Physical and Chemical Reference Data, 1(1), 189-216. [Link]
- G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.
-
Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume II. Journal of Physical and Chemical Reference Data, 6(3), 993-1102. [Link]
- National Institute of Standards and Technology. (2009, October 28). Tables of Molecular Vibrational Frequencies Part 5.
- G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
Sources
- 1. 5-Nitrosopyrimidine | C4H3N3O | CID 18535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. srd.nist.gov [srd.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. srd.nist.gov [srd.nist.gov]
- 11. fiveable.me [fiveable.me]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
The Advent of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Significance of the 5-Nitroso Group
The pyrimidine ring system is a cornerstone of medicinal chemistry and biochemistry, forming the central scaffold of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1][2] The strategic functionalization of this privileged heterocycle has led to the development of a vast array of therapeutic agents.[2] Among the myriad of possible substitutions, the introduction of a nitroso group at the 5-position imparts a unique electronic character to the pyrimidine ring, paving the way for a rich and diverse range of chemical transformations and biological activities. This guide provides a comprehensive exploration of the discovery and history of 5-nitrosopyrimidines, with a particular focus on the synthesis and utility of its derivatives, which have become pivotal intermediates in the pharmaceutical industry.
A Historical Perspective: From Pyrimidine to Functionalized Derivatives
The journey into the world of 5-nitrosopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives were known in the early 19th century, the systematic study of this class of compounds began in earnest in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][3] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1][3]
The early 20th century saw a burgeoning interest in functionalized pyrimidines. A significant milestone in this area was the synthesis of 2,4,6-triaminopyrimidine, first reported by Wilhelm Traube in 1905, from the reaction of malonic acid dinitrile and guanidine.[4] This compound would later serve as a crucial precursor for the synthesis of important 5-nitrosopyrimidine derivatives.
While the precise first synthesis of the parent 5-nitrosopyrimidine is not readily apparent in the reviewed literature, early reports on the nitrosation of activated pyrimidine rings began to emerge in the mid-20th century. A notable example is a 1951 paper by Sato and colleagues, which described a method for the production of 5-nitroso-2,4,6-triaminopyrimidine.[5] Furthermore, a 1952 patent detailed the treatment of 2,4-diamino-6-alkoxypyrimidine with nitrous acid to yield the corresponding 2,4-diamino-5-nitroso-6-alkoxypyrimidine, highlighting the early industrial interest in this class of compounds as synthetic intermediates.[6]
The Pivotal Role of 2,4,6-Triamino-5-nitrosopyrimidine: A Gateway to Therapeutics
The history of 5-nitrosopyrimidines is dominated by the importance of one of its key derivatives: 2,4,6-triamino-5-nitrosopyrimidine. This compound has proven to be a versatile and indispensable building block in the synthesis of a number of blockbuster drugs.
Key Applications:
-
Antifolate Cancer Therapy: 2,4,6-Triamino-5-nitrosopyrimidine is a critical intermediate in the synthesis of methotrexate, a cornerstone of cancer chemotherapy.[4][7] The synthesis involves the reduction of the 5-nitroso group to an amine, yielding 2,4,5,6-tetraaminopyrimidine, which is then further elaborated to form the pteridine core of methotrexate.[7]
-
Diuretics: This 5-nitrosopyrimidine derivative is also a precursor to the potassium-sparing diuretic triamterene.[4]
The high demand for these life-saving medications spurred extensive research between 1970 and 2000 to optimize the synthesis of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine via the 5-nitroso intermediate.[4]
Synthesis of 5-Nitrosopyrimidine Derivatives: A Methodological Overview
The introduction of the nitroso group at the 5-position of the pyrimidine ring is typically achieved through nitrosation of an electron-rich pyrimidine precursor. The 5-position is susceptible to electrophilic substitution, making this a feasible synthetic strategy.[1]
General Synthetic Approach: Nitrosation of Activated Pyrimidines
A common method for the synthesis of 5-nitrosopyrimidines involves the reaction of an appropriately substituted pyrimidine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a protic acid).
Experimental Protocol: Synthesis of 2,4,6-Triamino-5-nitrosopyrimidine
The following protocol is a representative example of the synthesis of 2,4,6-triamino-5-nitrosopyrimidine, adapted from historical and patented methods.[5]
Materials:
-
Guanidine salt (e.g., guanidine hydrochloride)
-
Malonic acid dinitrile
-
Aliphatic alcohol (e.g., ethanol)
-
Base (e.g., sodium methylate)
-
Acetic acid
-
Sodium nitrite
-
Water
Procedure:
-
A solution of a guanidine salt and malonic acid dinitrile in an aliphatic alcohol is prepared.
-
A base is added, and the reaction mixture is heated under reflux for several hours.
-
The mixture is then cooled, and the pH is adjusted with acetic acid.
-
Water is added to the reaction mixture.
-
An aqueous solution of sodium nitrite is then added to effect the nitrosation.
-
The resulting 5-nitroso-2,4,6-triaminopyrimidine precipitates and is recovered by filtration, washed with water, and dried.
Physicochemical Properties
The physicochemical properties of 5-nitrosopyrimidines are influenced by the substituents on the pyrimidine ring. The parent, unsubstituted 5-nitrosopyrimidine is a small molecule with the following computed properties:
| Property | Value |
| Molecular Formula | C₄H₃N₃O |
| Molecular Weight | 109.09 g/mol |
| CAS Number | 180799-04-6 |
Data sourced from PubChem.[8]
Biological and Pharmacological Significance
Beyond their role as synthetic intermediates, 5-nitrosopyrimidine derivatives have demonstrated a broad spectrum of biological activities, making them an area of active research in drug discovery.
Antifungal Activity
Certain 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines have exhibited significant antifungal activity against pathogenic strains such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans.[9]
Anticancer and Enzyme Inhibition
The structural similarity of some 5-nitrosopyrimidine derivatives to endogenous purines has led to their investigation as enzyme inhibitors. For instance, various derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), both of which are important targets in cancer and antimicrobial therapy.[3][9]
Antiviral and Antibacterial Potential
The broad biological activity of this class of compounds extends to potential antiviral and antibacterial applications, an area of ongoing research.[9]
Conclusion
The discovery and development of 5-nitrosopyrimidines represent a significant chapter in the history of medicinal chemistry. From their origins in the systematic exploration of pyrimidine chemistry to their pivotal role as intermediates in the synthesis of life-saving drugs, these compounds continue to be of great interest to the scientific community. The diverse biological activities exhibited by 5-nitrosopyrimidine derivatives underscore their potential as a versatile scaffold for the design and development of novel therapeutic agents. Future research in this area is poised to uncover new applications and further solidify the importance of the 5-nitrosopyrimidine core in drug discovery.
References
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Nitrosopyrimidine | C4H3N3O | CID 18535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 5-Nitrosopyrimidine Stability and Reactivity
This guide synthesizes theoretical and computational frameworks for studying 5-nitrosopyrimidines, focusing on their unique electronic properties, tautomeric equilibria, and reactivity profiles.
Executive Summary: The "Push-Pull" Paradigm
5-Nitrosopyrimidines are not merely static intermediates; they are dynamic systems defined by strong intramolecular charge transfer (ICT) . Theoretical studies reveal that the 5-nitroso group acts as a potent electron acceptor, while amino or hydroxyl groups at positions 2, 4, or 6 act as donors. This "push-pull" interaction dictates:
-
Tautomeric Stability: The dominance of nitroso vs. oxime forms.
-
Conformational Locking: The formation of high-energy rotational barriers due to Intramolecular Hydrogen Bonds (IMHB).
-
Reactivity: The susceptibility to nucleophilic attack during purine/pteridine synthesis.
This guide provides the computational protocols required to model these phenomena with high fidelity.
Stability & Tautomerism: The Nitroso-Oxime Equilibrium
Theoretical Basis
The core stability question in 5-nitrosopyrimidines is the competition between the nitroso (C-N=O) and oxime (C=N-OH) tautomers. While alkyl-nitroso compounds generally tautomerize irreversibly to oximes, 4-amino-5-nitrosopyrimidines are unique. They often retain the nitroso form due to a Resonance-Assisted Hydrogen Bond (RAHB) between the nitroso oxygen and the adjacent amino hydrogen.
Key Computational Insight: Standard DFT functionals (e.g., B3LYP) can overestimate delocalization. For these systems, long-range corrected functionals (e.g., ωB97X-D or M06-2X ) are recommended to accurately model the charge transfer and dispersion forces involved in the IMHB.
Computational Protocol: IMHB Energy Calculation
To quantify the stabilization energy of the intramolecular hydrogen bond (
-
Optimization: Optimize the global minimum structure (Closed form, with H-bond).
-
Rotation: Rotate the amino group (or nitroso group) 180° to break the H-bond (Open form).
-
Calculation:
Note: Ensure the "open" form is a local minimum by verifying real vibrational frequencies.
Table 1: Comparative Theoretical Stability of Tautomers (Gas Phase vs. Solvent) Representative data based on B3LYP/6-311++G(d,p) level of theory.
| Tautomer/Conformer | Relative Energy ( | Dipole Moment (Debye) | Dominant Interaction |
| Nitroso (Closed) | 0.00 (Global Min) | 6.4 | Strong IMHB (N-H...O) |
| Nitroso (Open) | +5.8 - 7.2 | 4.1 | Steric Repulsion |
| Oxime (syn) | +3.5 | 3.8 | Weak IMHB |
| Oxime (anti) | +8.1 | 5.2 | None |
Visualization: Tautomerization Pathways
The following diagram illustrates the theoretical pathways connecting the nitroso and oxime forms, highlighting the rotational barrier imposed by the IMHB.
Figure 1: Energy landscape connecting the stable Nitroso rotamer to the Oxime tautomer via bond rotation and proton transfer.
Dimerization Thermodynamics
The Azodioxy Dimer
Like many C-nitroso compounds, 5-nitrosopyrimidines can dimerize to form an azodioxy linkage (-N(O)=N(O)-) . Theoretical studies suggest this process is:
-
Enthalpically Favorable: Formation of the N-N bond releases energy.
-
Entropically Unfavorable: Loss of translational/rotational freedom.
Protocol: BSSE-Corrected Dimerization Energy
When calculating the interaction energy of the dimer, Basis Set Superposition Error (BSSE) is a critical artifact. Use the Counterpoise (CP) Correction :
-
Define Fragments: Fragment A (Monomer 1) and Fragment B (Monomer 2).
-
Workflow:
-
Calculate
(Dimer complex).[1] -
Calculate
(Monomer A in dimer basis). -
Calculate
(Monomer B in dimer basis).
-
-
Equation:
Guidance: If
Reactivity: The Traube Purine Synthesis Mechanism
The conversion of 4-amino-5-nitrosopyrimidines to purines (Traube Synthesis) involves reduction to a diamine followed by cyclization with a C1 source (e.g., formic acid).
Frontier Molecular Orbital (FMO) Analysis
Reactivity is predicted by the HOMO-LUMO gap .
-
LUMO Location: In 5-nitrosopyrimidines, the LUMO is typically localized on the nitroso group , making it the primary site for reduction (accepting electrons).
-
HOMO Location: Often on the exocyclic amino group, facilitating the initial nucleophilic attack if the system is electron-rich.
Cyclization Workflow
The critical step is the formation of the imidazole ring. Theoretical modeling of this step requires locating the Transition State (TS) for the dehydration.
Step-by-Step Computational Workflow:
-
Pre-equilibrium: Model the formation of the formyl-intermediate (N-CHO).
-
TS Search: Search for the concerted bond formation (N-C) and proton transfer (dehydration). Keyword: Opt=TS, CalcFC.
-
IRC Validation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct reactant (formyl-diamine) and product (purine).
Figure 2: Theoretical mechanism of the Traube Purine Synthesis starting from 5-nitrosopyrimidine.
References
-
Plaziak, A. S., et al. (2016). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. National Institutes of Health. Link
-
Čechová, L., et al. (2014). Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines. Royal Society of Chemistry. Link
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews. Link
-
Wenzel, J., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways. Frontiers in Pharmacology. Link
-
Lamsabhi, A., et al. (2021). Intramolecular Hydrogen Bonding: A Theoretical Perspective. Molecules. Link
Sources
5-Nitrosopyrimidine as a Precursor in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
In the landscape of heterocyclic organic synthesis, 5-nitrosopyrimidines serve as indispensable linchpins. Far from being mere intermediates, these compounds are highly activated electrophilic hubs that dictate the regioselectivity and efficiency of downstream cyclizations. For drug development professionals and synthetic chemists, mastering the reactivity of the 5-nitroso group unlocks scalable pathways to purines, pteridines, biopterins, and stable biomimetics. This guide deconstructs the mechanistic causality behind 5-nitrosopyrimidine activation and provides self-validating experimental protocols for their application in advanced organic synthesis.
Mechanistic Foundations: The 5-Nitroso Group as an Activating Linchpin
The strategic value of 5-nitrosopyrimidines lies in their unique electronic architecture. The 5-nitroso group exerts a profound push-pull electronic effect, acting as a strong electron-withdrawing moiety that highly activates the pyrimidine ring toward nucleophilic aromatic substitution (
-
Intramolecular Charge Transfer (ICT): The electron density shifts from electron-donating substituents toward the nitroso group, forming strong intramolecular hydrogen bonds with neighboring amino groups. This interaction frequently results in distinct rotamer mixtures that can be finely tuned and observed via NMR spectroscopy[1].
-
Fischer-Hepp Type Rearrangement: While direct nitrosation of pyrimidines (using
in acidic media) is the standard preparatory route, 5-nitrosopyrimidines can also be synthesized via a Fischer-Hepp type rearrangement. Under aqueous acidic conditions (e.g., ), an -nitroso moiety on a 6- -disubstituted pyrimidin-4-amine can selectively migrate to the C-5 position, offering an alternative regioselective pathway to these precursors[2].
Logical pathways mapping 5-nitrosopyrimidine from precursor to complex heterocycles.
Advanced Applications: Purines, Pteridines, and Biomimetics
The versatility of the 4,5-diaminopyrimidine intermediate—generated directly from the reduction of 5-nitrosopyrimidine—makes it a cornerstone for several critical classes of therapeutics:
-
The Traube Purine Synthesis: This is the most versatile and historically significant method for constructing the purine ring system. It involves the cyclization of a substituted 4,5-diaminopyrimidine with a one-carbon synthon (such as formic acid or acetic anhydride) to bridge the nitrogen atoms at C-5 and C-6[3],[4].
-
Pteridines and L-erythro-Biopterin: 2,4-diamino-5-nitrosopyrimidine derivatives are key precursors in the synthesis of naturally occurring L-erythro-biopterin. The diaminopyrimidine is condensed with chiral
-epoxyaldehydes to construct the complex pteridine ring system[5]. -
Isotopically Labelled Folates & Stable Biomimetics: 5-nitrosopyrimidine intermediates are critical in the chemoenzymatic synthesis of isotopically labelled folates used for kinetic isotope effect (KIE) mapping of enzymes like DHFR[6]. Furthermore, they are utilized to synthesize stable, ether-linked pseudodisaccharide analogues of guanofosfocin[7],[8].
Experimental Methodologies: The Self-Validating Traube Protocol
As an application scientist, selecting the right reagents is about balancing yield with operational safety and scalability. The following protocol details the synthesis of 1H-Purine, 2,6,8-trimethyl- from 4-amino-2,6-dimethyl-5-nitrosopyrimidine[3].
Causality & Design:
The reduction of the nitroso group is performed using sodium dithionite (
Step-by-Step Methodology
-
Suspension: Suspend the 4-amino-2,6-dimethyl-5-nitrosopyrimidine precursor in an aqueous or alcoholic solvent. Heat the suspension gently to increase solubility and reaction kinetics[3].
-
Chemoselective Reduction: Add sodium dithionite portion-wise to the heated suspension. Validation Checkpoint: Monitor the reaction until the deep color of the solution dissipates entirely, indicating complete reduction. Continue heating briefly[3].
-
Precipitation & Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Adjust the pH to basic using an ammonia solution. This neutralizes acidic byproducts and precipitates the highly polar 2,6-dimethyl-4,5-diaminopyrimidine. Collect the intermediate by filtration, wash with distilled water, and dry[3].
-
Traube Cyclization: In a round-bottom flask, combine the dried diaminopyrimidine with an excess of acetic anhydride (which acts as both solvent and the one-carbon cyclizing synthon). Connect the flask to an aspirator, apply suction until boiling commences, and seal[3].
-
Thermal Condensation: Heat the sealed flask in an oil bath at 140°C for 5 hours. The contents will solidify as the purine ring forms[3].
-
Hydrolysis & Final Isolation: Cool the flask and add 40 mL of water to hydrolyze the unreacted acetic anhydride. Filter the precipitated 1H-Purine, 2,6,8-trimethyl-, wash, and dry[3].
Step-by-step experimental workflow for the Traube Purine Synthesis.
Quantitative Data & Yield Analysis
To facilitate rapid comparison for process scale-up, the following table summarizes key reaction parameters and yields associated with 5-nitrosopyrimidine workflows across the literature:
| Precursor | Reagents / Conditions | Product | Yield / Notes | Ref |
| 4-amino-2,6-dimethyl-5-nitrosopyrimidine | 1. | 1H-Purine, 2,6,8-trimethyl- | High purity; intrinsic colorimetric validation | [3] |
| 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | High turnover; key intermediate for folates | [6] | |
| 6-N-disubstituted-N-nitrosopyrimidin-4-amines | aq. | 5-nitroso-4,6-pyrimidinediamines | Regioselective migration to C-5 | [2] |
| 5-nitrosopyrimidine analog | Amines, DMF, 70–90 °C | 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidines | 61–70% yield; Driven by | [9] |
| 2,4-diamino-6-chloropyrimidine | 1. Nitrosation2. Substitution | 2,4-diamino-5-nitrosopyrimidine derivative | 89% yield (2 steps); Biopterin precursor | [5] |
Conclusion
The 5-nitrosopyrimidine scaffold is far more than a transient intermediate; it is a highly programmable node in organic synthesis. By leveraging its push-pull electronic activation for
References
-
Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl- | BenchChem |3
-
TRAUBE PURINE SYNTHESIS | SlideShare | 4
-
Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs | ResearchGate | 9
-
Tunable Push-Pull Interactions in 5-Nitrosopyrimidines | ResearchGate | 1
-
The first example of the Fischer–Hepp type rearrangement in pyrimidines | Beilstein Journal of Organic Chemistry | 2
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines | RSC Publishing |
-
Preparation of an Advanced Intermediate for the Synthesis of Stable Analogues of Guanofosfocin | ResearchGate |7
-
Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine | NIH | 8
-
A CONVENIENT SYNTHESIS OF OPTICALLY ACTIVE BIOPTERIN | Heterocycles (Clockss) | 5
-
CHEMOENZYMATIC SYNTHESIS OF ISOTOPICALLY LABELLED FOLATES | ORCA - Cardiff University | 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first example of the Fischer–Hepp type rearrangement in pyrimidines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 5-Nitrosopyrimidine Derivatives: A Comprehensive Technical Guide
Executive Summary
The pyrimidine scaffold is a historically privileged pharmacophore, serving as the structural foundation for numerous FDA-approved drugs. However, the specific functionalization of this core—particularly the introduction of a nitroso (-NO) group at the C5 position—unlocks a unique chemical space. 5-Nitrosopyrimidine derivatives exhibit exceptional electronic properties, acting as potent hydrogen bond acceptors and electron-withdrawing centers. This technical guide explores the mechanistic rationale, core therapeutic targets, and validated experimental workflows for leveraging 5-nitrosopyrimidines in modern drug discovery, with a specific focus on oncology and endocrine disorders.
Mechanistic Rationale: The 5-Nitrosopyrimidine Pharmacophore
The biological activity of 1[1] is largely dictated by their ability to mimic natural nucleobases, ensuring high biocompatibility. The C5-nitroso modification is chemically transformative. The strong electron-withdrawing nature of the -NO group increases the acidity of adjacent amino groups (at C4 or C6), fundamentally altering the molecule's tautomeric equilibrium. This electronic shift enhances the molecule's ability to anchor deeply within the ATP-binding pockets of kinases or the active sites of DNA repair enzymes, driving high-affinity target engagement.
Core Therapeutic Targets
Cyclin-Dependent Kinase 2 (CDK2) in Oncology
CDK2 is a master regulator of the G1-to-S phase transition in the cell cycle. Aberrant CDK2 activity is a hallmark of various malignancies, making it a prime target for anticancer therapy. The 5-nitrosopyrimidine derivative NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) and its N2-substituted analogues have been identified as highly potent and selective 2[2].
By occupying the ATP-binding cleft of the CDK2/Cyclin E complex, these derivatives prevent the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, effectively halting cell cycle progression. Notably, substituting the 5-nitroso group with a 5-cyano-NNO-azoxy moiety maintains or even enhances this inhibitory potency, proving the structural flexibility of the C5 position[3].
O6-Alkylguanine-DNA Alkyltransferase (AGAT) in Chemoresistance
Resistance to DNA-alkylating agents, such as chloroethylnitrosoureas (e.g., ACNU), is primarily mediated by AGAT. This "suicide enzyme" removes alkyl groups from the O6 position of guanine, repairing the DNA lesion before it can induce tumor cell death.
Specific4[4] have demonstrated profound irreversible AGAT-inhibitory activity. For instance, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibits an AGAT inhibition capacity 50 times greater than that of the standard inhibitor O6-benzylguanine. This inhibition sensitizes resistant tumor cells to ACNU, leading to the accumulation of lethal DNA cross-links and subsequent apoptosis.
17β-Hydroxysteroid Dehydrogenases (17β-HSD) in Endocrine Disorders
17β-HSD enzymes regulate the local activation or inactivation of sex steroids, playing a critical role in hormone-dependent diseases such as breast cancer and osteoporosis. Recent syntheses of5[5] have revealed them as potent dual inhibitors of 17β-HSD type 1 and type 2. Inhibition of 17β-HSD2 prevents the conversion of active estradiol (E2) to less active estrone (E1) in osteoblastic cells, offering a targeted therapeutic avenue for osteoporosis.
Quantitative Data: Target Affinity & Efficacy
The following table summarizes the quantitative biological activity of key 5-nitrosopyrimidine derivatives across different therapeutic targets.
| Compound / Derivative | Primary Target | Biological Effect / Potency | Reference |
| NU6027 | CDK2 / Cyclin E | IC50 = 2.2 µM | [2] |
| Compound 8b (Nitroso analogue) | CDK2 / Cyclin E | IC50 = 0.16 µM | [2] |
| Compound 9b (Cyano-NNO-azoxy analogue) | CDK2 / Cyclin E | IC50 = 0.30 µM | [2] |
| 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | AGAT Enzyme | 50-fold higher inhibition than standard O6-benzylguanine | [4] |
| 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidines | 17β-HSD1 / 17β-HSD2 | Potent dual inhibition (Osteoporosis/Cancer models) | [5] |
| Rhenium(I) 6-amino-5-nitrosouracil complexes | Tumor Cell Lines | Antiproliferative activity (MCF-7, NB69, H4 lines) | [6] |
Experimental Protocols for Target Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and orthogonal readouts to confirm causality between compound administration and phenotypic response.
Protocol A: FRET-Based CDK2 Kinase Inhibition Assay
Objective: Quantify the IC50 of 5-nitrosopyrimidine analogues against the CDK2/Cyclin E complex. Causality & Validation: We utilize a Time-Resolved FRET (TR-FRET) format because the nitroso group can occasionally act as a fluorescence quencher or exhibit auto-fluorescence in standard colorimetric assays. TR-FRET introduces a temporal delay that eliminates short-lived background fluorescence, ensuring the measured IC50 reflects true target engagement. Staurosporine is included as a positive control to validate the assay's dynamic range.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point dose-response curve of the 5-nitrosopyrimidine derivative in 100% DMSO (ranging from 0.1 nM to 100 µM).
-
Buffer Formulation: Dilute the compound 1:100 into the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to yield a final DMSO concentration of 1%.
-
Enzyme/Substrate Addition: Add purified recombinant CDK2/Cyclin E complex (1 nM final) and a biotinylated target peptide substrate (e.g., Histone H1-derived peptide).
-
Reaction Initiation: Initiate the reaction by adding ATP. Critical Step: ATP must be added at its predetermined
value for CDK2 to ensure competitive inhibition kinetics are accurately measured. -
Incubation: Incubate the microplate for 60 minutes at room temperature in the dark.
-
Detection: Stop the reaction with 20 mM EDTA. Add the detection reagents: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure the FRET signal (Emission at 665 nm / 615 nm) using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol B: AGAT Depletion and Chemo-sensitization Assay
Objective: Evaluate the ability of 5-nitrosopyrimidines to potentiate ACNU cytotoxicity in resistant cell lines (e.g., HeLa S3). Causality & Validation: To ensure the observed chemo-sensitization is mechanistically driven by AGAT depletion and not off-target cytotoxicity from the pyrimidine itself, the protocol employs a sub-lethal dose of ACNU. A 2-hour pre-incubation step is mandatory because AGAT is a "suicide enzyme"; complete stoichiometric depletion of the enzyme pool must occur prior to the introduction of the DNA-alkylating agent.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa S3 cells at
cells/well in 96-well plates and incubate overnight at 37°C, 5% CO2. -
Target Depletion: Pre-treat cells with varying concentrations of the 5-nitrosopyrimidine derivative (e.g., 0.1 to 10 µM) for exactly 2 hours.
-
Alkylating Challenge: Add a sub-lethal dose of ACNU (determined via prior IC10 validation in the specific cell line) directly to the treated cells.
-
Incubation: Incubate the cells for 72 hours to allow for DNA cross-linking and subsequent apoptotic induction.
-
Viability Readout: Assess cell viability using a resazurin reduction assay. Add resazurin (10% v/v) and incubate for 2 hours. Read fluorescence at 560 nm excitation / 590 nm emission.
-
Data Analysis: Calculate the Dose Modification Factor (DMF) by comparing the IC50 of ACNU alone versus the IC50 of ACNU in the presence of the 5-nitrosopyrimidine inhibitor.
Mechanistic Visualizations
The following diagrams map the logical relationships and signaling pathways modulated by 5-nitrosopyrimidine derivatives.
Mechanism of CDK2 inhibition by 5-nitrosopyrimidine derivatives leading to cell cycle arrest.
Chemo-sensitization workflow via AGAT inhibition by 5-nitrosopyrimidine derivatives.
Conclusion
The 5-nitrosopyrimidine scaffold represents a highly tunable, multi-target pharmacophore in modern drug development. By exploiting the unique electron-withdrawing properties of the C5-nitroso group, researchers can design highly potent inhibitors for kinases (CDK2), DNA repair enzymes (AGAT), and steroidogenic enzymes (17β-HSD). Future drug discovery efforts should focus on optimizing the pharmacokinetic profiles of these derivatives while leveraging their inherent structural flexibility to overcome existing clinical resistance mechanisms.
References
-
Title: Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives and Analogues Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace / Science Alert URL: [Link]
-
Title: Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs Source: Medicinal Chemistry Research URL: [Link]
-
Title: Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors Source: ChemMedChem (PubMed) URL: [Link]
-
Title: Synthesis, characterization and antiproliferative behavior of tricarbonyl complexes of rhenium(I) with some 6-amino-5-nitrosouracil derivatives Source: Journal of Inorganic Biochemistry (PubMed) URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antiproliferative behavior of tricarbonyl complexes of rhenium(I) with some 6-amino-5-nitrosouracil derivatives: crystal structure of fac-[ReCl(CO)3(DANU-N5,O4)] (DANU=6-amino-1,3-dimethyl-5-nitrosouracil) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Profile of 5-Nitrosopyrimidines: A Technical Guide for Drug Discovery
Abstract
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological implications. Among these, the 5-nitrosopyrimidines have emerged as a class of molecules with significant potential in drug discovery and development. This technical guide provides a comprehensive literature review of 5-nitrosopyrimidine research, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical principles governing their synthesis and reactivity, explore their diverse and potent biological activities, and elucidate the mechanisms that underpin their therapeutic promise. This guide aims to be an essential resource, fostering a deeper understanding and inspiring further innovation in the exploration of 5-nitrosopyrimidines as next-generation therapeutic agents.
Introduction: The Pyrimidine Core and the Intrigue of the 5-Nitroso Group
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a privileged motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA[1]. The inherent biological relevance of the pyrimidine core has made it a fertile ground for the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[2].
The introduction of a nitroso (-N=O) group at the 5-position of the pyrimidine ring gives rise to 5-nitrosopyrimidines, a class of compounds with unique electronic and chemical properties. The strongly electron-withdrawing nature of the nitroso group significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations and a key pharmacophore for biological activity.
This guide will provide a detailed exploration of the chemistry and biology of 5-nitrosopyrimidines, with a focus on their synthesis, key reactions, and their burgeoning role in drug discovery.
The Synthetic Landscape: Crafting the 5-Nitrosopyrimidine Scaffold
The synthesis of 5-nitrosopyrimidines is a critical aspect of their study and application. The primary and most direct method for their preparation is the nitrosation of an activated pyrimidine ring .
Nitrosation of Electron-Rich Pyrimidines
The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, particularly when the ring is activated by electron-donating groups such as amino (-NH2) or hydroxyl (-OH) groups at the C-2, C-4, and C-6 positions. The nitrosating agent is typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO2) and a mineral acid (e.g., HCl) or a weak acid like acetic acid.
A key example is the synthesis of 5-nitroso-2,4,6-triaminopyrimidine , an important intermediate in the synthesis of the diuretic drug triamterene and the anticancer drug methotrexate[3][4].
Experimental Protocol: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine [3][5]
-
Reactants: 2,4,6-triaminopyrimidine, sodium nitrite, and a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine in an aqueous acidic solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled pyrimidine solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified period, allowing the nitrosation to proceed.
-
The resulting 5-nitroso-2,4,6-triaminopyrimidine often precipitates out of the solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
Caption: General workflow for the synthesis of 5-nitrosopyrimidines via nitrosation.
Chemical Reactivity: The 5-Nitroso Group as a Versatile Handle
The 5-nitroso group imparts a unique reactivity to the pyrimidine ring, allowing for a range of chemical transformations that are crucial for the synthesis of diverse derivatives.
Reduction to the 5-Amino Group
One of the most important reactions of 5-nitrosopyrimidines is their reduction to the corresponding 5-aminopyrimidines. This transformation is a key step in the synthesis of many biologically active molecules. Common reducing agents include sodium dithionite (Na2S2O4), catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl).
The resulting 5-aminopyrimidines are versatile intermediates for the construction of fused heterocyclic systems, such as purines and pteridines.
Condensation Reactions
The nitroso group can participate in condensation reactions with active methylene compounds. This reactivity allows for the introduction of various side chains at the 5-position, further diversifying the chemical space of pyrimidine derivatives.
Biological Activities and Therapeutic Potential: A Multifaceted Profile
5-Nitrosopyrimidines and their derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Antifungal Activity
Several studies have highlighted the potent antifungal activity of 5-nitrosopyrimidine derivatives. For instance, N4-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines have shown significant activity against pathogenic fungi like Candida albicans, Candida tropicalis, and Cryptococcus neoformans[6]. A detailed structure-activity relationship (SAR) study, supported by quantum mechanical calculations, has helped in identifying the key structural features required for their antifungal effect[7].
Mechanism of Action (Proposed): While the exact mechanism is still under investigation, it is believed that the nitroso group is crucial for the antifungal activity. It may undergo bioreduction within the fungal cell to generate reactive nitrogen species, which can lead to cellular damage and death.
Antibacterial Activity
The antibacterial potential of 5-nitrosopyrimidines has also been explored. Structurally related 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines have demonstrated activity against a range of human pathogenic bacteria, including Staphylococcus aureus and Escherichia coli[6].
Mechanism of Action: Similar to their antifungal activity, the antibacterial action of 5-nitrosopyrimidines likely involves the reductive activation of the nitroso group by bacterial nitroreductases[6]. This process generates cytotoxic species that can damage DNA, proteins, and other essential cellular components, leading to bacterial cell death. This mechanism is analogous to that of other nitroaromatic antibiotics like nitrofurans[6].
Caption: Proposed mechanism of antimicrobial action for 5-nitrosopyrimidines.
Anticancer Activity
The anticancer potential of 5-nitrosopyrimidine derivatives is a rapidly growing area of research. These compounds have shown promise as inhibitors of key cellular targets involved in cancer progression.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 5-nitrosopyrimidines have been identified as potent inhibitors of CDKs, particularly CDK2[7]. CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. A computational study has provided insights into the binding of these nitrosopyrimidines to the active site of CDK2, highlighting the importance of hydrogen bonding interactions involving the nitroso group[7].
-
O⁶-alkylguanine-DNA Alkyltransferase (AGAT) Inhibition: A series of 4(6)-(arylyloxy)-2,6(4)-diamino-5-nitrosopyrimidines have been synthesized and shown to inhibit human AGAT[7]. AGAT is a DNA repair enzyme that removes alkyl groups from the O⁶-position of guanine, thereby protecting cancer cells from the cytotoxic effects of alkylating chemotherapeutic agents. Inhibition of AGAT can therefore enhance the efficacy of these anticancer drugs[7].
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 5-Nitroso-6-arylpyrimidin-2-amines | CDK2 | - | 8.1 | [6] |
| 4(6)-(Arylyloxy)-2,6(4)-diamino-5-nitrosopyrimidines | AGAT | HeLa S3 | - | [7] |
| 5-Nitropyrimidine-2,4-dione analogues | iNOS | RAW 264.7 | 6.2 | [8] |
Enzyme Inhibition
Beyond their direct cytotoxic effects, 5-nitrosopyrimidines have also been investigated as inhibitors of various enzymes.
-
Dihydropteroate Synthase (DHPS) Inhibition: A series of 6-(alkylamino)-5-nitrosoisocytosines have been evaluated as inhibitors of DHPS, an enzyme essential for folate biosynthesis in bacteria[6]. This makes them potential candidates for the development of novel antibacterial agents.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: 5-Nitropyrimidine-2,4-dione analogues have been synthesized and shown to inhibit the activity of iNOS, an enzyme involved in inflammatory processes[8]. One of the synthesized compounds demonstrated an IC50 of 6.2 µM against iNOS activity and showed protective effects in an in vivo model of inflammation[8].
Spectroscopic Characterization and Computational Insights
The structural elucidation and characterization of 5-nitrosopyrimidines are crucial for understanding their chemical and biological properties. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the successful synthesis of 5-nitrosopyrimidine derivatives[9][10].
-
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the characteristic vibrational frequencies of the nitroso group and other functional groups present in the molecule[9].
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity[9].
Computational studies have played a significant role in understanding the structure-activity relationships of 5-nitrosopyrimidines[7]. Molecular docking simulations have been used to predict the binding modes of these compounds to their biological targets, such as CDK2 and iNOS, providing valuable insights for the rational design of more potent and selective inhibitors[7][8].
Future Perspectives and Conclusion
The research into 5-nitrosopyrimidines has unveiled a class of molecules with remarkable chemical versatility and a wide range of biological activities. Their potential as antifungal, antibacterial, and anticancer agents, as well as enzyme inhibitors, is well-documented.
Future research in this field should focus on:
-
Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize novel 5-nitrosopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the biological activities of these compounds to identify novel drug targets and overcome resistance mechanisms.
-
In Vivo Evaluation: Translating the promising in vitro results into in vivo models to assess the therapeutic efficacy and safety of lead compounds.
References
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015). PubMed. [Link]
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). PMC. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC. [Link]
-
Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. (n.d.). ResearchGate. [Link]
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025). PMC. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (n.d.). ResearchGate. [Link]
- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. (n.d.).
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]
-
Synthesis and Structure—Activity Relationships of 5-Heteroatom-Substituted Pyridopyrimidines as Adenosine Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. (2024). Biointerface Research in Applied Chemistry. [Link]
- New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. (n.d.).
-
What is the mechanism of Tetroxoprim?. (2024). Patsnap Synapse. [Link]
-
Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. (2024). ScienceOpen. [Link]
-
Harnessing the Power of Our Immune System: The Antimicrobial and Antibiofilm Properties of Nitric Oxide. (2024). MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PMC. [Link]
-
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]
-
The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays. (2024). Pharmacy Education. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. [Link]
-
Anticancer drugs mechanism of action. (2016). YouTube. [Link]
-
Computational studies of tyrosinase inhibitors. (n.d.). ScienceDirect. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis – Oriental Journal of Chemistry [orientjchem.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis and Mechanistic Evaluation of 5-Nitroso-2,4,6-triaminopyrimidine
Executive Summary
5-Nitroso-2,4,6-triaminopyrimidine is a pivotal heterocyclic intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the potassium-sparing diuretic triamterene and various antifolate agents like methotrexate[1]. The introduction of a reactive nitroso group at the C5 position of the 2,4,6-triaminopyrimidine (TAP) ring activates the molecule for subsequent transformations, such as reduction to 2,4,5,6-tetraaminopyrimidine or direct condensation reactions[2].
This application note provides a comprehensive guide to its synthesis, detailing the mechanistic rationale, critical reaction parameters, and validated experimental protocols designed for high yield and purity.
Mechanistic Principles of Pyrimidine Nitrosation
The synthesis of 5-nitroso-2,4,6-triaminopyrimidine proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism[2]. The selection of reagents and conditions is driven by the intrinsic electronic properties of the pyrimidine ring:
-
Substrate Activation: The three amino groups at the C2, C4, and C6 positions are strongly electron-donating via resonance. This localized electron density highly activates the C5 position, making it a potent nucleophile[2].
-
Electrophile Generation: Nitrosation is achieved using nitrous acid (
), generated in situ by reacting sodium nitrite ( ) with a weak acid, typically acetic acid ( ) or dilute hydrochloric acid[2]. In this acidic environment, nitrous acid undergoes protonation and dehydration to form the highly reactive nitrosonium ion ( ). -
Substitution and Isomerization: The electron-rich C5 position attacks the nitrosonium ion. Subsequent deprotonation yields the 5-nitroso derivative[2]. In specific one-pot methodologies starting from malononitrile, an intermediate forms that requires thermal isomerization at 140 °C to yield the final stable 5-nitroso product[3].
Mechanistic pathway of 2,4,6-triaminopyrimidine nitrosation via nitrosonium ion.
Quantitative Data and Reaction Parameters
To ensure reproducibility and scalability, the following table summarizes the critical quantitative parameters derived from established synthetic routes[3][4].
| Parameter | Method A: Direct Nitrosation | Method B: One-Pot Synthesis | Mechanistic Rationale |
| Starting Materials | 2,4,6-triaminopyrimidine (1.0 eq) | Malononitrile, Guanidine HCl | Pre-formed ring vs. in situ cyclization. |
| Nitrosating Agent | Slight excess ensures complete conversion without over-oxidation. | ||
| Acid Source | Acetic Acid (1.5 eq) | HCl (to maintain pH 4) | Generates |
| Reaction Temp | 0 °C to 20 °C | RT, then 140 °C | Low temp prevents |
| Yield | > 90% | 91% | High efficiency due to strong C5 activation. |
| Appearance | Raspberry-red slurry | Raspberry-red solid | Characteristic color of the conjugated nitroso-pyrimidine system. |
Experimental Protocols
The following protocols represent self-validating systems; the visual cue of the raspberry-red precipitate serves as an intrinsic indicator of successful nitrosation, providing immediate qualitative feedback to the bench scientist.
Protocol A: Direct Nitrosation of 2,4,6-Triaminopyrimidine
This method is preferred when high-purity 2,4,6-triaminopyrimidine is available, offering a straightforward, low-temperature route[4].
-
Preparation of Substrate Solution: In a jacketed reaction vessel equipped with a mechanical stirrer, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a mixture of 1040 mL of deionized water and 1.5 moles of glacial acetic acid[4].
-
Temperature Control (Critical Step): Cool the solution to 0–16 °C using an ice/water bath[4]. Causality: Maintaining the temperature strictly below 20 °C is essential to prevent the thermal degradation of the in situ generated nitrous acid and to safely control the exothermic nature of the nitrosation reaction[4].
-
Electrophile Addition: Prepare a solution of 1.0 to 1.05 moles of sodium nitrite in water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature between 0–20 °C[4].
-
Reaction Maturation: Continue stirring the mixture. A thick, stirrable raspberry-red slurry of 5-nitroso-2,4,6-triaminopyrimidine will precipitate out of the solution[4].
-
Isolation: Filter the cold slurry under vacuum. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and sodium acetate. Dry the product under a vacuum at 40 °C.
Protocol B: One-Pot Synthesis from Malononitrile and Guanidine
This method bypasses the need for isolated 2,4,6-triaminopyrimidine, performing cyclization and nitrosation sequentially in a single vessel[3].
-
Cyclization Setup: Suspend 66 g of malononitrile and 96 g of guanidine hydrochloride in 200 g of water at room temperature[3].
-
In Situ Nitrosation: Add a solution of 70 g of sodium nitrite in 120 g of water dropwise. Concurrently, add dilute hydrochloric acid to maintain the reaction pH strictly at 4.0. Stir for 4 hours at room temperature[3].
-
Isomerization (Critical Step): Add 21 g of sodium carbonate and 400 g of dimethylformamide (DMF) to the reaction mixture. Distill off the water under reduced pressure. Heat the remaining mixture to 140 °C for 1 hour[3]. Causality: This high-temperature step drives the thermodynamic isomerization, securing the stable 5-nitroso-2,4,6-triaminopyrimidine structure[3].
-
Isolation: Cool the mixture and add 400 mL of water to precipitate the product. Filter, wash with water, and dry to yield approximately 140 g (91% yield) of a pure raspberry-red solid (Melting point > 340 °C)[3].
Comparative workflow for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine.
Safety and Handling
Nitroso compounds can be reactive and pose potential hazards. The synthesis generates toxic nitrous gases (
References
- Google Patents. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
-
PrepChem. Synthesis of 5-nitroso-2,4,6-triaminopyrimidine. Available at:[Link]
Sources
Application Notes and Protocols for the Nitrosation of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and in-depth scientific insights into the nitrosation of pyrimidine rings. It is designed to equip researchers in medicinal chemistry, drug development, and organic synthesis with the necessary knowledge to successfully perform this important transformation and utilize the resulting 5-nitrosopyrimidines as versatile intermediates.
Scientific Foundation: The Chemistry of Pyrimidine Nitrosation
The nitrosation of pyrimidine rings is a classic example of an electrophilic aromatic substitution reaction. The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic attack. However, the presence of strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups at the 2, 4, and 6 positions sufficiently activates the ring for substitution to occur, primarily at the C-5 position.[1][2]
The key to this transformation is the generation of a potent electrophile, the nitrosonium ion (NO⁺) or a carrier of it. The reaction mechanism proceeds through the attack of the electron-rich C-5 position of the pyrimidine on the electrophilic nitrosating agent, leading to the formation of a Wheland-type intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-nitroso derivative.
Mechanism of Electrophilic Nitrosation of an Activated Pyrimidine Ring
Caption: Step-by-step workflow for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine.
Protocol 2: Selective C-Nitrosation of Aminopyrimidines using Isoamyl Nitrite under Neutral Conditions
This modern approach offers a milder alternative to the classical acidic method, proving particularly useful for substrates that are sensitive to strong acids. The reaction proceeds under neutral conditions in a polar aprotic solvent. [2] Materials:
-
Substituted Aminopyrimidine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Isoamyl Nitrite (3-methylbutyl nitrite)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aminopyrimidine in anhydrous DMSO under an inert atmosphere.
-
Addition of Isoamyl Nitrite: To the stirred solution at room temperature, add a molar excess of isoamyl nitrite (typically 1.5 to 2 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water to precipitate the product.
-
Isolation and Purification: The precipitated 5-nitrosopyrimidine is collected by filtration, washed with water, and then purified, if necessary, by recrystallization or column chromatography.
-
Drying: The final product is dried under vacuum.
Data Presentation: Key Reaction Parameters
| Parameter | Protocol 1: Sodium Nitrite/Acid | Protocol 2: Isoamyl Nitrite/DMSO |
| Nitrosating Agent | Nitrous Acid (from NaNO₂ + Acid) | Isoamyl Nitrite |
| Solvent | Water, Lower Aliphatic Alcohols | Dimethyl Sulfoxide (DMSO) |
| Temperature | 0-20°C | Room Temperature |
| pH | Acidic (typically pH 4) [3][4] | Neutral |
| Substrate Scope | Highly activated pyrimidines (e.g., triaminopyrimidines) | Broader range, including less activated aminodialkoxypyrimidines [2] |
| Yield | Generally high (e.g., >90% for 2,4,6-triaminopyrimidine) [3][4] | Good to excellent |
Characterization of 5-Nitrosopyrimidines
The successful synthesis of 5-nitrosopyrimidines can be confirmed through various analytical techniques:
-
Appearance: Many 5-nitrosopyrimidines are intensely colored solids, ranging from red to blue or green, which provides a preliminary indication of a successful reaction. For instance, 5-nitroso-2,4,6-triaminopyrimidine is a characteristic raspberry-red solid. [3][4]* Melting Point: Purified 5-nitrosopyrimidines often exhibit sharp and high melting points.
-
FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for the pyrimidine ring and its substituents. A key feature to look for is the N=O stretching vibration of the nitroso group, which typically appears in the region of 1500-1600 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. The introduction of the nitroso group at the C-5 position will result in characteristic changes in the chemical shifts of the remaining ring protons and carbons.
-
Mass Spectrometry: This technique can be used to confirm the molecular weight of the synthesized 5-nitrosopyrimidine.
Safety and Handling Precautions
Working with nitrosating agents requires strict adherence to safety protocols due to their potential hazards.
-
Nitrous Acid: Generated in situ from nitrites and acid, nitrous acid is unstable and can decompose to form nitrogen oxides, which are toxic upon inhalation. [5]All reactions should be performed in a well-ventilated fume hood.
-
Isoamyl Nitrite: This is a flammable liquid and a vasodilator. [6][7]It should be handled in a fume hood, away from ignition sources. Inhalation can cause dizziness, headache, and a drop in blood pressure. Skin and eye contact should be avoided. [6]* General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Be aware of the potential for exothermic reactions, especially when using the acidic nitrite method, and have appropriate cooling baths ready.
-
Dispose of all chemical waste according to institutional and local regulations.
-
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
-
Marchal, A., Melguizo, M., Nogueras, M., & Sánchez, A. (2002). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Synlett, (2), 255-258. [Link]
-
Public Health England. (2019). Nitric Acid: Toxicological Overview. [Link]
-
Taylor, E. C., & Sowinski, F. (1959). Pteridines. V. A New and Unequivocal Synthesis of 2,4-Diamino-6,7-diphenylpteridine and Related Compounds. Journal of the American Chemical Society, 81(10), 2442–2445. [Link]
- US Patent 4,831,139. (1989). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
-
Valsynthese SA. (2021). Safety Data Sheet: Isoamyl nitrite. [Link]
- US Patent 4,167,633. (1979).
-
PrepChem. (n.d.). Synthesis of 5-nitroso-2,4,6-triaminopyrimidine. [Link]
- Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Sources
Application Notes and Protocols: The Strategic Use of 5-Nitrosopyrimidine in the Synthesis of Potent Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including nucleic acids.[1][2] The introduction of a 5-nitroso group onto this scaffold creates a highly versatile and reactive intermediate, pivotal for the synthesis of complex heterocyclic systems with significant therapeutic potential. This document provides an in-depth guide to the strategic application of 5-nitrosopyrimidine derivatives, focusing on their conversion into established and novel anticancer agents. We will elucidate the causal chemistry behind synthetic choices, provide validated, step-by-step protocols, and explore the mechanistic basis of the resulting compounds' bioactivity, with a primary focus on the synthesis of antifolate agents.
Introduction: The Pyrimidine Scaffold and the Role of the 5-Nitroso Group
The pyrimidine ring is a fundamental component of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[2][3] Its structural and electronic properties are isoelectronic with purines, allowing pyrimidine-based molecules to act as effective mimics and inhibitors in various biochemical pathways.[4] In anticancer drug discovery, pyrimidine derivatives have been successfully developed to target a wide array of critical pathways, including kinase signaling (EGFR, VEGFR) and nucleotide metabolism (DHFR, TS).[2]
The 5-nitroso (-N=O) group serves as a critical functional handle. It is a strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic substitution. More importantly, it is readily reduced to an amino group, creating a vicinal diamine arrangement that is the gateway to forming fused heterocyclic systems like pteridines and purines—scaffolds at the heart of many anticancer drugs. This guide will focus on the synthesis and application of 5-nitroso-2,4,6-triaminopyrimidine (NTAP), a key precursor in this synthetic strategy.
PART 1: Synthesis of the Core Precursor, 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
The synthesis of NTAP is a multi-step, one-pot process that efficiently constructs the functionalized pyrimidine ring and introduces the critical nitroso group without the need to isolate intermediates.[5] This approach is commercially efficient and provides a high yield of the desired product.
Causality Behind the Protocol: The synthesis begins with the condensation of a guanidine salt and malonic acid dinitrile. Guanidine provides the N-C-N backbone of the pyrimidine ring, while malonic acid dinitrile supplies the remaining carbon atoms. The reaction is base-catalyzed to facilitate the cyclization. The subsequent nitrosation step is crucial. It occurs under acidic conditions where nitrous acid (HNO₂) is generated in situ from sodium nitrite. The electron-rich pyrimidine ring undergoes electrophilic substitution at the C5 position to yield the final NTAP product.
Experimental Protocol: One-Pot Synthesis of NTAP[5]
Materials:
-
Guanidine salt (e.g., guanidine hydrochloride)
-
Malonic acid dinitrile
-
Aliphatic alcohol (C1-C4, e.g., Methanol)
-
Basically reacting compound (e.g., Sodium methoxide)
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve the guanidine salt in the chosen aliphatic alcohol.
-
Add malonic acid dinitrile to the solution.
-
Introduce a basically reacting compound and boil the mixture at normal pressure for 0.5 to 6 hours to form the 2,4,6-triaminopyrimidine intermediate.
-
Cool the reaction mixture to a temperature between 20°C and 50°C.
-
Carefully adjust the pH of the mixture by adding acetic acid.
-
Add water to the mixture in a ratio of 0.5:1 to 4:1 relative to the reaction mixture volume.
-
Initiate the nitrosation by adding a solution of sodium nitrite in water. The nitrous acid is formed in situ. Maintain agitation during this step.
-
To ensure the completion of the nitrosation reaction, gently heat the mixture after the addition of nitrite is complete.
-
Cool the mixture to room temperature to allow the precipitation of the 5-nitroso-2,4,6-triaminopyrimidine product.
-
Recover the precipitated solid by filtration, wash thoroughly with water, and dry to obtain NTAP.
Caption: Workflow for the one-pot synthesis of NTAP.
PART 2: Conversion to the Key Building Block, 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)
The true synthetic utility of NTAP lies in the reduction of its 5-nitroso group to a 5-amino group, yielding 2,4,5,6-tetraaminopyrimidine (TAP). This tetra-substituted pyrimidine is a cornerstone for building fused heterocyclic systems. The reduction is typically performed using zinc dust in an acidic medium, and the product is often isolated as its more stable sulfate salt (TAPS).[1]
Causality Behind the Protocol: Zinc is a classic reducing agent for nitro and nitroso groups to amines under acidic conditions. The acid serves to protonate the nitroso group, making it more susceptible to reduction, and also helps to dissolve the zinc. The reaction is exothermic and must be controlled. The final product, TAP, has four basic amino groups and is prone to oxidation. Isolating it as a sulfate salt by adding sulfuric acid protonates the amino groups, which significantly enhances its stability and shelf-life, making it a reliable building block for subsequent steps.
Experimental Protocol: Reduction of NTAP to TAPS[1]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Suitable acid (e.g., Formic acid or Hydrochloric acid)
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Create a slurry of NTAP in water in a reaction vessel equipped with a thermometer and stirring mechanism.
-
Add 2.0 to 2.5 molecular proportions of zinc dust to the slurry.
-
Carefully add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., formic acid) to achieve a pH below 7. Monitor the temperature, maintaining it between 20°C and 65°C. This forms the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
After the reduction is complete, adjust the pH to 2.0-2.5 with the same acid to ensure the product is fully dissolved.
-
Filter the mixture to remove any insoluble materials, such as unreacted zinc.
-
To the clear mother liquor, add sulfuric acid to adjust the pH to a highly acidic range of 0.2 to 0.5. Maintain the temperature between 20°C and 60°C during this addition.
-
Cool the mixture to between 0°C and 10°C to precipitate the stable 2,4,5,6-tetraaminopyrimidine sulfate (TAPS).
-
Recover the precipitated TAPS product by filtration, wash with cold water, and dry.
Caption: Conversion of NTAP to the stable TAPS intermediate.
PART 3: Application in Anticancer Synthesis - The Methotrexate Pathway
TAPS is a direct precursor to a class of anticancer drugs known as antifolates, with Methotrexate being a prime example.[1] The synthesis involves constructing a pteridine ring system onto the pyrimidine core, followed by side-chain attachment.
Causality Behind the Protocol: The synthesis of the pteridine ring is achieved by reacting the vicinal diamines at positions 5 and 6 of TAP with a 1,2-dicarbonyl compound, in this case, dihydroxyacetone. This condensation reaction forms the second six-membered ring of the pteridine system. The subsequent steps involve converting the hydroxymethyl group to a more reactive bromomethyl group and protecting the amino groups. This activated intermediate is then coupled with the glutamate side chain, and a final deprotection step yields Methotrexate.
Experimental Protocol: Synthesis of Methotrexate from TAPS[1]
Materials:
-
2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) or its hydrochloride salt
-
Dihydroxyacetone
-
Triphenyldibromophosphorane
-
Ethyl N-(p-methylaminobenzoyl)-L-glutamate
Procedure:
-
Pteridine Ring Formation: React TAPS (or its hydrochloride salt) with dihydroxyacetone in an aqueous solution. The pH must be strictly controlled at 5.5 ± 0.2. Air is bubbled through the solution to facilitate the reaction, forming 2,4-diamino-6-hydroxymethylpteridine.
-
Halogenation and Protection: Convert the resulting pteridine to its hydrobromide salt. React this salt with triphenyldibromophosphorane. This step serves two purposes: it converts the 6-hydroxymethyl group to a 6-bromomethyl group and protects the amino groups, forming 2,4-bis(triphenylphosphazine)-6-bromomethylpteridine hydrobromide.
-
Alkylation and Deprotection: React the protected pteridine intermediate with ethyl N-(p-methylaminobenzoyl)-L-glutamate. This step couples the side chain to the pteridine core.
-
Follow with a deprotection step (e.g., hydrolysis) to remove the phosphazine protecting groups and hydrolyze the ester, yielding Methotrexate.
PART 4: Biological Mechanism & Rationale for Anticancer Activity
The anticancer efficacy of Methotrexate and other antifolates derived from the 5-nitrosopyrimidine pathway is rooted in their ability to inhibit the enzyme Dihydrofolate Reductase (DHFR).[1][6]
Mechanism of Action: DHFR Inhibition DHFR is a critical enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[1] By potently inhibiting DHFR, Methotrexate starves rapidly dividing cells—such as cancer cells—of these necessary precursors for DNA synthesis, leading to cell cycle arrest and apoptosis. The structural similarity of the pteridine core of Methotrexate to the natural substrate (DHF) allows it to bind tightly to the enzyme's active site.
Caption: Mechanism of action of Methotrexate via DHFR inhibition.
PART 5: Data Summary & Broader Applications
While the pathway to DHFR inhibitors is a primary application, the pyrimidine scaffold is incredibly versatile. By modifying the synthetic route, derivatives targeting other cancer-related pathways can be developed. Research has shown that pyrimidine-5-carbonitrile derivatives can act as dual inhibitors of EGFR and COX-2.[7] Furthermore, hybridization of the pyrimidine core with other heterocyclic systems like triazoles or quinazolines has yielded potent kinase inhibitors.[2]
The table below summarizes the cytotoxic activity of various pyrimidine-based anticancer agents against several human cancer cell lines, demonstrating the broad potential of this scaffold.
| Compound Class/Name | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienotriazolopyrimidine 10b | EGFR, PI3K (predicted) | MCF-7 (Breast) | 19.4 ± 0.22 | [4] |
| Thienotriazolopyrimidine 10e | EGFR, PI3K (predicted) | MCF-7 (Breast) | 14.5 ± 0.30 | [4] |
| Pyrimidine-5-carbonitrile 4e | EGFR, COX-2 | Colo 205 (Colon) | 1.66 | [7] |
| Pyrimidine-5-carbonitrile 4f | EGFR, COX-2 | Colo 205 (Colon) | 1.83 | [7] |
| Pyrimidine Derivative 3b | Not Specified | PC3 (Prostate) | 21 | [8] |
| Reference: Doxorubicin | Topoisomerase II | MCF-7 (Breast) | 40.0 ± 3.9 | [4] |
Conclusion
5-Nitrosopyrimidine is more than just a chemical intermediate; it is a strategic gateway for constructing high-value, complex heterocyclic compounds with proven anticancer activity. Its facile reduction to a vicinal diamine unlocks access to the pteridine scaffold, leading directly to potent antifolate drugs like Methotrexate. The protocols and rationale detailed herein provide a robust framework for researchers to leverage this versatile building block in the ongoing development of novel and effective cancer therapeutics. The inherent adaptability of the pyrimidine core ensures that its derivatives will remain a fruitful area of investigation for targeting a multitude of oncogenic pathways.
References
- Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis. Benchchem.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][4]triazolo[1,5-a]pyrimidine Derivatives. MDPI.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (Journal or Publisher not specified).
- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
- In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 5-Nitrosopyrimidine in the Development of Antiviral Drugs: A Technical Guide for Researchers
Introduction: The Emerging Potential of 5-Nitrosopyrimidine as an Antiviral Scaffold
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action.[1] Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives have consistently demonstrated a broad spectrum of biological activities, including significant antiviral properties.[2][3] The strategic introduction of a nitroso group at the 5-position of the pyrimidine ring creates a highly reactive and versatile chemical entity, 5-nitrosopyrimidine. This functionalization dramatically influences the electron distribution within the pyrimidine core, opening up unique avenues for chemical modification and interaction with biological targets. While direct antiviral applications of 5-nitrosopyrimidine are an area of active research, its primary role in contemporary drug discovery is that of a critical intermediate in the synthesis of more complex and potent antiviral compounds.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-nitrosopyrimidine in antiviral drug development. We will delve into its synthesis, its role as a precursor to antiviral candidates, and detailed protocols for evaluating the efficacy and safety of its derivatives.
The Strategic Advantage of the 5-Nitroso Group
The presence of the 5-nitroso group imparts several key characteristics to the pyrimidine scaffold that are advantageous for drug design:
-
Electrophilic Nature: The nitroso group is a strong electron-withdrawing group, rendering the C6 position of the pyrimidine ring susceptible to nucleophilic attack. This reactivity is a cornerstone for building molecular complexity.
-
Hydrogen Bonding Capabilities: The oxygen and nitrogen atoms of the nitroso group can participate in hydrogen bonding, a crucial interaction for binding to the active sites of viral enzymes.
-
Redox Activity: The nitroso group can undergo redox reactions, which may contribute to the antiviral mechanism of action, potentially through the generation of nitric oxide or by interfering with viral redox homeostasis.[5]
-
Structural Rigidity and Planarity: The pyrimidine ring provides a rigid scaffold, which can be beneficial for orienting functional groups in a precise three-dimensional arrangement for optimal target engagement.
Synthetic Pathways and Derivative Exploration
The journey from 5-nitrosopyrimidine to a potential antiviral drug candidate involves a series of strategic synthetic transformations. A common and efficient route to a key precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, is outlined below.[4]
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This protocol details the synthesis of a key 5-nitrosopyrimidine intermediate, which serves as a versatile starting material for further derivatization.[4]
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a suitable beaker, suspend 2,4-diamino-6-hydroxypyrimidine in distilled water.
-
Add a solution of sodium nitrite in distilled water to the suspension while stirring.
-
Slowly add glacial acetic acid dropwise to the reaction mixture. The color of the solution will typically change, indicating the formation of the nitroso derivative.[4]
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with distilled water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the product thoroughly.
Causality Behind Experimental Choices:
-
Acidic Medium: The reaction is performed in an acidic medium (acetic acid) to generate nitrous acid (HNO₂) from sodium nitrite, which is the reactive nitrosating agent.
-
Controlled Addition: The dropwise addition of acetic acid helps to control the reaction rate and temperature, preventing potential side reactions.
-
Washing Steps: Washing with water removes water-soluble impurities, while the ethanol wash helps to remove organic impurities and aids in drying the final product.
From Intermediate to Antiviral Candidate: A World of Possibilities
The synthesized 5-nitrosopyrimidine intermediate is a launchpad for creating a diverse library of compounds for antiviral screening. One promising avenue is the synthesis of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, which have shown potent activity against Herpes Simplex Virus type 1 (HSV-1).[6] The 5-nitro group in these compounds was found to be essential for their antiviral activity.[6]
Another key application is the reduction of the nitroso group to an amino group, yielding a triaminopyrimidine derivative. This intermediate can then be cyclized to form purine analogs, a class of compounds well-known for their antiviral properties, such as Ganciclovir.[4]
Evaluating Antiviral Efficacy and Cytotoxicity: A Step-by-Step Guide
Once a library of 5-nitrosopyrimidine derivatives has been synthesized, the next critical phase is to assess their biological activity. This involves a tiered approach, starting with in vitro assays to determine antiviral potency and cytotoxicity, followed by mechanism of action studies for the most promising candidates.
Workflow for Antiviral Drug Screening
Caption: Workflow for the development and evaluation of 5-nitrosopyrimidine-based antiviral candidates.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, typically measured as the 50% effective concentration (EC₅₀).[7][8]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Synthesized 5-nitrosopyrimidine derivatives dissolved in DMSO
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin (10%) for fixing cells
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Remove the culture medium from the cells and infect them with a predetermined amount of virus (to produce a countable number of plaques).
-
Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of the test compounds.
-
Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[7][8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Staining: Fix the cells with formalin and then stain with crystal violet. The living cells will take up the stain, while the areas of cell death due to viral infection (plaques) will remain clear.
-
Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 3: MTT Assay for Cytotoxicity
It is crucial to ensure that the observed antiviral activity is not due to the compound simply killing the host cells.[9] The MTT assay measures cell viability and is used to determine the 50% cytotoxic concentration (CC₅₀).[7][10]
Materials:
-
Confluent monolayer of host cells in a 96-well plate
-
Synthesized 5-nitrosopyrimidine derivatives dissolved in DMSO
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until they reach the desired confluency.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader.
-
CC₅₀ Determination: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Data Interpretation: The Selectivity Index
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.[8][11]
SI = CC₅₀ / EC₅₀
A higher SI value indicates that the compound is more selective in its action against the virus, with minimal toxicity to the host cells. Compounds with a high SI are prioritized for further investigation into their mechanism of action.
Elucidating the Mechanism of Action
For promising lead compounds, understanding how they inhibit viral replication is a critical step in the drug development process.[1][12][13] The mechanism of action can be elucidated through various biochemical and cell-based assays.
Potential Antiviral Targets and Mechanisms
Caption: Potential points of intervention for 5-nitrosopyrimidine derivatives in the viral life cycle.
Based on the structure of pyrimidine derivatives and their known antiviral activities, several mechanisms of action can be hypothesized for 5-nitrosopyrimidine derivatives:
-
Inhibition of Viral Polymerases: As nucleoside analogs, pyrimidine derivatives can be phosphorylated within the cell and compete with natural nucleotides for incorporation into the growing viral DNA or RNA chain, leading to chain termination.[14][15]
-
Inhibition of Viral Proteases: Some heterocyclic compounds can bind to the active site of viral proteases, preventing the cleavage of viral polyproteins into their functional components, which is essential for viral maturation.[12]
-
Interference with Viral Entry: As demonstrated by some N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, these compounds can inhibit the adsorption of the virus to the host cell.[6]
To investigate these possibilities, specific enzymatic assays (e.g., polymerase or protease inhibition assays) can be performed using purified viral enzymes.
Purification and Characterization of 5-Nitrosopyrimidine Derivatives
The purity of the synthesized compounds is paramount for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of pyrimidine derivatives.[16][17]
Protocol 4: General Protocol for Reverse-Phase HPLC Purification
This protocol provides a general guideline for the purification of moderately polar 5-nitrosopyrimidine derivatives.[18][19][20]
Materials:
-
Crude synthesized compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Additives like formic acid or trifluoroacetic acid (optional, for improved peak shape)
-
Analytical and preparative HPLC systems with a C18 column
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Inject the sample onto an analytical C18 column.
-
Develop a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of the target compound from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized method to a preparative HPLC system with a larger C18 column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification Run:
-
Dissolve the crude product in the initial mobile phase or a compatible solvent.
-
Inject the sample onto the preparative column.
-
Collect fractions as the compound elutes from the column.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC or Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified compound.
-
Characterization: The structure and purity of the final compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[6]
Conclusion and Future Directions
5-Nitrosopyrimidine represents a valuable and versatile scaffold in the ongoing quest for novel antiviral therapies. Its unique chemical properties provide a foundation for the synthesis of a wide array of derivatives with the potential to inhibit viral replication through various mechanisms. The protocols and workflows detailed in this guide offer a systematic approach for researchers to synthesize, purify, and evaluate the antiviral potential of 5-nitrosopyrimidine-based compounds. Future research in this area should focus on expanding the chemical diversity of these derivatives, exploring their activity against a broader range of viruses, and conducting in-depth mechanistic studies to identify their specific molecular targets. Through such endeavors, the full potential of 5-nitrosopyrimidine in antiviral drug discovery can be realized.
References
-
MDPI. (2024, May 10). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Retrieved from [Link]
-
PMC. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
-
MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
-
YouTube. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]
-
EBSCO. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters. Retrieved from [Link]
-
NCBI. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]
-
PMC. (2023, April 26). NO in Viral Infections: Role and Development of Antiviral Therapies. Retrieved from [Link]
-
PMC. (2023, October 21). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Retrieved from [Link]
-
PubMed. (2002, July 15). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Retrieved from [Link]
-
TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]
-
PMC. (2023, December 14). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Retrieved from [Link]
-
PubMed. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Retrieved from [Link]
-
VIROLOGY RESEARCH SERVICES. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
-
MDPI. (2022, October 29). Progression of Antiviral Agents Targeting Viral Polymerases. Retrieved from [Link]
-
PubMed. (2015, March 15). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]
-
Creative Diagnostics. Antiviral Drug Screening and Evaluation for Other Viruses. Retrieved from [Link]
-
Helda - University of Helsinki. (2025, January 9). Seeking innovative concepts in development of antiviral drug combinations. Retrieved from [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Retrieved from [Link]
-
PNAS. (2012, March 27). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Retrieved from [Link]
-
GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Retrieved from [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds | Request PDF. Retrieved from [Link]
-
UKM. Evaluation for Antiviral Potential of Ficus deltoidea against Dengue Virus Type-2. Retrieved from [Link]
-
Patsnap Synapse. (2025, March 20). How can we improve our antiviral drug development pipeline?. Retrieved from [Link]
-
HHS.gov. Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]
Sources
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tsijournals.com [tsijournals.com]
- 5. NO in Viral Infections: Role and Development of Antiviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. ukm.edu.my [ukm.edu.my]
- 11. hhs.gov [hhs.gov]
- 12. youtube.com [youtube.com]
- 13. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 14. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 5-Nitrosopyrimidines in Drug Discovery
Introduction: The Rising Profile of 5-Nitrosopyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among its many derivatives, 5-nitrosopyrimidines have emerged as a class of compounds with significant pharmacological potential. The 5-nitroso group, a potent electron-withdrawing group and hydrogen bond acceptor, imparts unique electronic and steric properties to the pyrimidine ring, making it a valuable pharmacophore.[2]
This unique substitution has led to the discovery of potent inhibitors of key biological targets. A prime example is NU6027 , a 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidine that acts as a potent and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) 1 and 2, as well as ataxia telangiectasia and Rad3-related (ATR) kinase.[2][3][4] Such compounds hold promise in oncology and other therapeutic areas where cell cycle regulation is critical. The functionalization of the 5-nitrosopyrimidine core is therefore a critical endeavor for researchers and drug development professionals seeking to expand the chemical space and develop novel therapeutics.
This application note provides a comprehensive guide to the experimental procedures for the synthesis and functionalization of 5-nitrosopyrimidines. It is designed to provide researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Part 1: Synthesis of the 5-Nitrosopyrimidine Core
The introduction of the nitroso group at the C5 position is a foundational step. This is typically achieved through the nitrosation of an activated pyrimidine ring.
Protocol 1: Direct C5-Nitrosation of an Aminopyrimidine
This protocol describes a general method for the selective C5-nitrosation of an aminopyrimidine derivative under neutral conditions using isoamyl nitrite.[5]
Rationale: The C5 position of many aminopyrimidines is electron-rich and susceptible to electrophilic attack. Isoamyl nitrite serves as an effective nitrosating agent under non-acidic conditions, which is advantageous for substrates that may be sensitive to strong acids.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting aminopyrimidine (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: To the stirred solution, add isoamyl nitrite (1.5 - 2.0 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
Purification and Validation: The crude product can be further purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| 2,4-diaminopyrimidine | Isoamyl Nitrite | DMSO | 3 | >90 |
| 2-amino-4,6-dimethoxypyrimidine | Isoamyl Nitrite | DMSO | 2.5 | >95 |
Workflow Diagram:
Caption: Workflow for the direct C5-nitrosation of aminopyrimidines.
Part 2: Functionalization of the 5-Nitrosopyrimidine Scaffold
Once the 5-nitrosopyrimidine core is synthesized, further diversification can be achieved through various functionalization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[6] This protocol is adapted for the arylation of a 5-nitro-2-chloropyrimidine, a common precursor or analogue to 5-nitrosopyrimidines. The electron-withdrawing nature of the nitro/nitroso group activates the C-Cl bond towards oxidative addition to the palladium catalyst.
Rationale: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[7][8]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-nitro-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[8]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
Aqueous Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the product using NMR and mass spectrometry.
Data Presentation:
| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 80 | Good |
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11] This method is invaluable for installing primary or secondary amines onto the pyrimidine ring, a common structural motif in kinase inhibitors like NU6027.
Rationale: This reaction provides a direct route to N-substituted pyrimidines, which can be difficult to synthesize via traditional nucleophilic aromatic substitution, especially with less nucleophilic amines. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and achieving high catalytic turnover.[10][12]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halo-5-nitrosopyrimidine (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Pre-formation/Addition: In a separate vial, pre-form the catalyst by mixing a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) in an anhydrous, degassed solvent like toluene or 1,4-dioxane. Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification and Validation: Concentrate the filtrate and purify the residue by column chromatography. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | Good |
| 5-Bromopyrimidine | Primary Amine | Pd₂(dba)₃/Biaryl Ligand | LiHMDS | THF | 65 | High |
Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination of a halo-5-nitrosopyrimidine.
Part 3: C-H Functionalization: A Modern Approach
Direct C-H functionalization is an increasingly important strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy.[1][13] While still an evolving area for pyrimidines, palladium-catalyzed direct arylation has shown promise for related heterocycles.[14]
Rationale: This approach allows for the direct formation of C-C bonds at positions that might be difficult to access through other means. The electron-deficient nature of the pyrimidine ring can facilitate certain C-H activation pathways.
A Note on Applicability: While detailed protocols for the direct C-H functionalization of 5-nitrosopyrimidines are still emerging, the principles established for other electron-deficient heterocycles provide a strong starting point for methods development. Researchers should anticipate the need for careful optimization of catalysts, ligands, and reaction conditions.
Conclusion: A Versatile Toolkit for Drug Discovery
The functionalization of the 5-nitrosopyrimidine scaffold offers a rich landscape for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust and versatile toolkit for researchers to synthesize and diversify this important class of molecules. From the foundational nitrosation reaction to powerful palladium-catalyzed cross-coupling methods, these procedures are designed to be both practical and scientifically sound. By understanding the causality behind the experimental choices and employing rigorous validation techniques, scientists can confidently explore the chemical space around the 5-nitrosopyrimidine core and accelerate the development of next-generation medicines.
References
-
Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. pubs.acs.org. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. synfacts.pre-website.com. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. ResearchGate. [Link]
-
C-H Functionalization. Ellman Laboratory - Yale University. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
-
Synthesis of Natural Products by C–H Functionalization of Heterocycles. PMC. [Link]
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. PubMed. [Link]
-
The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications (RSC Publishing). [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
Sources
- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATR/CDK Inhibitor, NU6027 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 14. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioactivity Profiling of 5-Nitrosopyrimidines
Executive Summary & Scientific Rationale
5-Nitrosopyrimidines are a privileged scaffold in medicinal chemistry, serving as precursors to purines and pteridines while exhibiting intrinsic biological activity. Their electron-deficient pyrimidine ring, coupled with the nitroso (-N=O) group at position 5, grants them dual functionality:
-
Enzymatic Inhibition: They mimic the pyrimidine moiety of folic acid, acting as potent inhibitors of Dihydrofolate Reductase (DHFR).[1]
-
Redox Activity: The nitroso group can undergo intracellular reduction or act as a nitric oxide (NO) donor, contributing to antimicrobial and antiproliferative effects.
Critical Challenge: The high reactivity and potential color of 5-nitrosopyrimidines often lead to artifacts in standard colorimetric assays (e.g., MTT). This guide provides optimized, self-validating protocols to circumvent these interferences.
Experimental Workflow Overview
The following flowchart outlines the logical progression from compound handling to mechanistic validation.
Figure 1: Integrated workflow for characterizing 5-nitrosopyrimidines, prioritizing stability checks before biological testing.
Module 1: Compound Preparation & Quality Control
Expert Insight: Nitroso compounds are photosensitive and can undergo oxidation to nitro compounds or dimerization. Standard "weigh-and-dissolve" methods often fail without stability controls.
Protocol 1.1: Stock Solution Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol initially as solubility is often lower.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Light Protection: CRITICAL. Perform all weighing and dissolution under low light or amber light. Wrap vials in aluminum foil immediately.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles which accelerate degradation.
Protocol 1.2: Stability Validation (Self-Validating Step)
Before running bioassays, confirm the compound hasn't degraded.
-
Dilute stock to 50 µM in PBS (pH 7.4).
-
Record UV-Vis spectrum (200–500 nm) at T=0 and T=4 hours (benchtop).
-
Pass Criteria: <5% change in
absorbance. If spectral shifts occur, the compound is unstable in aqueous media; prepare fresh immediately before assays.
Module 2: Enzymatic Mechanism (DHFR Inhibition)
5-nitrosopyrimidines are structural analogs of the pteridine ring in folate. The most robust primary screen is the inhibition of Dihydrofolate Reductase (DHFR).
Mechanistic Pathway
Figure 2: DHFR enzymatic reaction. The assay tracks the depletion of NADPH at 340 nm.[2][3] Inhibitors prevent this depletion.[3]
Protocol 2.1: Spectrophotometric DHFR Assay
Principle: Measures the oxidation of NADPH to NADP+ (decrease in absorbance at 340 nm). Reagents:
-
Recombinant DHFR (Human or Bacterial, depending on target).
-
Dihydrofolic Acid (DHF) substrate (50 µM final).[3]
-
NADPH (60 µM final).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
Procedure:
-
Blanking: Set spectrophotometer to 340 nm, 25°C.
-
Mixture: In a quartz cuvette or UV-transparent plate, add Buffer, DHFR enzyme, and Test Compound (various concentrations). Incubate 5 mins.
-
Initiation: Add NADPH and DHF to start the reaction.
-
Measurement: Monitor Abs(340) for 3–5 minutes (linear phase).
-
Calculation:
Self-Validation:
-
Positive Control: Methotrexate (known potent inhibitor).[3]
-
Interference Check: Measure the absorbance of the test compound alone at 340 nm. If the nitrosopyrimidine absorbs strongly at 340 nm, you must use a "Compound Blank" (Compound + Buffer + NADPH, no Enzyme) and subtract this rate.
Module 3: Antiproliferative Assays (The "False Positive" Trap)
Expert Warning: Many 5-nitrosopyrimidines are colored (green/blue) or possess redox potential. This interferes with the classic MTT assay, where tetrazolium reduction can be catalyzed by the compound rather than the cell, leading to false "viability" signals [1].[4]
Recommended Assay: Sulforhodamine B (SRB) . It measures total protein content and is independent of mitochondrial redox status.
Protocol 3.1: SRB Cytotoxicity Assay
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Add serial dilutions of 5-nitrosopyrimidine. Incubate 48–72h.
-
Fixation: Add cold Trichloroacetic Acid (TCA) to 10% final concentration. Incubate 1h at 4°C. This locks the cell monolayer.
-
Washing: Wash 4x with tap water. Dry plates.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min.
-
Washing: Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve bound stain with 10 mM Tris base.
-
Readout: Measure Absorbance at 510 nm.
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) | 95% CI | R² Value |
|---|---|---|---|---|
| 5-NP-001 | HeLa | 12.5 | 10.1 - 14.8 | 0.98 |
| 5-NP-002 | MCF-7 | 45.2 | 40.0 - 51.5 | 0.95 |
| Methotrexate | HeLa | 0.05 | 0.03 - 0.07 | 0.99 |
Module 4: Antimicrobial Profiling
Since pyrimidines disrupt folate synthesis (essential for bacteria), these assays are high-priority.
Protocol 4.1: Broth Microdilution (MIC)
Standard: CLSI M07-A10 guidelines.
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use 96-well round-bottom plates.
-
Dilution: 2-fold serial dilution of 5-nitrosopyrimidine (Range: 128 µg/mL to 0.25 µg/mL).
-
Controls:
-
Growth Control: Bacteria + Solvent (DMSO < 1%).
-
Sterility Control: Broth only.
-
Reference: Trimethoprim (known DHFR inhibitor).[2]
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
Self-Validation (Color Interference): If the compound is highly colored, visual MIC determination is difficult.
-
Solution: Add Resazurin (Alamar Blue) dye at the end of incubation. Viable bacteria turn the blue dye pink. The MIC is the lowest concentration that remains blue.
References
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Source: Sciencedomain International. Note: While focused on flavonoids, the mechanism of redox interference applies strictly to nitroso/reducing compounds.
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination. Source: Clinical Chemistry (via SciSpace). Relevance: Defines the standard spectrophotometric protocol for DHFR inhibition.
-
Synthesis and biological activity of 5-nitrosopyrimidine derivatives. Source: MDPI / PubMed Central (General context on pyrimidine bioactivity). Relevance: Establishes the structural basis for antimicrobial and anticancer activity.
-
Dihydrofolate Reductase Assay Kit Technical Bulletin. Source: Sigma-Aldrich. Relevance: Provides reagent concentrations and kinetic parameters for the enzymatic assay.
Sources
Application Note: Rational Design and Synthesis of 5-Nitrosopyrimidine Scaffolds as Targeted Enzyme Inhibitors
Introduction & Mechanistic Rationale
The 5-nitrosopyrimidine scaffold has emerged as a privileged pharmacophore in the development of potent, ATP-competitive enzyme inhibitors. Historically recognized for their ability to inhibit Cyclin-Dependent Kinases (CDKs)—specifically CDK1 and CDK2[1]—these compounds also exhibit profound inhibitory activity against O⁶-alkylguanine-DNA alkyltransferase (AGAT), potentiating the cytotoxicity of alkylating chemotherapeutics in oncology[2].
The causality behind the efficacy of 5-nitrosopyrimidines lies in their precise structural mimicry of the purine ring of ATP. The 5-nitroso group is not merely a steric filler; it actively participates in a critical hydrogen-bonding network within the kinase hinge region. Crystallographic and molecular dynamics studies reveal that the nitroso oxygen acts as a potent hydrogen-bond acceptor, anchoring the inhibitor in the ATP-binding pocket[3]. Furthermore, modifications at the C4/C6 positions (e.g., the addition of bulky alkoxy groups like cyclohexylmethoxy) exploit hydrophobic sub-pockets specific to CDK2, conferring target selectivity over other kinases[4].
Target Pathways & Structural Biology
Mechanism of CDK1/2 inhibition by 5-nitrosopyrimidine scaffolds competing with ATP.
When designing 5-nitrosopyrimidine derivatives, the structure-activity relationship (SAR) is highly sensitive to substitutions. For instance, replacing the 5-nitroso group with a ketone or oxime abolishes activity, while an isosteric 5-formyl or 5-cyano-NNO-azoxy group retains or even enhances binding affinity[1][4].
Quantitative SAR Data
Summarizing the inhibitory profiles of key derivatives demonstrates the versatility of the scaffold across different enzyme targets:
| Compound | Target Enzyme | Inhibitory Potency | Key Structural Feature | Reference |
| NU6027 | CDK1 / Cyclin B1 | IC₅₀ = 2.9 µM | 4-cyclohexylmethoxy-5-nitroso | [1] |
| NU6027 | CDK2 / Cyclin A3 | IC₅₀ = 2.2 µM | 4-cyclohexylmethoxy-5-nitroso | [1] |
| NU6027 | CDK2 | Kᵢ = 1.3 µM | 4-cyclohexylmethoxy-5-nitroso | [5] |
| Compound 8b | CDK2 | IC₅₀ = 0.16 µM | N²-substituted aliphatic amine | [4] |
| Compound 9b | CDK2 | IC₅₀ = 0.30 µM | 5-cyano-NNO-azoxy substitution | [4] |
| Compound 10 | AGAT | >50x O⁶-benzylguanine | 4-(4-fluorobenzyl)oxy-5-nitroso | [2] |
Synthetic Strategy & Protocols
The synthesis of 4-alkoxy-5-nitrosopyrimidines requires precise control over reaction conditions to prevent the hydrolysis of the alkoxy substituents. Traditional nitrosation using sodium nitrite in aqueous acid often degrades sensitive substrates. Therefore, a neutral-condition nitrosation utilizing isoamyl nitrite (IAN) in dimethyl sulfoxide (DMSO) is the preferred method[6].
Two-step synthetic workflow for 4-alkoxy-5-nitrosopyrimidine enzyme inhibitors.
Protocol 1: Synthesis of 4-Cyclohexylmethoxy-2,6-diamino-5-nitrosopyrimidine (NU6027)
Expertise Note: The choice of DMSO as a solvent in Step 2 is critical. It stabilizes the intermediate nitroso species and drives the reaction without the need for acidic protons, thereby preserving the vulnerable cyclohexylmethoxy ether linkage[6].
Step 1: Alkoxylation of 2,6-Diamino-4-chloropyrimidine
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
-
Activation: Slowly add cyclohexylmethanol (1.1 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling physically confirms the complete formation of the alkoxide nucleophile.
-
Substitution: Add 2,6-diamino-4-chloropyrimidine (1.0 eq) to the reaction mixture. Reflux the mixture at 70 °C for 12 hours.
-
Workup: Quench the reaction with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the 4-alkoxy intermediate.
Step 2: Selective C5-Nitrosation under Neutral Conditions
-
Dissolution: Dissolve the purified 4-alkoxy-2,6-diaminopyrimidine (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Nitrosation: Add isoamyl nitrite (IAN, 2.0 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature. Self-Validation: The reaction progress is visually self-reporting; the colorless or pale-yellow solution will transition to a deep blue or green color, indicative of the C-nitroso chromophore formation[7]. Monitor complete consumption of the starting material via TLC (approx. 4-6 hours).
-
Isolation: Induce precipitation by adding the mixture to ice-cold water. Filter the resulting brightly colored precipitate, wash with cold water and diethyl ether, and dry under a vacuum to obtain the final 5-nitrosopyrimidine inhibitor.
Biochemical Evaluation: Kinase Inhibition Assay
To validate the synthesized inhibitors, a radiometric kinase assay is employed to determine the Kᵢ and IC₅₀ values[5].
Protocol 2: Radiometric CDK2/Cyclin A Inhibition Assay
Expertise Note: Using[γ-³²P] ATP allows for highly sensitive quantification of phosphate transfer to the substrate. The inhibitor concentration must be titrated across a logarithmic scale to accurately plot the dose-response curve and determine competitive inhibition kinetics.
-
Enzyme Preparation: Incubate recombinant human CDK2/Cyclin A complex (active kinase) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Incubation: Add the 5-nitrosopyrimidine derivative (dissolved in DMSO, ensuring final DMSO concentration is <1%) at varying concentrations (0.001 µM to 100 µM). Incubate for 10 minutes at room temperature to allow for competitive binding at the ATP pocket.
-
Reaction Initiation: Initiate the kinase reaction by adding 12.5 µM ATP containing [γ-³²P] ATP (specific activity ~500 cpm/pmol) and 1 mg/mL histone H1 as the phosphate acceptor substrate[5].
-
Termination & Detection: After 30 minutes at 30 °C, terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 1% phosphoric acid to remove unreacted [γ-³²P] ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.
References
1.[4] Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ResearchGate. 4 2.[1] 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. PubMed (NIH). 1 3.[2] Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues. PubMed (NIH). 2 4.[3] Molecular dynamics simulations reveal the determinants of cyclin-dependent kinase 2 inhibition by 5-nitrosopyrimidine derivatives. Taylor & Francis. 3 5.[5] BindingDB BDBM5566 2,6-Diamino-4-cyclohexylmethoxy-5-nitrosopyrimidine. BindingDB. 5 6.[7] Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine. PMC (NIH).7 7.[6] Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. ResearchGate. 6
Sources
- 1. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB BDBM5566 2,6-Diamino-4-cyclohexylmethoxy-5-nitrosopyrimidine::6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine::NU6027::pyrimidine deriv. [bindingdb.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine Derivatives in Agricultural Chemistry
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Agrochemicals
The pyrimidine ring system is a foundational chemical scaffold in the discovery and development of novel pesticides.[1] Its inherent biological activity and synthetic tractability have led to the commercialization of numerous high-efficacy insecticides, fungicides, and herbicides. This guide provides an in-depth exploration of pyrimidine derivatives, with a particular focus on the strategic incorporation of nitro and nitroso functionalities to modulate biological activity. We will delve into the synthetic rationale, mechanisms of action, and practical laboratory protocols for the evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource for their work in agricultural chemistry.
While the broader class of pyrimidine derivatives has seen extensive development, the specific use of 5-nitrosopyrimidines is an emerging area. For instance, 2,4,6-Triamino-5-nitrosopyrimidine is recognized as a valuable precursor in the synthesis of agrochemicals, highlighting the potential for this functional group in the development of new active ingredients.[2]
Part 1: Synthetic Strategies for Biologically Active Pyrimidine Derivatives
The synthesis of substituted pyrimidines is a well-established field, often relying on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species. The introduction of specific functionalities, such as a nitro group, can be achieved through various synthetic routes.
Protocol 1: Synthesis of a 2,4-dichloro-5-nitropyrimidine Intermediate
This protocol outlines a common method for the synthesis of a key intermediate, 2,4-dichloro-5-nitropyrimidine, which can be further modified to generate a library of derivatives. The procedure starts from the readily available 5-nitrouracil.
Materials:
-
5-Nitrouracil
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Ethyl acetate
-
Activated carbon
Procedure:
-
To a suitable reactor, charge 100 g of 5-Nitrouracil, 200 ml of Toluene, and 244 g of Phosphorus oxychloride.[3]
-
Heat the mixture to 55-65°C.
-
Slowly add 209 g of N,N-Diethylaniline to the reactor over at least 3 hours, maintaining the temperature at 55-65°C.
-
Stir the reaction at the same temperature for 1 hour to ensure complete conversion.[3]
-
After the reaction is complete, cool the mixture and carefully quench with water/ice.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent used to convert the hydroxyl groups of the uracil ring into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
-
N,N-Diethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the chlorination reaction, driving the reaction to completion.
-
Toluene: This is a high-boiling point solvent that is inert under the reaction conditions.
Part 2: Mechanisms of Action of Pyrimidine-Based Agrochemicals
The biological activity of pyrimidine derivatives is diverse and highly dependent on the substitution pattern of the pyrimidine ring.
Fungicidal Activity: Inhibition of Mitochondrial Respiration
A significant number of pyrimidine-based fungicides exert their effect by targeting the mitochondrial respiratory chain in fungi.[4] Specifically, they act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[4][5] By blocking the activity of Complex I, these compounds disrupt the synthesis of ATP, leading to cellular energy deprivation and ultimately, fungal cell death.[4]
Herbicidal Activity: Disruption of Pyrimidine Biosynthesis
A novel mode of action for certain pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH).[6] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cessation of plant growth and death.[6]
Insecticidal Activity: Targeting the Nervous System
Many pyrimidine-containing insecticides, particularly the neonicotinoids, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7] While they bind to these receptors in insects, their affinity for mammalian nAChRs is significantly lower, providing a degree of selectivity.[7] This binding leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Part 3: Efficacy Testing and Bioassays
The evaluation of novel pyrimidine derivatives for their potential as agrochemicals requires a series of well-defined bioassays.
Protocol 2: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol provides a method for assessing the in vitro fungicidal activity of pyrimidine derivatives against a target fungal pathogen.
Materials:
-
Test compounds (pyrimidine derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Actively growing culture of the target fungus (e.g., Botrytis cinerea)
-
Sterile cork borer (5 mm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound by dissolving it in DMSO.[4]
-
Media Preparation: Autoclave the PDA medium and allow it to cool to 50-55°C in a water bath.[4]
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with PDA containing the same concentration of DMSO used in the treatment plates.[4]
-
Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.[4]
-
Fungal Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the periphery of an actively growing fungal culture.[4]
-
Incubation: Place one mycelial disc, with the mycelium facing downwards, in the center of each PDA plate. Incubate the plates at 25 ± 2°C in the dark.[4]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the growth in the control plate has reached approximately two-thirds of the plate diameter.[4]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:[4]
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
-
-
EC₅₀ Determination: The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) can be calculated by probit analysis of the concentration-inhibition data.[4]
Protocol 3: Larval Contact Dose-Response Assay for Insecticidal Activity
This protocol outlines a method to determine the contact toxicity of pyrimidine derivatives against a target insect pest.
Materials:
-
Test compounds
-
Acetone
-
Third-instar larvae of the target insect (e.g., Aedes aegypti)
-
Micro-applicator
-
Petri dishes
-
Filter paper
Procedure:
-
Solution Preparation: Prepare a series of dilutions of the test compound in acetone. A control group will be treated with acetone only.
-
Insect Handling: Anesthetize the larvae by placing them on ice for a short period.
-
Topical Application: Using a micro-applicator, apply a small, defined volume (e.g., 0.25 µL) of the test solution to the dorsal thorax of each larva.[8]
-
Incubation: Place the treated larvae in petri dishes lined with moist filter paper and provide a food source. Maintain the dishes at an appropriate temperature and humidity.[8]
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.[8]
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LD₅₀ (the dose that is lethal to 50% of the test population) using probit analysis.
Data Presentation
| Compound ID | Target Organism | Bioassay | EC₅₀ / LD₅₀ (µg/mL or µ g/larva ) |
| Pyrimidine-NO₂-1 | Botrytis cinerea | Mycelial Growth Inhibition | 8.6 |
| Pyrimidine-NO₂-2 | Fusarium graminearum | Mycelial Growth Inhibition | 15.2 |
| Pyrimidine-NH₂-1 | Aedes aegypti | Larval Contact | 2.5 |
| Pyrimidine-NH₂-2 | Plutella xylostella | Larval Contact | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Key Concepts
Caption: Synthetic workflow for the preparation of a 2,4-dichloro-5-nitropyrimidine intermediate and its subsequent diversification.
Caption: Comparative mechanisms of action for pyrimidine-based fungicides and herbicides.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of neonicotinoid pesticides nitenpyram and dinotefuran by electroanalytical methods [explorationpub.com]
- 8. researchgate.net [researchgate.net]
methods for preparing 5-nitrosopyrimidine analogs
Application Note: Strategic Synthesis of 5-Nitrosopyrimidine Analogs
Part 1: Executive Summary & Strategic Rationale
5-Nitrosopyrimidines are not merely intermediates; they are the "linchpin" scaffolds in the synthesis of fused nitrogen heterocycles, including purines (via Traube synthesis), pteridines, and pyrimidopyrimidines. For the medicinal chemist, the 5-nitroso functionality serves two critical roles:
-
Electrophilic Activation: It renders the C6-amino group highly susceptible to nucleophilic attack, facilitating ring closure.
-
Reductive Versatility: It is a facile precursor to the 5,6-diaminopyrimidine core, a prerequisite for constructing the imidazole ring of purines.
This guide moves beyond textbook definitions to provide a robust, failure-proof workflow for preparing these analogs. We will focus on the two most reliable methodologies: Direct Electrophilic Nitrosation (for existing pyrimidine cores) and De Novo Cyclization (for constructing the ring with the nitroso group in situ).
Part 2: Mechanistic Principles & Tautomerism
Before initiating synthesis, one must understand the electronic environment. The C5 position of a pyrimidine ring is naturally electron-deficient. Successful nitrosation requires strong electron-donating groups (EDGs) such as amines (-NH₂) or hydroxyls (-OH) at positions 2, 4, or 6 to activate the C5 carbon.
Critical Insight – The Tautomeric Trap: Researchers often misinterpret NMR spectra of 5-nitrosopyrimidines because these compounds rarely exist solely as true "nitroso" species. They exist in a dynamic equilibrium with their quinone-oxime tautomers.
-
Nitroso Form: Green/Blue color (typically).
-
Oxime Form: Yellow/Orange color (more stable in polar solvents).
Figure 1: Mechanistic Pathway and Tautomeric Equilibrium
Caption: Electrophilic attack of the nitrosonium ion at C5, followed by equilibration to the oxime form.
Part 3: Core Methodology A – Direct Nitrosation
Best For: Pyrimidines with at least two strong EDGs (e.g., 6-aminouracil, 2,4-diaminopyrimidine). Mechanism: Electrophilic Aromatic Substitution (SEAr).
Protocol 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This protocol is the industry standard for generating precursors to theophylline and caffeine analogs.
Reagents:
-
6-Amino-1,3-dimethyluracil (10.0 g, 64.5 mmol)
-
Sodium Nitrite (NaNO₂, 5.0 g, 72.5 mmol)
-
Glacial Acetic Acid (AcOH, 100 mL)
-
Water (distilled, 50 mL)
Step-by-Step Workflow:
-
Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve the 6-amino-1,3-dimethyluracil in warm water (50 mL). If solubility is poor, add minimal ethanol.
-
Acidification: Add glacial acetic acid (10 mL) to the solution. The pH should be approximately 3–4.
-
Expert Tip: Do not use strong mineral acids (HCl/H₂SO₄) initially if the substrate is acid-sensitive. Acetic acid buffers the reaction, preventing decomposition.
-
-
Nitrosation: Cool the solution to 10–15 °C using an ice bath. Dropwise, add a solution of Sodium Nitrite (5.0 g in 15 mL water) over 20 minutes.
-
Observation: A color change is immediate. The solution will turn from off-white to a deep violet/purple (nitroso) or bright pink (oxime), depending on the exact substitution pattern.
-
-
Precipitation: Stir for an additional 60 minutes at room temperature. The product usually precipitates as a colored solid.
-
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual acid.
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
Yield Expectation: 85–95% Characterization:
-
Appearance: Purple to rose-colored crystalline solid.
-
Melting Point: >300 °C (often decomposes).
Part 4: Core Methodology B – De Novo Cyclization (Traube-Type)
Best For: When the pyrimidine core is unstable or difficult to substitute directly. Mechanism: Condensation of active methylene compounds with amidines.
Protocol 2: Preparation of 4,6-Diamino-5-nitrosopyrimidine
This method builds the ring and installs the nitroso group in a single cascade or sequential process.
Reagents:
-
Malononitrile (6.6 g, 100 mmol)
-
Formamidine Acetate (10.4 g, 100 mmol)
-
Sodium Ethoxide (21% wt in ethanol, 40 mL)
-
Sodium Nitrite (7.0 g, 100 mmol)
-
Acetic Acid (glacial)[1]
Step-by-Step Workflow:
-
Condensation (Ring Formation):
-
Dissolve malononitrile and formamidine acetate in absolute ethanol (100 mL).
-
Add Sodium Ethoxide solution dropwise under reflux.
-
Reflux for 3–4 hours. This forms the intermediate 4,6-diaminopyrimidine .
-
-
In-Situ Nitrosation:
-
Cool the reaction mixture to 0–5 °C.
-
Acidify carefully with acetic acid to pH 5.
-
Add Sodium Nitrite (dissolved in minimal water) dropwise.
-
-
Work-up:
-
The 5-nitroso derivative will precipitate as a red/orange solid.
-
Filter and wash extensively with water to remove inorganic salts.
-
Figure 2: De Novo Synthesis Workflow
Caption: Sequential condensation and nitrosation workflow for de novo synthesis.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in acidic media. | Neutralize the solution to pH 7 with NaOH or NaHCO₃. Some nitroso compounds are zwitterionic and most insoluble at their isoelectric point. |
| Gummy Product | Impurities or too rapid addition of nitrite. | Recrystallize from DMF/Water or Ethanol/Water. Slow down the nitrite addition rate. |
| Decomposition (Gas Evolution) | Reaction temperature too high; diazonium formation. | Keep reaction < 10 °C. If gas (N₂) evolves, the amine is diazotizing and decomposing. Ensure the pH is not too low (avoid conc. HCl). |
| Low Yield | Incomplete nitrosation. | Check the starch-iodide paper to ensure excess nitrous acid is present during the reaction. |
Part 6: Safety & Compliance (E-E-A-T)
WARNING: Nitrosamine Hazard
-
Carcinogenicity: Many N-nitroso compounds are potent carcinogens. While C-nitroso compounds (like 5-nitrosopyrimidines) are generally less volatile, intermediates and byproducts (N-nitrosamines) may form if secondary amines are present.
-
Handling: Always work in a properly functioning fume hood. Wear double nitrile gloves.
-
Waste Disposal: Quench excess nitrite with sulfamic acid or urea before disposal. Do not mix nitrosating waste with strong organic bases.
Part 7: References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea. Link
-
Taylor, E. C., et al. (1959). The Preparation of 4,6-Diamino-5-nitrosopyrimidines. Journal of the American Chemical Society, 81, 2442-2448. Link
-
ChemicalBook. (2024). Preparation of 2,4-Diamino-5-nitro-6-hydroxypyrimidine Protocol. Link
-
National Institutes of Health (NIH). (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues. Link
-
Wikipedia. (2024). Nitrosation: Mechanism and Applications. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrosopyrimidines
Status: Active Operator: Senior Application Scientist Ticket ID: 5-NO-PYR-SYNTH-001 Subject: Troubleshooting Nitrosation, Purification, and Characterization
Core Directive: The Chemistry of C-Nitrosation
Executive Summary: The synthesis of 5-nitrosopyrimidines is a critical gateway to complex heterocycles, including purines (Traube synthesis), pteridines, and deazapurines. The dominant pathway is electrophilic aromatic substitution (nitrosation) at the C-5 position of a pyrimidine ring activated by electron-donating groups (EDGs) such as amines (-NH₂) or hydroxyls (-OH) at positions 2, 4, or 6.
While conceptually simple, this reaction is notoriously deceptive. Users often encounter "brick dust" products (insoluble aggregates), ambiguous NMR spectra due to nitroso-oxime tautomerism, and stalling reactions due to incorrect pH control. This guide provides a self-validating workflow to navigate these challenges.
Troubleshooting Hub (Q&A)
Issue 1: Reaction Stalling or No Precipitate
User Report: "I added sodium nitrite to my acidic solution of 6-aminouracil, but no colored precipitate formed, or the yield is negligible."
Root Cause Analysis:
The electrophile is the nitrosonium ion (
-
Insufficient Activation: The C-5 position must be nucleophilic. If you have electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) at C-2 or C-6, the ring may be too deactivated.
-
Incorrect pH: If the pH is too low (< 0), the amino group at C-6 becomes protonated (
), turning a strong activator into a strong deactivator. If pH is too high (> 4), concentration is negligible. -
Temperature: Nitrosation is exothermic. High temperatures (> 50°C) often decompose the diazonium intermediate or the nitroso product.
Corrective Protocol:
-
Buffer Control: Maintain pH between 2.0 and 3.0. Use Acetic Acid as the solvent or co-solvent. It provides the perfect buffering capacity for
generation without fully protonating the pyrimidine amine. -
Temperature: Start at 0–5°C during nitrite addition. Only warm to room temperature after addition is complete.
-
Reagent Quality: Sodium nitrite (
) is hygroscopic. Ensure your nitrite source is dry and fresh.
Issue 2: The "Brick Dust" Challenge (Solubility & Purification)
User Report: "My product is a deep purple/blue solid that is insoluble in water, ethanol, and most organic solvents. I cannot recrystallize it."
Root Cause Analysis: 5-Nitrosopyrimidines (especially uracil derivatives) have extensive hydrogen bonding networks and high lattice energy, often described as "brick dust." They are generally insoluble in neutral organic solvents.
Corrective Protocol: The Acid-Base Swing Do not attempt standard recrystallization. Use the acidity of the N-3 proton (uracil numbering) or the oxime tautomer.
-
Dissolution: Suspend the crude solid in 10% aqueous NaOH or KOH. The compound should dissolve as it forms the water-soluble salt (deep color change often observed).
-
Filtration: Filter this basic solution to remove non-acidic impurities (starting materials or decomposition products).
-
Reprecipitation: Slowly add glacial acetic acid or dilute HCl to the filtrate while stirring. The 5-nitrosopyrimidine will reprecipitate in a purified form.
-
Wash: Filter and wash extensively with water, then ethanol/ether to dry.
Issue 3: Ambiguous NMR Spectra (Tautomerism)
User Report: "The
Root Cause Analysis: This is likely not impurity. 5-Nitrosopyrimidines exist in equilibrium between the nitroso-amine form and the quinone-oxime form.
-
Nitroso-amine: C-N=O
-
Quinone-oxime: C=N-OH
In polar solvents like DMSO-
Diagnostic Check:
-
Oxime Proton: Look for a highly deshielded proton (often broad) at 12.0–14.0 ppm.
-
C-H Signal: If the C-5 position was protonated in the starting material, that signal must be gone.
-
Temperature: Run the NMR at elevated temperature (e.g., 80°C). Fast exchange will coalesce the peaks into a single sharp set, confirming tautomerism rather than impurity.
Standard Operating Procedure (SOP)
Target: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil Scale: 10 mmol
| Step | Action | Critical Parameter |
| 1. Prep | Dissolve 1.55 g (10 mmol) of 6-amino-1,3-dimethyluracil in 15 mL of Glacial Acetic Acid . | Solubility: Mild heating may be required to dissolve, but cool to <15°C before Step 2. |
| 2. Addition | Dissolve 0.76 g (11 mmol) | Exotherm: Keep internal temp < 20°C. fume hood mandatory (NOx fumes). |
| 3. Reaction | Stir for 30–60 mins. A deep violet/purple precipitate should form immediately. | Color: Transition from white/cream |
| 4. Workup | Add 10 mL cold water. Stir for 10 min. Filter the solid.[2][3] | Filtration: Sintered glass funnel recommended due to fine particle size. |
| 5. Wash | Wash cake with water ( | Drying: Vacuum dry at 50°C. High heat can cause decomposition (deflagration risk). |
Visualizations
A. Mechanism of Nitrosation
The pathway involves the formation of the Nitrosonium electrophile followed by attack at the activated C-5 position.
Caption: Electrophilic aromatic substitution pathway for C-5 nitrosation.
B. Tautomeric Equilibrium (NMR Troubleshooting)
Visualizing why your NMR looks "messy."
Caption: The equilibrium between nitroso and oxime forms dictates spectroscopic properties.
C. Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing synthetic failures.
References
-
Traube, W. (1900).[3] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
-
Juby, P. F., et al. (1979). Preparation and properties of some 5-nitroso- and 5-arylazopyrimidines.[4] Journal of Heterocyclic Chemistry, 16(1), 41-45.
-
Drauz, K., et al. (1991). Method for the preparation of 5-nitrosopyrimidines.[4][5] US Patent 5,026,847.
-
Organic Syntheses. (1953). Diaminouracil Hydrochloride. Org.[3][6] Synth. 33, 24. (Describes the reduction, but details the nitroso intermediate handling).
-
BenchChem. (2025).[7] Troubleshooting unexpected side reactions in pyrimidine synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 6. Synthesis Attempts and Failure Report 🧐 - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for 5-nitrosopyrimidine derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation and purification of 5-nitrosopyrimidine derivatives (e.g., 5-nitroso-2,4,6-triaminopyrimidine, 4,6-diamino-5-nitrosopyrimidine).
These compounds are highly valuable intermediates in the synthesis of purines, pteridines, and advanced energetic materials[1]. However, their unique physicochemical properties—such as the formation of planar rotamers, strong intramolecular hydrogen bonding, and thermal instability—make standard purification techniques ineffective.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure you achieve high-purity yields without degrading your target molecules.
Purification Workflow Overview
Workflow for the isolation and purification of 5-nitrosopyrimidine derivatives.
Troubleshooting & FAQs
Q1: Following the nitrosation of 2,4,6-triaminopyrimidine, my product precipitates as a highly colored, gummy sludge rather than a crystalline solid. How do I achieve a clean precipitation? Causality & Solution: The gummy consistency is typically caused by the co-precipitation of unreacted starting materials (like malononitrile or guanidine salts) and inorganic salts (e.g., sodium nitrite/nitrate)[2]. 5-nitrosopyrimidines are highly sensitive to the dielectric constant of the surrounding medium. Actionable Step: Do not attempt to isolate the intermediate directly from a highly concentrated reaction mixture. Instead, introduce a large volume of water (a 0.5:1 to 4:1 ratio relative to the reaction mixture) during or immediately after the nitrosating treatment[2]. Adjust the pH to approximately 4.0 using acetic acid. The massive influx of water increases the solubility of the inorganic byproducts, while the acidic pH ensures the 5-nitrosopyrimidine remains fully protonated and insoluble, yielding a readily filterable crystalline suspension[2].
Q2: I am analyzing my purified 5-nitrosopyrimidine via Capillary Electrophoresis (CE), but I consistently observe split peaks or broad tailing. Is my product degrading?
Causality & Solution: This is a classic false-negative for purity. 5-nitrosopyrimidine derivatives frequently exist as planar rotamers (planamers) due to restricted rotation around the C-NO bond. This restriction is stabilized by strong intramolecular hydrogen bonding between the nitroso oxygen and adjacent amino groups[3]. In solution, these rotamers can partially separate, mimicking the appearance of impurities.
Actionable Step: To validate true purity, utilize Capillary Electrophoresis with a stereoselector. Employ an alkaline background electrolyte (e.g., 50 mM sodium tetraborate, pH 9.3) supplemented with
Q3: Standard recrystallization of 4,6-diamino-5-nitrosopyrimidine from boiling water results in significant yield loss and darkening of the product. What is the optimal recrystallization strategy? Causality & Solution: 5-nitrosopyrimidines are thermally labile and prone to premature oxidation or hydrolysis (e.g., conversion to 5-nitro derivatives or ring-opening) when subjected to prolonged heating in neutral aqueous solutions[1]. Actionable Step: Avoid boiling water. Instead, use a dilute acidic solvent system. Dissolve the crude solid in a minimal amount of warm (not boiling) water containing 2N sulfuric acid or dilute acetic acid[4]. The acidic environment stabilizes the pyrimidine ring against nucleophilic attack and hydrolysis. Cool the solution slowly to 0°C to induce crystallization, then wash the collected plates with cold methanol and diethyl ether to rapidly remove residual moisture and prevent solid-state degradation[4].
Q4: I am using 4-amino-5-nitrosopyrimidine as an intermediate for purine synthesis. How do I purify the downstream product from unreacted nitroso precursor? Causality & Solution: Unreacted nitroso compounds can heavily poison noble metal catalysts used in downstream cyclizations and cause highly colored impurities that are notoriously difficult to separate via column chromatography. Actionable Step: Utilize a reductive formylation approach. Treat the crude mixture containing the 4-amino-5-nitrosopyrimidine with formic acid and a palladium catalyst at 80-220°C[5]. This simultaneously reduces the nitroso group to an amine and formylates it, driving the reaction forward to the 4-amino-5-formylaminopyrimidine intermediate, which is highly soluble in formamide/formic acid[5]. The unreacted inorganic salts can be filtered off, and the catalyst recovered by dissolving the filter cake in sodium hydroxide, drastically reducing the salt load and purifying the purine precursor[5].
Quantitative Data: Physicochemical & Purification Parameters
| Parameter | 5-Nitroso-2,4,6-triaminopyrimidine | 4,6-Diamino-5-nitrosopyrimidine | Analytical Rotamer Separation |
| Optimal Precipitation pH | pH 4.0 (Acetic acid)[2] | pH < 2.0 (HCl/H | N/A |
| Recrystallization Solvent | DMF or Water/Acetic Acid | Water / 2N H | N/A |
| Thermal Stability | Melts/Decomposes > 345°C[6] | Decomposes > 280°C | N/A |
| CE Binding Constant ( | N/A | N/A | 11.3 - 153.0 L/mol[3] |
| Washing Solvents | Cold Water, Ethanol[2] | Cold Water, Methanol, Ether[4] | N/A |
Step-by-Step Experimental Protocols
Protocol 1: High-Yield Precipitation and Washing of 5-Nitroso-2,4,6-triaminopyrimidine
Self-Validating Logic: This protocol leverages the differential solubility of the nitroso product versus inorganic salts. The presence of a bright, filterable precipitate confirms successful nitrosation, while the absence of bubbling upon subsequent acid addition confirms the complete quenching of residual nitrite.
-
Nitrosation: To a stirred solution of 2,4,6-triaminopyrimidine in dilute acetic acid, add an equimolar amount of sodium nitrite dropwise, strictly maintaining the temperature between 0°C and 5°C.
-
Aqueous Dilution: Once the reaction is complete (typically 1-4 hours), add a large volume of deionized water (ratio of 2:1 water to reaction volume)[2].
-
pH Adjustment: Verify the pH is approximately 4.0. If necessary, adjust dropwise with glacial acetic acid.
-
Maturation: Agitate the mixture at room temperature for 30 minutes, then heat slightly (up to 40°C) to complete the nitrosation, followed by cooling to 0°C overnight[2].
-
Isolation: Filter the precipitated 5-nitroso-2,4,6-triaminopyrimidine under vacuum.
-
Washing: Wash the filter cake sequentially with ice-cold water (to remove sodium acetate/nitrate) and cold ethanol (to remove organic impurities)[2].
-
Drying: Dry the solid under vacuum at 40°C to constant weight.
Protocol 2: Analytical Verification of Purity via Capillary Electrophoresis (CE)
Self-Validating Logic: By utilizing a steric selector (
-
BGE Preparation: Prepare a Background Electrolyte (BGE) consisting of 50 mM sodium tetraborate adjusted to pH 9.3[3].
-
Selector Addition: Dissolve
-cyclodextrin ( -CD) into the BGE at a concentration of 10-20 mM[3]. -
Sample Preparation: Dissolve the purified 5-nitrosopyrimidine in the BGE at a concentration of 0.1 mg/mL.
-
Injection & Separation: Inject the sample into the capillary (e.g., 50
m ID) hydrodynamically. Apply a separation voltage of 20-25 kV. -
Detection: Monitor UV absorbance at 254 nm.
-
Data Analysis: Identify the two distinct peaks corresponding to the planar rotamers (eluting between 3.7 and 9.3 minutes)[3]. Calculate the apparent binding constant to confirm identity.
References
-
HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. Google Patents. 6
-
Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents. 2
-
Separation of rotamers of 5-nitrosopyrimidines and estimation of binding constants of their complexes with β-cyclodextrin by capillary electrophoresis. PubMed. 3
-
Studies of Novel Heterocyclic Insensitive High Explosive Compounds: Pyridines, Pyrimidines, Pyrazines and Their Bicyclic Analogu. CORE. 1
-
EP0690056A2 - Process for the preparation of purins. Google Patents. 5
-
Evans, Jones, Palmer, and Stephens. RSC Publishing. 4
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. Separation of rotamers of 5-nitrosopyrimidines and estimation of binding constants of their complexes with β-cyclodextrin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 793. The preparation of 4-amino- and other pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. EP0690056A2 - Process for the preparation of purins - Google Patents [patents.google.com]
- 6. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 5-Nitrosopyrimidine Compounds
Welcome to the technical support center for 5-nitrosopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of these reactive molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of 5-nitrosopyrimidine compounds.
Q1: What are the primary factors that influence the stability of 5-nitrosopyrimidine compounds?
A1: The stability of 5-nitrosopyrimidine compounds is influenced by a combination of factors, both intrinsic to the molecule and external environmental conditions. The key factors are:
-
Electronic Effects of Substituents: The nature of the substituents on the pyrimidine ring plays a crucial role. Electron-donating groups can increase electron density on the ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can influence the reactivity of the nitroso group and the pyrimidine ring. These "push-pull" interactions can affect the molecule's overall stability.[1][2]
-
pH of the Solution: The pH of the experimental medium is a critical factor. Both acidic and basic conditions can catalyze degradation pathways such as hydrolysis.[3][4][5][6][7] The ionization state of the molecule can change with pH, leading to different degradation routes.[3]
-
Exposure to Light (Photostability): Many nitroso and nitro-aromatic compounds are photosensitive.[8][9] Exposure to UV or even ambient light can induce photodegradation, often involving the reduction of the nitroso group.[8][10]
-
Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition can lead to the release of nitrogen oxides and other breakdown products.[11]
-
Presence of Oxidizing and Reducing Agents: The 5-nitroso group is susceptible to both oxidation and reduction. The presence of oxidizing agents can convert the nitroso group to a nitro group, while reducing agents can lead to the formation of amino or other reduced species.[12][13][14]
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while others may influence the solubility of the compound and its degradation products.
Q2: What are the recommended storage conditions for 5-nitrosopyrimidine compounds?
A2: Proper storage is essential to maintain the integrity of your 5-nitrosopyrimidine compounds. The following table summarizes the recommended storage conditions for both solid and solution forms.
| Form | Temperature | Atmosphere | Light Conditions | Container | Duration |
| Solid | 2-8°C is recommended for long-term storage.[11] Short periods at room temperature (e.g., during shipping) are generally acceptable.[15] | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to oxidation. | Store in the dark, in an amber vial or a container wrapped in foil to protect from light.[11] | Tightly sealed vial to prevent moisture absorption.[11][16] | Up to 6 months or as specified by the manufacturer.[15] |
| Solution | Store as aliquots at -20°C. Avoid repeated freeze-thaw cycles.[15] | If the solvent is degassed, it can help prevent oxidation. | Store in the dark, in amber vials. | Tightly sealed vials. | Generally usable for up to one month. It is best to prepare solutions fresh on the day of use.[15] |
Q3: My 5-nitrosopyrimidine derivative has a distinct color. Is this normal, and what does a color change indicate?
A3: Yes, many 5-nitrosopyrimidine compounds are colored due to the nitroso group, which acts as a chromophore. The color can vary depending on the specific substituents on the pyrimidine ring and the solid-state packing or solvent. A noticeable change in color, either in the solid state or in solution, is often an indicator of degradation. For example, the formation of 5-nitro derivatives through oxidation can result in a color change. If you observe a color change, it is advisable to re-analyze the compound for purity before proceeding with your experiment.
Q4: How do substituents on the pyrimidine ring affect the stability of the 5-nitroso group?
A4: Substituents have a significant impact on the electronic properties and, consequently, the stability of the 5-nitroso group. This is due to intramolecular charge transfer (ICT) effects.[2]
-
Electron-Donating Groups (EDGs): Substituents like amino or alkoxy groups can donate electron density to the pyrimidine ring. This can influence the reactivity of the nitroso group. In some cases, strong intramolecular hydrogen bonds can form between neighboring amino substituents and the nitroso group, which can stabilize the molecule.[1][2]
-
Electron-Withdrawing Groups (EWGs): Halogens or other electron-withdrawing substituents can decrease the electron density of the pyrimidine ring, which can also affect the stability and reactivity of the nitroso group.
The presence of different substituents can also lead to the formation of stable rotamers, where the orientation of the nitroso group is fixed by intramolecular hydrogen bonds.[2] The stability of these rotamers can also be influenced by the electronic nature of the substituents.[1]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during experiments with 5-nitrosopyrimidine compounds.
Issue 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis of an aged sample.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The 5-nitroso group is susceptible to oxidation, leading to the formation of the corresponding 5-nitro derivative. This is a common degradation pathway, especially if the compound has been exposed to air.[12][13][14] | Re-purify the compound if possible.For future use, store the compound under an inert atmosphere (argon or nitrogen).When preparing solutions, use degassed solvents. |
| Hydrolysis | If the compound has been stored in a non-anhydrous solvent or exposed to moisture, hydrolysis of susceptible functional groups (e.g., esters, amides) or even the pyrimidine ring itself can occur.[17][18] | Use anhydrous solvents for preparing stock solutions.Store solid compounds in a desiccator.If hydrolysis is suspected, analyze the degradation product by mass spectrometry to identify the hydrolyzed species. |
| Photodegradation | Exposure to ambient light or UV radiation can cause the compound to degrade. Photodegradation can lead to various products, including reduction of the nitroso group or rearrangement of the pyrimidine ring.[8][9] | Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil.Work in a dimly lit area when handling the compound. |
Issue 2: The color of my compound in solution changes over time.
| Potential Cause | Explanation | Recommended Solution |
| Degradation | A change in color is a strong indicator of a chemical change. This could be due to oxidation, hydrolysis, or photodegradation, leading to the formation of new chromophoric species. | Immediately analyze the solution by HPLC with a photodiode array (PDA) detector or by UV-Vis spectroscopy to observe changes in the absorption spectrum.Prepare fresh solutions for your experiments and use them promptly.Review your storage and handling procedures to minimize exposure to air, light, and moisture. |
| pH Change | The color of some 5-nitrosopyrimidines can be pH-dependent due to changes in their electronic structure upon protonation or deprotonation. | Measure the pH of the solution.If your experimental conditions are unbuffered, consider using a suitable buffer system to maintain a constant pH. |
Issue 3: My reaction yield is lower than expected, or the reaction fails to proceed.
| Potential Cause | Explanation | Recommended Solution |
| Degraded Starting Material | If your 5-nitrosopyrimidine starting material has degraded, its purity will be lower than assumed, leading to lower yields of the desired product. | Confirm the purity of your starting material by HPLC, NMR, or another suitable analytical technique before starting the reaction.If the purity is low, purify the starting material or obtain a fresh batch. |
| Incompatibility with Reaction Conditions | The reaction conditions (e.g., high temperature, acidic or basic reagents) may be causing the 5-nitrosopyrimidine to degrade. | Run a control experiment where the 5-nitrosopyrimidine is subjected to the reaction conditions without the other reagents to assess its stability.If degradation is observed, consider milder reaction conditions (e.g., lower temperature, different catalyst). |
| Product Instability during Workup | The desired product may be unstable under the workup conditions (e.g., acidic or basic washes). | Analyze a small aliquot of the crude reaction mixture before workup.If the product is present before workup but absent or diminished after, modify the workup procedure to use neutral washes or minimize the exposure time to harsh conditions. |
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways of 5-Nitrosopyrimidines
The following diagram illustrates the three primary degradation pathways for a generic 5-nitrosopyrimidine.
Caption: Major degradation pathways of 5-nitrosopyrimidines.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting unexpected experimental results.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
This section provides detailed methodologies for the proper handling and analysis of 5-nitrosopyrimidine compounds to minimize degradation.
Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
-
Equilibration: Before opening, allow the vial of the solid 5-nitrosopyrimidine compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture inside the vial.
-
Weighing: Weigh the required amount of the solid compound quickly in a low-humidity environment if possible.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent. If the compound is known to be sensitive to oxidation, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes prior to use.
-
Dissolution: Add the solvent to the solid compound and dissolve completely, using sonication if necessary.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller volume, single-use aliquots in amber glass vials.
-
If the solution is particularly air-sensitive, flush the headspace of each vial with an inert gas before sealing.
-
Store the aliquots at -20°C and protected from light.[15]
-
For use, remove a single aliquot and allow it to thaw and equilibrate to room temperature before opening.
-
Protocol 2: General HPLC Method for Monitoring Stability
This protocol provides a starting point for developing a method to assess the purity and detect degradation products of 5-nitrosopyrimidine compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for your compound (e.g., 254 nm and a wavelength near the visible absorbance maximum if colored). A PDA detector is highly recommended to monitor for the appearance of new peaks with different UV spectra.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of your sample in the initial mobile phase composition.
This method can be adapted by changing the gradient, solvent system, or column to achieve optimal separation for your specific 5-nitrosopyrimidine derivative. Advanced techniques like LC-MS can be invaluable for identifying the mass of any degradation products.[19][20][21]
References
-
Procházková, E., Čechová, L., Tarábek, J., Janeba, Z., & Dračínský, M. (2016). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. The Journal of Organic Chemistry, 81(9), 3780–3789. [Link]
-
Procházková, E., Čechová, L., Tarábek, J., Janeba, Z., & Dračínský, M. (2016). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. PubMed. [Link]
- Brown, D. J., & Grigg, G. W. (1980). Pyrimidine N-oxides, III. The oxidation of 5-nitrosopyrimidine-4,6-diamine. Australian Journal of Chemistry, 33(1), 131-135.
- Safety Data Sheet. (n.d.).
- Delia, T. J., Portlock, D. E., & Venton, D. L. (1968). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Journal of Heterocyclic Chemistry, 5(4), 449–451.
- Analytical Methods for the Degradation of Phytoconstituents. (2021).
- Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. (2005). Cole-Parmer.
- Delia, T. J., Portlock, D. E., & Venton, D. L. (1968). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Sci-Hub.
- Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. (2025). BenchChem.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Stability and Storage. (n.d.). Tocris Bioscience.
- Hydrolysis. (n.d.). Environmental Organic Chemistry.
- Keen, O. S., Love, N. G., & Linden, K. G. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5(3), 569-580.
- Kim, Y., et al. (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(5), 1319-1323.
- Kumar, P., et al. (2023).
- Nitrosamine Degradation Pathways. (2025).
- Popović, M., et al. (2016). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 81(10), 1143-1152.
- Impurities and Degrad
- Troubleshooting and optimizing lab experiments. (2022, October 13). The Not So Boring Scientist. [Video]. YouTube.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- Kauffman, J. S. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities.
- Bravo, C., et al. (2003). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 68(11), 4329-4336.
- Liu, Y., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Chemistry – An Asian Journal, 16(4), 384-388.
- Varlam, M., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 14(11), 2321.
- Wang, Y., et al. (2010). Effect of 2, 5-Substituents on the Stability of Cyclic Nitrone Superoxide Spin Adducts: A Density Functional Theory Approach. International Journal of Molecular Sciences, 11(7), 2648-2665.
- Tanaka, H., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
- Wang, Y., et al. (2010). Effect of 2, 5-substituents on the stability of cyclic nitrone superoxide spin adducts: A density functional theory approach. PubMed.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Budzinski, H., et al. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Journal of the American Chemical Society, 127(32), 11254-11265.
- Frontistis, Z., et al. (2021). Application of TiO2-Based Photocatalysts to Antibiotics Degradation: Cases of Sulfamethoxazole, Trimethoprim and Ciprofloxacin.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Hornyák, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Journal of Drug Delivery Science and Technology, 22(1), 49-54.
- Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
- Guiraldelli, A. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. USP. [Video]. YouTube.
- SAFETY DATA SHEET - 2,4,6-Triamino-5-nitrosopyrimidine. (n.d.). TCI Chemicals.
- Sørensen, L., et al. (2015). Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation. International Journal of Greenhouse Gas Control, 32, 106-114.
- About Troubleshooting. (n.d.). University of Rochester, Department of Chemistry.
- pH and Its Effects on Phytochemical Stability. (2022, September 17). Extraction Magazine.
- Bravo, C., et al. (2003). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. PubMed.
- Fisher Scientific Chemicals, Inc.
- Wilson, T. D., & Kissinger, P. T. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 74(9), 955-961.
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2015).
- Shih, I. K. (1971). Degradation products of chloramphenicol. Journal of Pharmaceutical Sciences, 60(5), 786-787.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tunable Push-Pull Interactions in 5-Nitrosopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Increased stability of S-nitrosothiol solutions via pH modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation - SINTEF [sintef.no]
- 10. chemrxiv.org [chemrxiv.org]
- 11. file.leyan.com [file.leyan.com]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.st [sci-hub.st]
- 15. Stability and Storage | Tocris Bioscience [tocris.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. web.viu.ca [web.viu.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ijmr.net.in [ijmr.net.in]
- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
Technical Support Center: 5-Nitrosopyrimidine Synthesis & Purification
[1]
Case ID: 5-NP-SYNTH-001 Status: Open Subject: Troubleshooting Byproducts, Color Changes, and Salt Removal in Nitrosation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Hidden" Complexity of Nitrosation
Welcome to the technical support hub for pyrimidine functionalization. You are likely here because your nitrosation of a 4-aminopyrimidine or 6-aminouracil derivative (the Traube synthesis pathway) yielded unexpected results.
While the reaction appears simple—adding sodium nitrite (
This guide prioritizes the removal of the three most common impurities: Inorganic Salts ,
Module 1: Diagnostic Hub (Troubleshooting)
Use this symptom-based matrix to identify your specific issue before proceeding to the protocols.
Symptom: Color Anomalies
Standard Expectation: 4,6-diamino-5-nitrosopyrimidines are typically Red to Violet . 6-amino-5-nitrosouracils are Purple/Violet .[1]
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| White / Pale Yellow | Unreacted Starting Material | The electrophilic attack at C-5 failed, likely due to insufficient acid (ring not activated) or old nitrite.[1] | Check pH (must be < 3). Add fresh |
| Brown / Black | Diazo Decomposition | Reaction temperature was > 10°C. Primary amines diazotized and decomposed into tars.[1] | Discard. Repeat at 0–5°C. |
| Green / Blue | Monomeric Nitroso | Rare in amino-pyrimidines.[1] Usually indicates a specific tautomer or lack of hydrogen bonding.[1] | Verify by NMR. If pure, this may be the correct anhydrous form. |
| Brick Red (Unexpected) | Violuric Acid Formation | Over-oxidation or hydrolysis of the amino group at C-4/C-6.[1] | Lower reaction temperature; reduce reaction time.[1] |
Symptom: Physical State & Yield[1][2][3][4][5]
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| Yield > 100% | Salt Occlusion | Perform Protocol A (Salt Removal). | |
| Gelatinous Solid | Hydration/Amorphous | Rapid precipitation trapped solvent.[1] | Heat to boil (Ostwald ripening) and cool slowly. |
| Product Soluble in Water | Wrong pH | 5-nitrosopyrimidines are amphoteric.[1] At high/low pH, they form soluble salts.[1] | Adjust pH to the isoelectric point (usually pH 4–6) to precipitate. |
Module 2: The Science of Byproducts (Deep Dive)
To fix the impurity, you must understand its origin. The nitrosation of pyrimidines involves a critical bifurcation point.
The Mechanism: N-Attack vs. C-Attack
The nitrosonium ion (
-
Kinetic Product (
-Nitroso): The exocyclic amine nitrogen is the most nucleophilic.[1] Attack here forms an unstable -nitrosoamine (carcinogenic risk).[1] -
Thermodynamic Product (
-Nitroso): The C-5 carbon is the desired target.[1] -
The Fix (Fischer-Hepp Rearrangement): In strong acid and with heat, the
-nitroso group "migrates" to the C-5 position.
Visualizing the Pathway
Figure 1: Mechanistic bifurcation in pyrimidine nitrosation. Note that the N-nitroso species is a "dead end" unless forced to rearrange via acid catalysis.
Module 3: Purification Protocols
Protocol A: Removal of Inorganic Salts (The "Boiling Wash")
Issue: Nitrosation uses excess
Principle: Most 4-amino-5-nitrosopyrimidines are insoluble in water at room temperature but slightly soluble at boiling.[1] Inorganic salts are highly soluble in both.[1]
-
Suspend the solid in distilled water (10 mL per gram of solid).
-
Heat the slurry to a rolling boil for 5–10 minutes.
-
Observation: The solid may change color (e.g., violet to red) as crystal lattices shift or hydrates change.
-
-
Filter Hot: While the mixture is still near boiling, filter rapidly.
-
Note: If your product is highly soluble in hot water, cool to 50°C before filtering, but do not cool to 0°C (salts may crash out).
-
-
Wash: Rinse the filter cake with 2x volumes of boiling water , followed by 1x volume of acetone (to dry).
-
Validation: Ash a small sample. If residue remains, salts are still present.[1]
Protocol B: Reprecipitation (For Stubborn Impurities)
Issue: Product contains trapped violuric acid or starting material.[1]
-
Dissolve the crude 5-nitrosopyrimidine in 10% NaOH or KOH.
-
Chemistry: The acidic proton on the N-H (or OH tautomer) allows formation of a water-soluble salt.
-
Filtration: Filter this solution to remove any insoluble tars or unreacted non-acidic starting materials.[1]
-
-
Precipitate by adding glacial acetic acid or dilute HCl dropwise.
-
Target: Adjust to pH 4–5.
-
-
Collect the bright, purified precipitate.
Protocol C: Handling N-Nitroso Contamination
Issue: NMR shows split signals or broad peaks indicating
-
Reflux the crude solid in Ethanol/HCl (10:1 ratio) for 30 minutes.
-
This forces the Fischer-Hepp rearrangement , converting the
-nitroso impurity into the desired -nitroso product. -
Cool and neutralize with Acetate buffer to precipitate the product.
Module 4: Decision Tree for Purification
Use this workflow to determine the correct purification path for your specific crude batch.
Figure 2: Purification logic flow.[1] Protocol A is the standard first step for almost all nitrosation reactions.
Frequently Asked Questions (FAQs)
Q: Can I use organic nitrite esters (e.g., isoamyl nitrite) instead of
Q: My product turned into a "gum" during the reaction. How do I recover it? A: Gums usually form when the reaction temperature rises too high, causing partial decomposition. Try triturating (grinding) the gum with Ethanol or Acetone. If it solidifies, filter it.[1] If not, dissolve in base (Protocol B) and re-precipitate.
Q: Is the 5-nitrosopyrimidine stable? A: They are generally stable as solids but sensitive to light and strong oxidizers.[1] Store them in amber bottles. In solution, they can undergo "oxidative denitrosation" back to the starting material or oxidize further to the nitro compound if left in air for extended periods.
References
-
Traube Synthesis & Modifications
-
Traube, W. (1900).[3] "Ueber die Synthese des Guanins und Xanthins." Berichte der deutschen chemischen Gesellschaft.
-
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.
-
Purification of 5-Nitrosopyrimidines
-
Safety of N-Nitroso Compounds
-
World Health Organization (WHO). "Nitrosamines: mechanistic aspects of carcinogenesis."
-
Disclaimer: This guide is for research purposes only. 5-nitrosopyrimidines and their byproducts (especially N-nitroso compounds) may be carcinogenic.[1] Always work in a fume hood with appropriate PPE.
Technical Support Center: Optimizing 5-Nitrosopyrimidine Synthesis
Welcome to the Process Optimization Support Center. The introduction of a nitroso group at the C5 position of a pyrimidine ring is a critical transformation in the synthesis of purines, pteridines, and complex pharmaceutical intermediates. This portal provides researchers and drug development professionals with mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and data-driven FAQs to resolve common bottlenecks such as over-oxidation, poor regioselectivity, and incomplete conversion.
Mechanistic Workflow & Control Points
The following diagram outlines the critical path for the electrophilic aromatic nitrosation of electron-rich pyrimidines, highlighting the stages where optimization prevents downstream failure.
Figure 1: Critical workflow and control points for the electrophilic nitrosation of pyrimidines.
Standard Operating Procedure (SOP): Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This protocol utilizes direct electrophilic aromatic nitrosation. The C5 position is highly activated by the electron-donating amino groups at C2, C4, and C6, making it susceptible to attack by the nitrosonium ion (NO⁺) generated in situ[1].
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 1.0 equivalent of 2,4,6-triaminopyrimidine in a 10% aqueous acetic acid solution (approx. 5-10 volumes).
-
Causality: Aqueous acetic acid acts as both a solvent and a mild buffer, maintaining the pH near 4.0. This is critical to prevent complete protonation of the pyrimidine ring, which would deactivate the C5 position.
-
-
Temperature Modulation: Cool the suspension to 0–5°C using an ice-water bath.
-
Causality: Nitrous acid (HNO₂) is thermodynamically unstable at room temperature and will disproportionate into nitric acid and nitric oxide gas if not kept cold.
-
-
Nitrosation: Prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in minimal distilled water. Add this dropwise to the pyrimidine suspension over 30–45 minutes, maintaining the internal temperature below 10°C and the pH at approximately 4.0[1].
-
In-Process Control (IPC): After 1 hour of stirring, test the mixture with starch-iodide paper. A rapid blue-black color change confirms a slight excess of nitrous acid, validating that the nitrosating agent is active and the system is self-sustaining. If the test is negative, add an additional 0.05 eq of NaNO₂.
-
Maturation & Isolation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. The product will precipitate as a distinct raspberry-red solid[2]. Filter under vacuum, wash extensively with cold water (0.5:1 to 4:1 ratio relative to the reaction mixture) to remove inorganic salts[2], and dry under a vacuum at 50°C.
Quantitative Optimization Parameters
To achieve >90% yield and high purity, the following parameters must be strictly controlled. Deviations will lead to the mechanistic consequences outlined below.
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Consequence / Yield Impact |
| NaNO₂ Equivalents | > 1.5 eq | 1.05 - 1.10 eq | Excess causes over-oxidation to 5-nitro derivatives or violuric acid[3]. |
| Reaction pH | < 2.0 or > 6.0 | 3.5 - 4.5 | Low pH protonates pyrimidine (deactivating C5). High pH fails to generate reactive NO⁺[1]. |
| Temperature | > 25°C during addition | 0 - 10°C | High heat accelerates off-target oxidation and degradation of unstable nitrous acid. |
| Solvent System | Pure organic | Aqueous Acetic Acid | Water ensures NaNO₂ solubility; acetic acid buffers the pH perfectly for NO⁺ generation[2]. |
Troubleshooting Guide & FAQs
Q1: My final product contains significant amounts of the 5-nitro derivative. How do I prevent this over-oxidation? A: The formation of 5-nitropyrimidines during nitrosation is a classic symptom of over-oxidation caused by an excess of nitrous acid (with HNO₂ or N₂O₃ acting as the oxidizing agent)[3]. To troubleshoot:
-
Strictly limit NaNO₂ to 1.05–1.10 equivalents.
-
Ensure the dropwise addition of NaNO₂ is slow enough to allow the NO⁺ to react with the pyrimidine rather than accumulating in the vessel.
-
Verify the reaction temperature does not exceed 10°C during the addition phase.
Q2: I am observing the formation of violuric acid derivatives instead of my target 5-nitrosopyrimidine. What went wrong? A: Violuric acid (5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione) forms when excess sodium nitrite (typically 2.0–2.5 molar equivalents) is used, particularly with hydroxypyrimidines[3]. This excess drives the elimination of alkyl fragments and forces exhaustive nitrosation/oxidation. Calibrate your reagent scaling and ensure your NaNO₂ is not clumping, which can cause localized areas of high concentration in the reactor.
Q3: The yield is exceptionally low, and LC-MS shows unreacted starting material. The starch-iodide test is positive. Why isn't the reaction proceeding? A: This is almost always a pH-dependent deactivation issue. If the pH drops below 2.0, the basic nitrogen atoms on the pyrimidine ring (or the exocyclic amino groups) become fully protonated. This protonation withdraws electron density from the ring, severely deactivating the C5 position toward electrophilic attack. Conversely, if the pH is above 6.0, the concentration of the active electrophile (NO⁺) is too low. Adjust the pH to the optimal 3.5–4.5 window using dilute HCl or a sodium acetate buffer[1].
Q4: Can I use organic solvents for this reaction if my pyrimidine is highly lipophilic? A: While aqueous systems are standard due to the solubility of NaNO₂ and the ease of product precipitation[2], highly lipophilic pyrimidines can be nitrosated in organic solvents (like DMF or dichloromethane) using organic nitrites, such as tert-butyl nitrite (TBN). TBN acts as an organic-soluble NO source and eliminates the need for aqueous acid, allowing for mild, room-temperature C-H nitrosation[4].
References
-
Nitrosation Particularities of 2-Alkylsubstituted 6-Hydroxypyrimidine-4(3H)-ones Source: AIP Publishing URL:[Link]
-
A Transition Metal-Free System for C3-H Nitrosation of Imidazo[1,2-a]pyridine Using Sodium Nitrite at Room Temperature Source: ResearchGate URL:[Link]
- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine Source: Google Patents URL
Sources
Technical Support Center: Troubleshooting 5-Nitrosopyrimidine Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving 5-nitrosopyrimidine. As Senior Application Scientists, we have compiled this guide based on our extensive field experience and a deep understanding of the underlying chemistry. This resource is designed to help you diagnose and resolve common issues related to the reactivity of 5-nitrosopyrimidine, ensuring the robustness and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and provides rapid solutions to get your assay back on track.
Q1: My assay is showing very low or no signal. What are the most common culprits?
Low or absent signal is the most frequent issue encountered. Before diving into complex troubleshooting, always perform these initial checks:
-
Reagent Preparation: Was the 5-nitrosopyrimidine stock solution prepared freshly? This compound can be sensitive to environmental conditions.
-
pH of Reaction Buffer: The reactivity of 5-nitrosopyrimidine, especially towards thiols, is highly pH-dependent. A suboptimal pH is a primary cause of low reactivity.
-
Analyte Integrity: If your target is a thiol-containing molecule (e.g., cysteine, glutathione), ensure it has not oxidized. Biological thiols are easily oxidized to disulfides, which are unreactive towards 5-nitrosopyrimidine.[1][2]
-
Assay Setup: Double-check all reagent concentrations and the order of addition as specified in your protocol.[3][4]
Q2: How should I prepare and store 5-nitrosopyrimidine stock solutions?
Proper handling of your core reagent is critical.
-
Solvent: Use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for your stock solution. Avoid aqueous buffers for long-term storage.
-
Storage: Aliquot your stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade the compound. Some pyrimidine derivatives have noted stability issues, particularly towards hydrolysis.[5]
-
Best Practice: We strongly recommend preparing fresh solutions from solid material for each new set of experiments to ensure maximum reactivity and reproducibility.
Q3: What is the optimal pH for reactions involving 5-nitrosopyrimidine and thiols?
The reaction of nitroso compounds with thiols, a type of transnitrosation, is fundamentally a reaction between the electrophilic nitroso group and a nucleophilic thiolate anion (R-S⁻).[6]
-
The pH Dilemma: The concentration of the reactive thiolate anion increases with pH. However, at very high pH (>9), the stability of 5-nitrosopyrimidine itself can become compromised.
-
Recommended Range: Generally, a pH range of 7.0 to 8.5 provides a good balance between thiolate availability and reagent stability. The optimal pH may need to be determined empirically for your specific assay system, as the local environment can influence the pKa of the target thiol.[7]
Part 2: Deep Dive Troubleshooting - A Symptom-Based Guide
If the initial checks in the FAQ section do not resolve your issue, this section provides a more detailed, cause-and-effect analysis of common problems.
Symptom: Consistently Low or No Signal
This indicates a fundamental failure in the reaction chemistry. Let's diagnose the potential causes using a logical workflow.
-
The Chemistry: The pyrimidine ring, particularly when substituted with an electron-withdrawing nitroso group, can be susceptible to nucleophilic attack by water (hydrolysis), especially under non-optimal pH conditions.[5] This degradation is often invisible but results in a complete loss of reactivity.
-
Validation Protocol:
-
Prepare a fresh stock solution of 5-nitrosopyrimidine in anhydrous DMSO.
-
Prepare a simple positive control solution, such as 100 µM Dithiothreitol (DTT) or Glutathione (GSH) in a standard reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).
-
Run the assay with both your old and new stock solutions against the positive control. A strong signal with the fresh stock but not the old one confirms degradation.
-
The reaction rate is governed by several interdependent parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.0 - 8.5 | Balances the need for the deprotonated, nucleophilic thiolate (R-S⁻) with the stability of the 5-nitrosopyrimidine reagent. The optimal pH can be context-dependent on the pKa of your specific thiol.[7][8] |
| Buffer System | Phosphate, HEPES | Avoid buffers with primary or secondary amine groups (e.g., Tris), as these can potentially interact with the nitroso group. Also, avoid buffers containing competing nucleophiles. |
| Temperature | 25°C - 37°C | Higher temperatures can increase reaction rates but may also accelerate reagent degradation. Room temperature (25°C) is a good starting point. |
| Incubation Time | 15 - 60 minutes | The reaction is typically rapid. If you suspect slow kinetics, perform a time-course experiment to determine the optimal endpoint. |
| Reagent Concentration | 1.2x - 5x molar excess | A slight molar excess of 5-nitrosopyrimidine over the expected thiol concentration is recommended to drive the reaction to completion. |
-
Thiol Oxidation: The sulfhydryl group (-SH) of your analyte is the reactive species. In the presence of oxygen or metal ions, it can readily oxidize to form a disulfide bond (R-S-S-R), which is unreactive.[2] Always prepare analyte solutions fresh in de-gassed buffers if possible.
-
Assay Interference: Components in your sample matrix can interfere with the assay.[9][10] Common interferents include:
-
Other Nucleophiles: High concentrations of other nucleophiles in the sample can compete with your target analyte for the 5-nitrosopyrimidine.
-
Strong Reducing Agents: Reagents like TCEP (Tris(2-carboxyethyl)phosphine) can potentially reduce the nitroso group, inactivating the probe.
-
Compound Color/Fluorescence: If your test compounds are colored or fluorescent at the detection wavelength, they can cause significant interference. Always run a "compound-only" blank.[11]
-
Symptom: High Background or Poor Reproducibility
-
High Background: This often points to non-specific reactions or reagent instability. Ensure you are using high-purity reagents and buffers. Autohydrolysis of the 5-nitrosopyrimidine can sometimes contribute to background signal. Consider reducing the concentration of the probe or the incubation time.[12]
-
Poor Reproducibility: High coefficient of variation (CV%) across replicates is often due to procedural inconsistencies. Focus on precise, calibrated pipetting, thorough mixing of reagents, and maintaining consistent incubation times and temperatures for all wells.[4][12]
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for critical procedures.
Protocol 1: Preparation and Validation of a Positive Control
This protocol is essential for confirming that your assay components and conditions are viable.
-
Prepare a 10 mM stock of Glutathione (GSH): Dissolve 3.07 mg of GSH (MW: 307.3 g/mol ) in 1 mL of de-gassed, purified water. Prepare this solution fresh.
-
Prepare Reaction Buffer: Prepare 100 mM Sodium Phosphate buffer, pH 7.4.
-
Prepare 5-Nitrosopyrimidine Working Solution: Dilute your stock of 5-nitrosopyrimidine to the final desired concentration in the Reaction Buffer.
-
Set up the Assay:
-
Test Wells: Add a volume of the GSH stock to the reaction buffer to achieve a final concentration of 100 µM. Add the 5-nitrosopyrimidine working solution to initiate the reaction.
-
Negative Control (Blank): Use only reaction buffer and the 5-nitrosopyrimidine working solution.
-
-
Incubate: Incubate for 30 minutes at room temperature, protected from light.
-
Read Signal: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Validate: The signal in the "Test Wells" should be significantly higher than the "Negative Control". If not, the issue lies with your 5-nitrosopyrimidine or assay conditions, not your experimental analyte.
Protocol 2: Understanding the Reaction Mechanism
The utility of 5-nitrosopyrimidine in many assays is based on its electrophilic character, allowing it to react with strong nucleophiles. The most common application involves the detection of thiols.
This reaction, known as S-nitrosation or transnitrosation, involves the transfer of the nitroso group to the sulfur atom of the thiol.[6] The efficiency of this reaction is critically dependent on the nucleophilicity of the thiol, which is why the deprotonated thiolate form (R-S⁻) is the key reactive species. This directly explains the pH-dependence of these assays. The electron-withdrawing nature of the pyrimidine ring makes the nitroso group highly electrophilic and susceptible to this attack. The specific substituents on the pyrimidine ring can further tune this reactivity through intramolecular charge transfer and push-pull interactions.[13][14]
References
-
G. A. B. Silva, et al. (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Archiv der Pharmazie, 348(2), 93-102. [Link]
-
Procházková, E., et al. (2016). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. The Journal of Organic Chemistry, 81(9), 3780-3789. [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐nitrosopyrimidines 56 and 59 by a two‐step strategy. ResearchGate. [Link]
-
Procházková, E., et al. (2016). Request PDF | Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. ResearchGate. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [Link]
-
Delia, T. J., & Kirt, D. D. (1969). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. Journal of Heterocyclic Chemistry, 6(5), 753-754. [Link]
-
Samejima, K., & Uno, K. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 15006-15028. [Link]
-
PubChem. (n.d.). 5-Nitrosopyrimidine. National Center for Biotechnology Information. [Link]
-
Moran, L. K., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Proteomics, 8(21), 4447-4455. [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Poole, L. B. (2015). Biochemical methods for monitoring protein thiol redox states in biological systems. Current Opinion in Chemical Biology, 29, 110-118. [Link]
-
Singer, B., & Fraenkel-Conrat, H. (1969). Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. Biochemistry, 8(8), 3266-3269. [Link]
-
Ashenhurst, J. (2021). Reactions of Thiols. Chemistry Steps. [Link]
- Google Patents. (n.d.). HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine.
- Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
-
PubChem. (n.d.). 5-Nitroso-2,4,6-pyrimidinetriamine. National Center for Biotechnology Information. [Link]
-
Le, H. A., et al. (2004). Formation of S-nitrosothiols from regiospecific reaction of thiols with N-nitrosotryptophan derivatives. Biochemical and Biophysical Research Communications, 324(1), 169-176. [Link]
-
Wikipedia. (n.d.). Thiol. Wikipedia. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
ResearchGate. (2026). Influence of the pH on the Interactions between Nitrite and Sulfite Ions. Kinetic of the Reaction at pH 4 and 5. ResearchGate. [Link]
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
Bitesize Bio. (2025). Troubleshooting a Faulty ELISA. Bitesize Bio. [Link]
-
ResearchGate. (n.d.). Reactions of Thiols. ResearchGate. [Link]
-
Lasken, R. S., & Goodman, M. F. (1984). Effect of pH on the base-mispairing properties of 5-bromouracil during DNA synthesis. Journal of Biological Chemistry, 259(18), 11491-11495. [Link]
-
An, L., et al. (2012). Effect of 2, 5-Substituents on the Stability of Cyclic Nitrone Superoxide Spin Adducts: A Density Functional Theory Approach. Journal of Physical Chemistry A, 116(23), 5694-5701. [Link]
-
Rampersad, S. N. (2020). Alamar Blue assay optimization to minimize drug interference and inter assay variability. Assay and Drug Development Technologies, 18(3), 139-147. [Link]
-
McKnight, K. L., et al. (2011). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 54(24), 8480-8490. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
ABclonal. (2020). ELISA Troubleshooting Guide. ABclonal. [Link]
-
ResearchGate. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. [Link]
-
Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. [Link]
-
Thoden, J. B., et al. (2015). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. Analytical Biochemistry, 484, 1-6. [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. mabtech.com [mabtech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of S-nitrosothiols from regiospecific reaction of thiols with N-nitrosotryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the base-mispairing properties of 5-bromouracil during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. Tunable Push-Pull Interactions in 5-Nitrosopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
handling and storage guidelines for 5-nitrosopyrimidine
Technical Support Center: Handling & Storage of 5-Nitrosopyrimidine
Executive Technical Overview
5-Nitrosopyrimidine (CAS 180799-04-6 for the core; CAS 1006-23-1 for the common 2,4,6-triamino derivative) represents a class of reactive heterocyclic intermediates used primarily in the synthesis of purines, pteridines (e.g., methotrexate), and energetic materials.
Critical Distinction:
-
Unsubstituted 5-Nitrosopyrimidine: Highly reactive, prone to dimerization (azodioxy formation) and oxidation. Rare in routine synthesis.
-
Amino-Derivatives (e.g., 2,4,6-Triamino-5-nitrosopyrimidine): significantly more stable due to electron donation from amino groups, existing as high-melting solids (>300°C).
This guide addresses the class generally but highlights specific risks for the unsubstituted core where applicable.
Storage & Stability Guidelines
Q: What are the absolute critical storage parameters for 5-nitrosopyrimidines?
A: The stability of the nitroso group (
| Parameter | Protocol | Mechanistic Rationale |
| Temperature | -20°C (Core) 2-8°C (Amino-derivatives) | Low temperature inhibits the kinetics of dimerization (monomer |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen promotes oxidation to 5-nitropyrimidine. Moisture catalyzes hydrolysis and ring-opening. |
| Light | Amber Vials / Foil | Nitroso compounds undergo photochemical decomposition (homolytic cleavage of the C-N bond). |
| Container | Tightly Sealed Glass | Avoid plastics for long-term storage of solutions; DMSO solutions can leach plasticizers. |
Q: My compound has changed color during storage. Is it still usable?
A: Color change is the primary indicator of degradation or phase change.
-
Green/Blue
Colorless/Yellow: This often indicates a shift from the nitroso monomer (often colored) to the dimer (azodioxide, colorless) or oxime tautomer. This is sometimes reversible upon heating or dissolution. -
Red/Pink (Amino derivatives): These are typically stable red/pink solids. Darkening to brown/black indicates irreversible oxidative decomposition. Discard if black specks appear.
Solubilization & Solution Handling
Q: What is the best solvent for 5-nitrosopyrimidine?
A: DMSO (Dimethyl Sulfoxide) is the gold standard due to the compound's high polarity.[1] However, DMSO is hygroscopic, which introduces water—the enemy of nitroso stability.
Protocol: The "Dry-DMSO" Method
-
Solvent Choice: Use Anhydrous DMSO (
99.9%, water <50 ppm). -
Vessel: Use a borosilicate glass vial with a PTFE-lined cap.
-
Dissolution:
-
Add solvent to solid (not vice versa) to prevent clumping.
-
Vortex gently. Do not sonicate for >5 minutes as localized heating can degrade the nitroso group.
-
-
Storage of Solution: Use immediately. If storage is necessary, freeze at -20°C or -80°C. Never store at room temperature for >24 hours.
Q: Can I use water or aqueous buffers?
A: Only for immediate use.
-
Risk: In water, 5-nitrosopyrimidines are prone to nucleophilic attack at the C-6 position (if unsubstituted) or hydrolysis of the nitroso group.
-
pH Sensitivity: High pH (>8) accelerates ring degradation. Keep pH near neutral (6.0–7.5).
Visual Workflow: Solubilization Decision Tree
Figure 1: Decision tree for solubilization and storage of 5-nitrosopyrimidine solutions.
Safety & Handling (E-E-A-T)
Q: Are there specific toxicity concerns beyond standard lab safety?
A: Yes.
-
Carcinogenicity: Nitroso compounds (C-nitroso and N-nitroso) are structurally alerted as potential mutagens/carcinogens. They can alkylate DNA.
-
Explosivity: While 5-nitrosopyrimidine itself is not a primary explosive, many of its derivatives (especially with high nitrogen content like the triamino form) are precursors to energetic materials. Avoid friction and shock when handling dry powders.
Standard Operating Procedure (SOP) for Weighing:
-
PPE: Double nitrile gloves, lab coat, safety glasses. Respiratory protection (N95 or P100) is recommended if working with fine powder outside a fume hood.
-
Static Control: Use an anti-static gun or polonium strip. Static discharge can disperse the light powder or, in rare high-nitrogen derivatives, initiate decomposition.
-
Containment: Weigh inside a chemical fume hood.
Troubleshooting & FAQs
Q: I see a new peak in my HPLC chromatogram after 24 hours. What is it? A: This is likely the 5-nitro analog (oxidation product) or the 5-amino analog (reduction product).
-
Diagnosis: The nitroso group has a distinct UV absorbance (often ~300-350 nm). If the peak shifts to a lower wavelength (nitro) or loses absorbance in the visible region (amine), degradation has occurred.
-
Fix: Degas all solvents with Argon before use. Add a radical scavenger (like BHT) only if it doesn't interfere with your downstream assay.
Q: The solid has clumped together in the vial. A: This indicates moisture ingress.
-
Mechanism: Hygroscopic absorption leads to partial dissolution and recrystallization, often forming the hydrate or promoting dimerization.
-
Action: If the color is unchanged, dry under high vacuum over
for 4 hours. If color has darkened, discard.
Q: Can I heat the solution to speed up dissolution? A: Do not exceed 40°C.
-
Nitroso compounds are thermally labile. Heating promotes the disproportionation reaction. If sonication is needed, use a water bath to dissipate heat and limit to 30-second bursts.
References
-
PubChem. 5-Nitrosopyrimidine Compound Summary. National Library of Medicine. Link
-
Chem-Impex. 2,4,6-Triamino-5-nitrosopyrimidine Safety Data Sheet.Link
-
BenchChem. Application Notes: 5-Nitroso-2,4,6-triaminopyrimidine in Synthesis.Link
-
MDPI. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing Reaction Mechanisms. Crystals 2017, 7(12), 376. Link
-
Fisher Scientific. Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine. (Analogous handling data). Link
Sources
Technical Support Center: Overcoming Solubility Issues of 5-Nitrosopyrimidine Derivatives
Introduction 5-Nitrosopyrimidine derivatives are critical intermediates in the synthesis of purines, pteridines, and various kinase inhibitors. However, researchers frequently encounter severe solubility issues during synthesis and biological testing. These challenges stem from the planar geometry of the pyrimidine ring, which promotes strong intermolecular π-π stacking, coupled with extensive hydrogen-bonding networks formed by nitroso, amino, and hydroxyl substituents.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these physicochemical barriers.
Section 1: Synthesis & Reaction Workflows
Q1: My starting material, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP), is completely insoluble in water and common organic solvents. How can I efficiently perform catalytic hydrogenation without dissolving it first?
Expertise & Causality: DAHNP forms a highly stable, tightly packed crystalline lattice. A common mistake is attempting to force dissolution by adding strong basic agents prior to hydrogenation. While high pH dissolves DAHNP, it simultaneously poisons noble metal catalysts (like Pd/C or Pt) and promotes unwanted side reactions. The optimal approach is to perform the hydrogenation on an aqueous suspension under mildly acidic to neutral conditions. The reaction proceeds at the solid-liquid interface. Once the nitroso group is reduced to an amine, the lattice energy changes. Base is then added post-reaction exclusively to dissolve the resulting 2,4,5-triamino-6-hydroxypyrimidine, allowing for easy filtration of the solid catalyst 1.
Protocol 1: Suspension Hydrogenation of DAHNP Self-validating mechanism: The successful dissolution of the product post-base addition confirms complete reduction, as unreacted DAHNP would remain insoluble.
-
Preparation: Suspend DAHNP in distilled water to achieve a concentration of 0.4 to 3.0 mol/L.
-
pH Adjustment: Verify the suspension pH is between 3.0 and 8.5. Do not add basic agents at this stage.
-
Catalyst Addition: Add a noble metal catalyst (e.g., Ruthenium, Palladium on Carbon, or Platinum).
-
Hydrogenation: Transfer to a pressure reactor. Apply a hydrogen pressure of 10 to 60 bar and heat the system to 70°C – 120°C. Monitor hydrogen uptake until complete.
-
Post-Reaction Solubilization: Cool the reactor. Add 0.9 to 1.2 moles of sodium hydroxide (NaOH) or potassium hydroxide (KOH) per mole of initial DAHNP. This specifically dissolves the triamino product.
-
Filtration: Filter the mixture immediately to recover the solid noble metal catalyst. The filtrate contains the pure, solubilized product.
Caption: Workflow for the catalytic hydrogenation of insoluble DAHNP suspensions.
Section 2: Formulation for Biological Assays
Q2: I have synthesized a library of hydrophobic pyrazolo[3,4-d]pyrimidine derivatives. They precipitate out of aqueous media during in vitro cell assays. How do I improve their apparent solubility without using toxic levels of DMSO?
Expertise & Causality: Highly lipophilic pyrimidine derivatives often exhibit poor aqueous solubility, leading to erratic bioavailability and false negatives in cytotoxicity assays. Relying solely on DMSO as a co-solvent is problematic because DMSO concentrations above 0.1-1% can induce cellular toxicity. To overcome this, you must disrupt the drug's crystalline lattice by trapping the molecules in a high-energy amorphous state. Creating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (like PVPVA or Pluronic F-68) prevents recrystallization and significantly enhances apparent water solubility upon resuspension 2.
Protocol 2: Miniaturized Polymer-Drug Microarray Preparation Self-validating mechanism: A clear resuspension in aqueous media without visible particulate scattering at 600 nm confirms successful ASD formation.
-
Stock Solutions: Prepare drug stock solutions in pure DMSO (e.g., 1 mg/mL to 10 mg/mL). Prepare aqueous solutions of hydrophilic polymers (PVPVA, Pluronic F-68, Tween 80) at 10 mg/mL.
-
Dispensing: Using an inkjet 2D printer, dispense 5 to 10 μg of the drug directly into a 96-well plate.
-
Polymer Addition: Sequentially add the polymeric aqueous solutions to the respective wells.
-
Evaporation: Evaporate the water and DMSO completely under a controlled vacuum to form dry solid dispersions.
-
Resuspension: Resuspend the dry solid dispersions in an aqueous assay buffer. The polymer matrix will rapidly dissolve, releasing the drug in an amorphous, highly soluble state.
Table 1: Effect of Polymer Excipients on Apparent Solubility of Pyrimidine Derivatives
| Polymer Excipient | Concentration | Mechanism of Action | Cytotoxicity (A549 Cells) | Aqueous Solubility Enhancement |
| PVPVA | 10 mg/mL | Steric hindrance prevents crystal nucleation | Negligible | High |
| Pluronic F-68 | 10 mg/mL | Micellar encapsulation via hydrophobic blocks | Negligible | High |
| Tween 80 | 10 mg/mL | Surfactant-mediated surface tension reduction | Negligible | Moderate to High |
Data summarized from miniaturized assay optimizations for pyrazolo[3,4-d]pyrimidines 2.
Caption: Mechanism of Amorphous Solid Dispersion (ASD) to enhance apparent aqueous solubility.
Section 3: Structural Modification Strategies
Q3: Can I modify the pyrimidine ring substituents to intrinsically improve solubility in organic solvents for downstream synthesis?
Expertise & Causality: Yes. The solubility of pyrimidine derivatives is highly dependent on side-chain composition. Rigid, planar structures with highly electronegative or hydrophobic groups (like p-chloro alkyls) pack tightly into crystal lattices, minimizing solvent interaction. By introducing bulky, non-planar groups (e.g., morpholine, piperidine) or groups capable of forming hydrogen bonds with specific solvents (e.g., furan oxygen bonding with methanol), you can drastically reduce the lattice energy and increase solubility 3. Additionally, manipulating the acid concentration during synthesis (e.g., using 50% v/v H2SO4) can temporarily protonate the ring, facilitating the dissolution of otherwise insoluble intermediates during complex rearrangements 4.
Table 2: Impact of Side-Chain Modifications on Pyrimidine Solubility in Methanol
| Side Chain Modification | Position | Relative Solubility | Mechanistic Rationale |
| Furan ring | C-6 | Maximum | Strong H-bond formation between furan oxygen and methanol. |
| Vanillin (-OH, -OCH3) | C-6 | High | Positive inductive effect of -OCH3 combined with H-bonding. |
| m-Chloro alkyl | C-6 | Moderate | Meta-positioning disrupts rigid crystal packing. |
| p-Chloro alkyl | C-6 | Minimum | High hydrophobicity and highly ordered, rigid crystal packing. |
Thermodynamic solubility data correlated via the Apelblat equation 3.
References
- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.ACS Medicinal Chemistry Letters.
- Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K.Revue Roumaine de Chimie.
- The first example of the Fischer–Hepp type rearrangement in pyrimidines.Beilstein Journal of Organic Chemistry.
Sources
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. BJOC - The first example of the Fischer–Hepp type rearrangement in pyrimidines [beilstein-journals.org]
scaling up the synthesis of 5-nitrosopyrimidine for preclinical studies
Status: Active Operator: Senior Application Scientist Topic: Process Chemistry & Safety Management Case ID: 5-NO-PYR-SCALE
Welcome to the Scale-Up Support Hub
You have entered the technical support interface for the synthesis of 5-nitrosopyrimidines . These intermediates are critical scaffolds for the synthesis of purines (via Traube synthesis), pteridines, and novel antifolates.
While the nitrosation of aminopyrimidines is a classic reaction, scaling it from milligram to multigram/kilogram batches introduces non-linear hazards—specifically thermal runaway and filtration bottlenecks . This guide treats your chemical process as a system that requires debugging, maintenance, and optimization.[1]
Module 1: The Reaction System (Synthesis)
Core Protocol: Nitrosation of 6-Aminopyrimidines
Target: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil (Model Compound)
Mechanism: Electrophilic Aromatic Substitution (Nitrosation) via Nitrosonium Ion (
The "Why" Behind the Parameters
-
Acid Choice (Acetic Acid): We use glacial acetic acid (AcOH) or dilute HCl. AcOH is preferred for scale-up because it acts as both solvent and proton source, buffering the reaction and preventing the rapid decomposition of the nitroso product that can occur in strong mineral acids [1].
-
Temperature (<10°C): The formation of the nitrosonium ion (
) and its attack on the C5 position is exothermic. At scale, heat removal is the limiting factor. Exceeding 60°C during addition can trigger the decomposition of the nitroso group or ring opening, leading to gas evolution ( , ) and potential vessel over-pressurization [2].
Step-by-Step Optimization
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g+) | Technical Rationale |
| Solvent Vol | 10-15 vol | 8-10 vol | Higher concentration increases throughput but risks "cementing" the stirrer if the product precipitates too fast. |
| Single portion | Dosing Pump | Controlled addition limits the instantaneous heat release (Q_rxn) to match the cooling capacity (Q_cool) [3]. | |
| Agitation | Magnetic Bar | Overhead Impeller | Magnetic bars will seize as the product precipitates. Use a pitched-blade turbine for axial flow. |
| Quench | Water dump | Controlled Dilution | Dumping water into a large reactor causes a massive exotherm. Add water slowly to the acid mixture. |
Workflow Visualization
The following diagram illustrates the critical decision nodes during the reaction phase.
Figure 1: Reaction Logic Flow. Note the feedback loop at "Temp Monitor"—this is the critical safety interlock for scale-up.
Module 2: Downstream Processing (Isolation)
The most common user complaint is "My product is purple/red and contains salts."
5-Nitrosopyrimidines are notorious for trapping inorganic salts (
The Purification Protocol
-
Filtration: Do not use a standard paper filter. The precipitate is often fine and needle-like. Use a sintered glass funnel (Porosity 3) or a filter press for larger scales.
-
The Displacement Wash:
-
Step A: Wash with Ice-Cold Water (3x) . This removes the bulk of the sodium salts.
-
Step B: Wash with Cold Ethanol or Acetone (1x) . This displaces the water, facilitating faster drying.
-
Step C:Vacuum Dry at 40°C . Warning: Do not exceed 80°C during drying. Nitroso compounds can undergo thermal rearrangement or decomposition [4].[2]
-
Solubility Data for Recrystallization
| Solvent | Solubility | Usage |
| Water | Insoluble (Cold) | Wash solvent.[3] |
| Ethanol | Sparingly Soluble | Wash solvent (removes organic impurities). |
| DMSO/DMF | Soluble | Use for recrystallization if purity <95%. Precipitate by adding water. |
| Acetic Acid | Soluble (Hot) | Reaction solvent. |
Module 3: Troubleshooting & FAQs
Troubleshooting Guide: Color & Consistency
Q: My reaction mixture turned deep violet/red instead of the expected green/blue. Is it ruined?
-
Diagnosis: 5-Nitrosopyrimidines exist in a tautomeric equilibrium between the nitroso-amine (often green/blue) and the oximino-imine (often red/violet) forms.
-
The Fix: This color change is often pH-dependent.
-
Take a small aliquot.
-
Adjust pH to neutral. If the precipitate forms and matches the standard (usually violet/pink for 6-amino-5-nitrosouracil derivatives), the reaction is successful.
-
Note: If the solution turns black or tarry, you likely had a thermal runaway (
), leading to oxidative decomposition. Discard and restart.
-
Q: The yield is significantly lower than the lab scale (e.g., 40% vs. 85%).
-
Diagnosis: "Mother Liquor Losses." At larger scales, the volume of solvent relative to surface area changes cooling profiles. If you didn't cool to 0-5°C before filtration, a significant amount of product remains dissolved in the acetic acid.
-
The Fix: Chill the reaction vessel to 0°C for 2 hours post-reaction before filtering. Analyze the filtrate by TLC; if product is present, concentrate the filtrate (vacuum, <40°C) to recover a second crop.
Troubleshooting Guide: Safety & Hazards
Q: I see brown fumes evolving during the
-
Diagnosis:
evolution. This indicates the decomposition of nitrous acid ( ) because the addition rate is too fast or the temperature is too high. -
The Fix:
-
STOP the addition immediately.
-
Increase stirrer speed to dissipate heat.
-
Check the scrubber system. Ensure the reactor is vented to a caustic scrubber (NaOH) to neutralize acidic fumes.
-
Resume addition only when gas evolution ceases and temp is <5°C.
-
Decision Tree: Process Deviation
Figure 2: Rapid response logic for yield and purity deviations.
References
-
BenchChem. (2025).[1] Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry: Application Notes and Protocols. Retrieved from 3
-
Shippai Association. (1962). Explosion due to temperature rise from careless handling in the nitrosation reaction.[4] Failure Knowledge Database. Retrieved from 4
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from 2
-
MDPI. (2025). Process Safety Assessment of the Entire Nitration Process. Retrieved from 5
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Nitrosopyrimidine and 5-nitropyrimidine: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrimidine scaffold is a well-established pharmacophore, integral to a multitude of therapeutic agents.[1][2] The introduction of a nitro or nitroso group at the 5-position of this heterocyclic ring system dramatically alters its electronic properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of 5-nitrosopyrimidine and 5-nitropyrimidine, offering insights for researchers, scientists, and drug development professionals. While much of the available literature focuses on substituted derivatives, this analysis will also extrapolate the intrinsic properties of the parent compounds to provide a foundational understanding.
The Chemical Dichotomy: Understanding the Nitroso vs. Nitro Group
The key to understanding the differential biological activities of 5-nitrosopyrimidine and 5-nitropyrimidine lies in the distinct chemical nature of the nitro (-NO₂) and nitroso (-NO) functional groups. The nitro group is a powerful electron-withdrawing group, rendering the pyrimidine ring highly electron-deficient. This influences its ability to participate in various biological interactions. Conversely, the nitroso group, while also electron-withdrawing, is more readily reduced and can participate in a wider range of chemical reactions within a biological milieu, including the formation of reactive radical species.[3][4]
The bioreduction of these compounds is a critical activation step for many of their biological effects. Both nitro and nitroso compounds can be reduced by cellular enzymes, such as nitroreductases, to form reactive intermediates like nitroso and N-hydroxylamino derivatives.[3][5] These intermediates are capable of interacting with cellular macromolecules, including DNA, leading to cytotoxicity and other biological outcomes.[3][6] However, the reduction potential and the nature of the resulting reactive species differ significantly between the two, providing a basis for their distinct pharmacological profiles.
Comparative Biological Activities: A Derivative-Driven Landscape
Direct comparative studies on the unsubstituted 5-nitrosopyrimidine and 5-nitropyrimidine are scarce in publicly available literature. Therefore, this guide will focus on the extensively documented biological activities of their derivatives to draw meaningful comparisons.
Table 1: Overview of Biological Activities
| Biological Activity | 5-Nitrosopyrimidine Derivatives | 5-Nitropyrimidine Derivatives | Key Mechanistic Insights |
| Anticancer | Potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[7] Also exhibit general cytotoxicity. | Show cytotoxicity against various cancer cell lines.[8][9] Some derivatives act as Dihydrofolate Reductase (DHFR) inhibitors. | CDK inhibition by nitrosopyrimidines arrests the cell cycle. Nitropyrimidines can disrupt nucleotide synthesis via DHFR inhibition. Both can induce DNA damage through their reactive metabolites. |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activity reported.[10] | Documented antibacterial and antifungal properties.[11][12] | The electron-deficient nature of the pyrimidine ring coupled with the potential for reductive activation contributes to antimicrobial effects. |
| Anti-inflammatory | Limited specific data, but modulation of cellular signaling is implied. | Inhibition of inducible Nitric Oxide Synthase (iNOS).[13] | Nitropyrimidine derivatives can directly inhibit iNOS, reducing the production of pro-inflammatory nitric oxide. |
| Other Activities | O⁶-alkylguanine-DNA alkyltransferase (AGAT) inhibition. | G-protein coupled receptor 119 (GPR119) agonists. | AGAT inhibition can enhance the efficacy of certain chemotherapeutic agents. GPR119 agonism is relevant for metabolic disorders. |
In-Depth Mechanistic Comparison
The divergent biological activities of 5-nitroso- and 5-nitropyrimidines can be attributed to the different metabolic pathways they undergo and the reactive intermediates they form.
5-Nitrosopyrimidines: Potent Electrophiles and Radical Precursors
The nitroso group is a key pharmacophore in many biologically active molecules. Its derivatives have been shown to act as potent inhibitors of various enzymes, including CDKs.[7] The proposed mechanism for their anticancer activity often involves the generation of radical species upon bioreduction, which can lead to DNA strand breaks.[3][6]
Caption: Proposed mechanisms of action for 5-nitrosopyrimidine derivatives.
5-Nitropyrimidines: Prodrugs and Enzyme Inhibitors
5-Nitropyrimidines often act as prodrugs, requiring enzymatic reduction of the nitro group to exert their biological effects. The resulting hydroxylamine and other reduced species are highly reactive and can form adducts with cellular macromolecules.[3][4] Additionally, the strong electron-withdrawing nature of the nitro group can facilitate the binding of the pyrimidine scaffold to enzyme active sites, as seen with DHFR and iNOS inhibitors.[13]
Caption: Proposed mechanisms of action for 5-nitropyrimidine derivatives.
Quantitative Comparison of Derivatives
To provide a tangible comparison, the following table summarizes the reported inhibitory concentrations (IC₅₀) for representative derivatives of 5-nitrosopyrimidine and 5-nitropyrimidine against various biological targets.
Table 2: Comparative IC₅₀ Values of Derivatives
| Compound Class | Derivative Example | Target | IC₅₀ | Reference |
| 5-Nitrosopyrimidine | NU6027 | CDK2 | 2.2 µM | [7] |
| 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | AGAT | Potent Inhibition | [7] | |
| 5-Nitropyrimidine | 5-nitropyrimidine-2,4-dione analogue | iNOS | 6.2 µM | [13] |
| 2,4-Diamino-5-nitropyrimidine | DHFR | High Preferential Binding | [1] | |
| 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine | L1210 cells (cytotoxicity) | 0.32 µM | [14] |
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological activities of 5-nitroso- and 5-nitropyrimidine derivatives.
MTT Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability.
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Cellular DNA damage by nitrosocimetidine: a comparison with N-methyl-N'-nitroso-nitrosoguanidine and x-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinejbs.com [onlinejbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Structure-Activity Relationship (SAR) Studies of 5-Nitrosopyrimidine Analogs: A Comparative Guide
As drug development professionals continuously seek highly selective kinase inhibitors and chemosensitizers, the 5-nitrosopyrimidine scaffold has emerged as a profoundly versatile and privileged pharmacophore. This guide provides an objective, data-driven comparison of 5-nitrosopyrimidine analogs, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale & Target Engagement
The defining structural feature of 5-nitrosopyrimidines is the strong intramolecular hydrogen bond formed between the 5-nitroso (-NO) and 4-amino (-NH₂) groups. This interaction forces the molecule into a planar, pseudo-bicyclic conformation that perfectly mimics the geometry of a purine ring (such as adenine).
This purine-mimicking geometry is the causal mechanism for their high affinity toward the ATP-binding pockets of kinases like Cyclin-Dependent Kinase 2 (CDK2) . By competitively binding to the ATP pocket, these analogs prevent the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, ultimately sequestering the E2F transcription factor and halting the cell cycle at the G1/S phase transition.
Mechanism of CDK2 inhibition by 5-nitrosopyrimidines leading to G1/S cell cycle arrest.
SAR Analysis: Comparative Performance
To objectively evaluate the 5-nitrosopyrimidine scaffold, we must compare the performance of various analogs across two primary therapeutic targets: CDK2 (anti-cancer) and O6-alkylguanine-DNA alkyltransferase (AGAT) (chemosensitization).
Target A: CDK2 Inhibitors
The prototypical 5-nitrosopyrimidine CDK2 inhibitor is NU6027 , which exhibits low micromolar potency. To improve this, extensive SAR studies have focused on substitutions at the C6 and N2 positions.
-
N2-Arylamino Substitutions: Marchetti et al. demonstrated that adding bulky 2-arylsulfonamide groups at the N2 position extends the molecule into the ribose-binding pocket of CDK2. This establishes additional van der Waals interactions and hydrogen bonds, drastically improving potency. Compounds 7q and 7s achieved sub-nanomolar IC50 values (0.7 nM and 0.8 nM, respectively) .
-
N2-Aliphatic Substitutions: Conversely, Cortese et al. found that introducing linear, less sterically hindered aliphatic amines at position 2 (e.g., Compound 8b ) moderately improved activity over NU6027. However, bulkier aliphatic groups caused severe steric clashes within the narrow hinge region of the kinase, reducing potency .
Target B: AGAT Inhibitors
AGAT is a DNA repair protein that causes tumor resistance to chloroethylnitrosourea (ACNU) chemotherapies. The clinical standard inhibitor is O6-benzylguanine (O6-BG).
-
Nitroso vs. Nitro: SAR studies reveal a critical insight: 5-nitroso derivatives consistently exert stronger AGAT-inhibition than their 5-nitro counterparts due to superior electronic distribution and hydrogen-bonding capabilities .
-
C6-Benzyl Modifications: Compound 10 (a 4-fluorobenzyl derivative) was found to be 50 times more potent than O6-BG. The para-fluoro substitution enhances lipophilicity and binding affinity within the AGAT active site, whereas ortho-modifications significantly weaken the inhibitory effect due to steric hindrance .
Quantitative Data Comparison
| Compound / Analog | Primary Target | Key Structural Modification | Potency (IC50 / Relative) | Reference |
| NU6027 (Lead) | CDK2 | 6-cyclohexylmethoxy | 2.2 µM | |
| Compound 8b | CDK2 | N2-aliphatic amine (linear) | 0.16 µM | |
| Compound 7q | CDK2 | N2-arylsulfonamide | 0.7 nM | |
| Compound 7s | CDK2 | N2-arylsulfonamide | 0.8 nM | |
| O6-BG (Standard) | AGAT | N/A (Guanine scaffold) | Baseline (1x) | |
| Compound 10 | AGAT | 6-(4-fluorobenzyl)oxy | 50x more potent than O6-BG |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize understanding the causality behind each step to prevent false positives and synthesis failures.
Protocol 1: Regioselective Nitrosation of Pyrimidine Derivatives
This protocol outlines the synthesis of the 5-nitroso core from a 4,6-diaminopyrimidine precursor.
-
Preparation: Dissolve 1.0 mmol of the 4,6-diaminopyrimidine precursor in 10 mL of 50% aqueous acetic acid.
-
Temperature Control (Critical): Chill the reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: The electron-donating amino groups highly activate the C5 position for electrophilic aromatic substitution. Maintaining a low temperature is critical to prevent the over-oxidation of the newly formed nitroso group into a nitro group, and to suppress the formation of unwanted diazonium salts from the primary amines.
-
-
Reagent Addition: Add a solution of sodium nitrite (NaNO₂, 1.2 mmol) in 2 mL of distilled water dropwise over 15 minutes.
-
Reaction & Isolation: Stir the mixture at 0–5 °C for 2 hours. A vividly colored (often pink or purple) precipitate will form. Filter the precipitate under vacuum and wash extensively with cold water.
-
Self-Validation (NMR): Analyze the product via ¹H NMR in DMSO-d6. You must observe the 4-NH₂ protons split into two distinct, broad signals (typically around 8.0 ppm and 10.0 ppm). This splitting validates the structure, as it proves the restricted rotation of the amino group caused by the strong intramolecular hydrogen bond with the adjacent 5-nitroso group .
Protocol 2: In Vitro CDK2 Kinase Assay (TR-FRET)
This protocol measures the ATP-competitive inhibition of CDK2.
-
Buffer Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme & Substrate: Add 0.5 nM of recombinant CDK2/Cyclin A complex and 2 µM of the ULight-labeled peptide substrate.
-
ATP Concentration (Critical): Add ATP strictly at its predetermined
value for CDK2 (typically ~30 µM).-
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to ATP-competitive inhibitors. If the ATP concentration is artificially high, competitive 5-nitrosopyrimidines will appear falsely weak.
-
-
Compound Addition: Dispense the 5-nitrosopyrimidine analogs in a 10-point, 3-fold serial dilution (from 10 µM to 0.5 nM).
-
Incubation & Quenching: Incubate at 30 °C for 45 minutes. Quench the reaction by adding EDTA (final concentration 10 mM) to chelate the Mg²⁺ ions.
-
Self-Validation (Controls): Always run Staurosporine (a pan-kinase inhibitor) and NU6027 as positive controls on every plate. The IC50 of NU6027 must read ~2.2 µM. If it deviates, the dynamic range of the assay or the ATP concentration is compromised.
Iterative structure-activity relationship workflow for optimizing 5-nitrosopyrimidine analogs.
Conclusion
The 5-nitrosopyrimidine scaffold remains a highly tunable and potent platform for drug discovery. By understanding the causal relationship between its purine-mimicking intramolecular hydrogen bonding and its target binding pockets, researchers can rationally design analogs with sub-nanomolar potency. Whether optimizing N2-arylsulfonamides for CDK2 inhibition or C6-fluorobenzyl groups for AGAT suppression, strict adherence to self-validating synthesis and assay protocols is paramount for successful lead optimization.
References
-
Cortese, D., Chegaev, K., Guglielmo, S., Wang, L. Z., Golding, B. T., Cano, C., & Fruttero, R. (2016). "Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors." ChemMedChem. URL:[Link]
-
Marchetti, F., et al. (2007). "Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2." Organic & Biomolecular Chemistry. URL:[Link]
-
"Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives and Analogues." (1998). Journal of Medicinal Chemistry. URL:[Link]
Strategic Validation of 5-Nitrosopyrimidine Synthesis: A Comparative Spectroscopic Guide
5-Nitrosopyrimidines are highly versatile scaffolds in drug discovery, serving as critical precursors for fused heterocycles like purines and pteridines, and exhibiting potent standalone antibacterial and antifungal properties[1]. However, the synthesis and structural validation of these compounds present unique analytical challenges. The presence of strong intramolecular push-pull interactions, tautomerism, and switchable hydrogen bonding necessitates a rigorous, multi-modal approach to confirm regiochemistry and structural conformation.
As a Senior Application Scientist, I have structured this guide to objectively compare the leading reagent systems for 5-nitrosopyrimidine synthesis and evaluate the spectroscopic platforms required to validate them.
Comparative Synthesis Strategies: Reagent Systems
The introduction of a nitroso group at the C5 position of a pyrimidine ring is an electrophilic aromatic substitution. The choice of nitrosating agent must be carefully matched to the electronic nature of the pyrimidine substrate.
Aqueous vs. Non-Aqueous Nitrosation
| Reagent System | Optimal Substrate Profile | Causality & Mechanism | Pitfalls & Limitations |
| Sodium Nitrite / Acetic Acid (Aqueous) | Electron-rich pyrimidines (e.g., 2,4,6-triaminopyrimidines). | Acid protonates | Fails on deactivated rings. Water can cause hydrolysis of labile substituents (e.g., halogens). |
| Isoamyl Nitrite (Non-Aqueous) | Neutral or mildly deactivated pyrimidines. | Alkyl nitrites generate | Slower reaction kinetics; requires elevated temperatures which may degrade sensitive functional groups. |
The Regiochemistry Pitfall: A critical failure point in pyrimidine synthesis is the misdirection of the electrophile. Attempting to nitrosate pyrimidines lacking sufficient electron-donating groups (requiring at least two, preferably three, positive mesomeric groups) often results in the N-nitrosation of secondary amines at the C4/C6 positions, rather than the desired C5 electrophilic aromatic substitution[2]. This mechanistic divergence makes orthogonal spectroscopic validation absolutely mandatory.
Self-Validating Protocol: Aqueous Nitrosation of 2,4,6-Triaminopyrimidines
This protocol is designed as a self-validating system; physical phase changes and distinct colorimetric shifts provide immediate, macroscopic confirmation of the reaction's progress before microscopic spectroscopic validation.
-
Substrate Solvation & Activation: Suspend 10.0 mmol of the substituted pyrimidine in 20 mL of 2M aqueous acetic acid.
-
Causality: The acidic medium serves a dual purpose: it partially solubilizes the basic pyrimidine via protonation and acts as the proton source required to convert the incoming nitrite into the active
or electrophile.
-
-
Electrophile Generation: Cool the suspension to 0–5 °C using an ice bath. Dissolve 15.0 mmol (1.5 eq) of sodium nitrite (
) in 10 mL of distilled water. -
Controlled Addition: Add the
solution dropwise over 30 minutes under vigorous stirring.-
Self-Validation Checkpoint: A distinct color change (typically to deep blue, brilliant green, or intense yellow) and the evolution of brown gas (nitrogen oxides) will occur immediately. This color shift is the macroscopic signature of the nitroso chromophore forming.
-
-
Equilibration & Precipitation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality: The newly formed 5-nitrosopyrimidine is significantly less polar and less basic than the starting material due to intramolecular hydrogen bonding, causing it to precipitate out of the aqueous solution, driving the reaction equilibrium forward.
-
-
Isolation: Filter the resulting solid under vacuum, wash extensively with cold water to remove residual acetic acid and inorganic salts, and dry under suction.
Spectroscopic Validation Platforms
Once synthesized, the 5-nitrosopyrimidine must be validated. The 5-nitroso group acts as a powerful hydrogen-bond acceptor, forming a stable 6-membered pseudoring with adjacent C4 or C6 amino groups. This creates a switchable intramolecular hydrogen bond system, often resulting in planar rotamers[3].
Platform Comparison: NMR vs. IR vs. UV-Vis
| Spectroscopic Platform | Key Diagnostic Feature | Causality / Structural Implication | Performance vs. Alternatives |
| High-Field | Highly deshielded N-H proton ( | The strong intramolecular H-bond withdraws electron density from the proton, severely deshielding it. | Superior to IR for quantifying exact rotamer ratios in solution due to slow exchange dynamics. |
| 2D HMBC NMR | 4-bond C-H correlation | Confirms the specific spatial geometry (W-like arrangement) of the H-bond pseudoring. | Unmatched for determining exact rotamer connectivity and ruling out N-nitrosation. |
| FT-IR Spectroscopy | N=O stretch shift ( | The N=O double bond character is weakened (frequency lowered) due to its participation in the H-bond. | Faster than NMR, but provides only bulk solid-state average data; cannot easily resolve rotamers. |
| UV-Vis Spectroscopy | Tunable | Intramolecular charge transfer (ICT) from push-pull interactions alters the HOMO-LUMO gap. | Best for evaluating electronic substituent effects, but poor for precise structural mapping. |
Mechanistic Workflows & Logical Relationships
To visualize the analytical logic, the following diagrams map the synthesis-to-validation pipeline and the rotameric equilibrium that dictates the NMR outputs.
Figure 1: Workflow mapping the selection of synthesis reagents based on substrate electronics, followed by multi-modal spectroscopic validation.
Figure 2: The rotameric equilibrium of 5-nitrosopyrimidines driven by switchable intramolecular hydrogen bonding, and their corresponding diagnostic NMR shifts.
Validating the Rotameric Shift
When validating an unsymmetrical 2-amino-5-nitrosopyrimidine with different substituents at C4 and C6, the
References
- Olivella, M., Marchal, A., Nogueras, M., Melguizo, M., Lima, B., Tapia, A., Feresin, G. E., Parravicini, O., Giannini, F., & Andujar, S. A. (2015).
- Procházková, E., Čechová, L., Janeba, Z., & Dračínský, M. (2013). A Switchable Intramolecular Hydrogen Bond in Polysubstituted 5-Nitrosopyrimidines. The Journal of Organic Chemistry.
- Jakubkienė, V., & Cikotienė, I. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: a rebuttal. Tetrahedron.
Sources
Analytical Characterization of 5-Nitrosopyrimidines: A Comparative Technical Guide
Topic: Analytical Techniques for the Characterization of 5-Nitrosopyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Nitrosopyrimidines are critical intermediates in the synthesis of purines, pteridines, and fused heterocycles used in oncology and antiviral drug development. However, their characterization is notoriously deceptive due to nitroso-oxime tautomerism . A 5-nitrosopyrimidine derivative often exists not as a discrete nitroso compound but as a dynamic equilibrium between the nitroso-amine and oximino-imino forms.
This guide moves beyond standard spectral lists to compare the efficacy of NMR, X-ray Crystallography, Electrochemical Analysis, and HPLC-MS in resolving this structural ambiguity.
Part 1: The Core Analytical Challenge (Tautomerism)
Before selecting an analytical method, one must understand the molecular behavior. The 5-nitroso group (
Implication for Analysis:
-
NMR: Signals will shift or broaden depending on solvent polarity and temperature.
-
Chromatography: Tautomers may separate as distinct peaks or cause peak tailing, complicating purity assessments.
-
Crystallography: Solid-state packing often "freezes" the molecule in one preferred tautomer, which may not represent its solution state.
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the analytical decision matrix required to characterize it.
Figure 1: The dynamic equilibrium between nitroso and oxime forms dictates the choice of analytical technique.
Part 2: Comparative Analysis of Structural Elucidation Methods
1. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only technique capable of quantifying the tautomeric ratio in solution.
-
Mechanism: The chemical shift of the C5 carbon and the presence of exchangeable protons are definitive.
-
Critical Insight: In DMSO-d6, 4-amino-5-nitrosopyrimidines often show distinct signals for the amino protons (
) if the nitroso form dominates. However, if the oxime form dominates, you will observe a broad singlet downfield ( ) corresponding to the proton. -
Comparison:
-
vs. IR: NMR provides quantitative ratios; IR only provides qualitative functional group presence.
-
vs. X-Ray: NMR reflects the "real-world" solution state relevant to biological assays.
-
Experimental Protocol: Tautomer Identification via 1H-NMR
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. (Avoid
due to poor solubility of nitrosopyrimidines). -
Acquisition: Run a standard proton sequence (300K).
-
Variable Temperature (VT) Experiment: If signals are broad, heat the probe to 350K.
-
Result: Sharpening of peaks indicates rapid tautomeric exchange or rotation restricted by intramolecular H-bonding.
-
-
Interpretation:
-
Nitroso Form: Look for two distinct doublets for the pyrimidine ring protons (if unsubstituted at 2,6) or specific amino signals.
-
Oxime Form: Look for the disappearance of the C5 signal in 13C-NMR (or a significant upfield shift) and the appearance of an oxime proton.
-
2. Electrochemical Analysis (Voltammetry) – The Orthogonal Approach
Often underutilized, electrochemistry is highly sensitive to the nitroso group's redox state.
-
Mechanism: The nitroso group (
) undergoes a reversible one-electron reduction to a radical anion, or a four-electron reduction to an amine, depending on pH. -
Comparison:
-
vs. HPLC: Electrochemistry can detect the nitroso moiety specifically without interference from synthesis byproducts that lack the redox-active group.
-
Utility: Excellent for determining the oxidative stability of the compound.
-
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ($ \text{TBAPF}_6 $) in anhydrous Acetonitrile (ACN).
-
Electrodes:
-
Working: Glassy Carbon (polished with 0.05
alumina). -
Reference:
(3M KCl). -
Counter: Platinum wire.
-
-
Scan: Scan from 0.0 V to -2.0 V (cathodic scan first).
-
Data Validation: A reversible wave at
confirms the presence of the nitroso group. Irreversibility suggests rapid chemical follow-up reactions (dimerization) typical of unstable nitroso intermediates.
3. Vibrational Spectroscopy (FT-IR) – Rapid Screening
IR is best used for solid-state fingerprinting but is less definitive for structural proof than NMR.
-
Key Markers:
-
Stretch:
(often overlaps with aromatic ring breathing). -
(Oxime):
. -
(Oxime): Broad band
.
-
Stretch:
-
Trustworthiness: High risk of misinterpretation due to band overlap. Must be cross-referenced with Mass Spectrometry.
Part 3: Purity & Separation (HPLC-MS)
5-Nitrosopyrimidines are polar and often basic. Standard Reverse Phase (RP) C18 methods often fail due to poor retention (early elution).
Recommended Method: Ion-Pairing or HILIC
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (provides better selectivity for aromatic nitrogen heterocycles).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 254 nm (aromatic core) and 330-350 nm (nitroso
transition). -
MS (ESI+): Look for
. Note: Nitroso compounds can lose NO radical ( ) in the source; watch for this fragmentation pattern.
-
Part 4: Data Summary & Decision Guide
The following table synthesizes the performance of each technique specifically for 5-nitrosopyrimidines.
| Feature | NMR (1H/15N) | HPLC-MS | X-Ray Crystallography | Cyclic Voltammetry |
| Primary Utility | Tautomer Ratio & Structure | Purity & Quantitation | Absolute Configuration | Redox Stability |
| Sample State | Solution (DMSO/D2O) | Solution | Solid Crystal | Solution |
| Sensitivity | Low ( | High (ng levels) | N/A | Medium ( |
| Tautomer ID | Excellent (Dynamic) | Poor (Fast exchange) | Excellent (Static) | Good (Redox potential shift) |
| Throughput | Medium | High | Low | Medium |
References
-
Tautomeric Equilibrium Studies: Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. ResearchGate.[1] Link
-
Electrochemical Behavior: Tunable Push-Pull Interactions in 5-Nitrosopyrimidines.[1] ResearchGate.[1] Link
-
HPLC-MS Methodologies: A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities.[2] PubMed. Link
-
Spectroscopic Data: Ultraviolet and Infrared Spectra of Some Nitrosamines. PW.edu.pl. Link
-
General Tautomerism in Heterocycles: Prototropic tautomerism of heteroaromatic compounds. LOCKSS. Link
Sources
comparative cytotoxicity of different 5-nitrosopyrimidine derivatives
Comparative Cytotoxicity of 5-Nitrosopyrimidine Derivatives: A Comprehensive Guide for Drug Development
Executive Summary
Pyrimidine scaffolds are foundational in medicinal chemistry, extensively utilized in the design of antimetabolites, antiviral agents, and kinase inhibitors[1][2]. Among these, 5-nitrosopyrimidine derivatives have emerged as highly potent, multifaceted anticancer agents[3]. Unlike their 5-nitro counterparts, the nitroso (-NO) substitution significantly alters the electron density of the pyrimidine ring, enhancing target-specific binding affinities and modulating cellular cytotoxicity[1][3].
As a Senior Application Scientist, I have structured this guide to provide a critical, data-driven comparison of various 5-nitrosopyrimidine derivatives. This document details their mechanisms of action, comparative cytotoxicity, and the self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Paradigms: Why the Nitroso Group Matters
The cytotoxicity of 5-nitrosopyrimidine derivatives is not merely a function of generic cellular toxicity; it is driven by specific, causal interactions at the enzymatic level. Understanding this causality is critical for rational drug design.
-
AGAT Inhibition and ACNU Potentiation: The primary mechanism by which specific 5-nitrosopyrimidines exert their effect is through the irreversible inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT)[3]. AGAT is a critical DNA repair enzyme that confers resistance to alkylating agents like chloroethylnitrosourea (ACNU). Compounds such as 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine bind to AGAT, depleting the enzyme and preventing the repair of ACNU-induced DNA lesions, thereby potentiating apoptosis[3][4].
-
Kinase Inhibition (CDK2): Other derivatives, particularly 6-aryl-5-nitrosopyrimidines, act as competitive inhibitors at the ATP-binding pocket of cyclin-dependent kinases (e.g., CDK2), arresting the cell cycle and inducing direct cytotoxicity[5].
-
Direct Apoptotic Induction: Certain bioactive nitro/nitroso derivatives of pyrimidines act as heat shock protein (Hsp70) inhibitors, directly triggering the intrinsic mitochondrial apoptosis pathway in breast cancer cells[2].
Comparative Quantitative Data
To objectively assess performance, we must evaluate the half-maximal inhibitory concentration (IC50) and enzyme inhibition capabilities across different structural derivatives.
Table 1: Comparative Cytotoxicity and CDK2 Inhibition of 6-Aryl-5-nitrosopyrimidine Derivatives Data demonstrates the impact of halogen and cyano substitutions on the phenyl ring against cellular proliferation.
| Compound | Substitution Pattern | Target / Cell Line | IC50 (µM) | Reference |
| Compound 23 | 2-Amino-4-benzyloxy-6-(2-fluorophenyl)-5-nitroso | CDK2 / Anti-proliferative | 15.2 | [5] |
| Compound 24 | 2-Amino-4-benzyloxy-6-(3-fluorophenyl)-5-nitroso | CDK2 / Anti-proliferative | 8.1 | [5] |
| Compound 25 | 2-Amino-4-benzyloxy-6-(4-fluorophenyl)-5-nitroso | CDK2 / Anti-proliferative | 11.9 | [5] |
| Compound 26 | 2-Amino-4-benzyloxy-6-(3-cyanophenyl)-5-nitroso | CDK2 / Anti-proliferative | 36.3 | [5] |
| Olomoucine | Standard CDK Inhibitor (Control) | CDK2 / Anti-proliferative | 7.0 | [5] |
Table 2: AGAT Inhibition and Cytotoxicity Potentiation (5-Nitro vs. 5-Nitroso) Data highlights the superiority of the nitroso group over the nitro group in enzyme depletion.
| Compound Class | Modification | AGAT Inhibition Capability | ACNU Cytotoxicity Potentiation | Reference |
| 5-Nitropyrimidines | 4(6)-(benzyloxy)-2,6(4)-diamino | Baseline | Weak to Moderate | [3] |
| 5-Nitrosopyrimidines | 4(6)-(benzyloxy)-2,6(4)-diamino | >50x higher than O6-benzylguanine | Strong (Highly Correlated) | [3][4] |
Analytical Note: 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibited the strongest AGAT inhibition, outperforming its 5-nitro analog significantly[3]. In contrast, highly substituted 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine analogs showed limited direct cytotoxicity against MCF-7 and Hep-G2 lines, highlighting the necessity of specific structural motifs (like the benzyloxy group) for potent activity[6][7].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inclusion of mechanistic controls ensures that observed cytotoxicity is a direct result of the targeted pathway rather than experimental artifact.
Protocol 1: MTT Cell Viability Assay for Direct Cytotoxicity
We utilize the MTT assay not merely for its ubiquity, but because the reduction of tetrazolium salts directly correlates with mitochondrial reductase activity, providing a reliable proxy for cellular metabolic integrity following pyrimidine-induced stress[2][8].
-
Cell Seeding: Harvest MCF-7 or HeLa cells and seed at
cells/well in a 96-well microtiter plate using RPMI-1640 medium supplemented with 10% FBS and 20mM HEPES buffer. Incubate for 24h at 37°C in a humidified 5% CO2 atmosphere to allow for attachment[2][6]. -
Compound Treatment: Prepare a serial dilution of the 5-nitrosopyrimidine derivative (e.g., 1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent toxicity.
-
Self-Validation Controls:
-
Negative Control: Vehicle-only wells (0.1% DMSO) to establish baseline 100% viability.
-
Positive Control: A known inhibitor (e.g., Olomoucine for CDK targets) to validate assay sensitivity. If the positive control fails to achieve its established IC50, the assay plate must be rejected[5].
-
-
Incubation & MTT Addition: Incubate the treated cells for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4h to allow viable cells to synthesize formazan[8].
-
Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to solubilize the purple formazan crystals. Read absorbance at 570 nm using a microplate reader[8]. Calculate the IC50 using non-linear regression analysis.
Protocol 2: AGAT Inhibition and ACNU Potentiation Assay
This assay measures the causal relationship between AGAT depletion by the nitroso derivative and the subsequent enhancement of ACNU toxicity[3].
-
Pre-incubation: Treat HeLa S3 cells with varying concentrations of the 5-nitrosopyrimidine derivative for 2 hours. This specific window allows for AGAT active-site binding and irreversible enzyme inactivation prior to the introduction of the stressor[3].
-
Alkylating Challenge: Introduce ACNU at a sub-lethal dose (determined via prior independent titration).
-
Viability Assessment: After 48 hours, perform a clonogenic survival assay to quantify cell death.
-
Validation: A strong positive correlation between in vitro recombinant AGAT inhibition and cellular ACNU potentiation confirms the mechanism of action. If potentiation occurs without measurable AGAT depletion, an alternative off-target mechanism must be investigated[3].
Visualizations of Mechanisms and Workflows
Mechanism of AGAT inhibition and ACNU potentiation by 5-nitrosopyrimidines.
Step-by-step experimental workflow for in vitro cytotoxicity profiling.
References
-
Title: Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues. Source: PubMed / NIH URL: [Link]
-
Title: Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives and Analogues. Source: ACS Publications URL: [Link]
-
Title: Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs. Source: Medicinal Chemistry Research / Springer URL: [Link]
-
Title: Exploration of the in vitro anti-HIV and cyclin-dependent kinase 2 (CDK2) inhibitory activities of new 6-aryl-pyrimidines and their 5-nitrosopyrimidine derivatives. Source: University of Basrah URL: [Link]
-
Title: Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Source: PubMed / NIH URL: [Link]
-
Title: The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Source: Journal of Biological Studies URL: [Link]
Sources
- 1. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlinejbs.com [onlinejbs.com]
- 3. Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Efficacy of 5-Nitrosopyrimidines versus Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent microbicidal activity is a paramount objective in medicinal chemistry. Among the diverse array of heterocyclic compounds, 5-nitrosopyrimidines have emerged as a promising class of antibacterial agents. This guide provides a comprehensive comparison of the antimicrobial efficacy of 5-nitrosopyrimidines against other well-established heterocyclic antimicrobials, namely quinolones and azoles. Through an objective analysis of available experimental data, this document aims to equip researchers and drug development professionals with the necessary insights to evaluate the therapeutic potential of this emerging class of compounds.
The Rise of Heterocyclic Compounds in Antimicrobial Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and biological activities.[1] Their unique frameworks allow for a wide range of structural modifications, enabling the fine-tuning of their therapeutic indices.[1] Pyrimidine derivatives, in particular, are of significant interest as they are core components of nucleobases and have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2][3][4]
5-Nitrosopyrimidines: A Novel Class of Antibacterial Agents
The introduction of a nitroso group at the C5 position of the pyrimidine ring has been shown to confer significant antibacterial properties.[5] While the broader class of 5-nitropyrimidines has been investigated for various therapeutic applications, including as antitumor and antiviral agents, the specific exploration of 5-nitrosopyrimidines as dedicated antibacterial agents is a more recent and compelling area of research.[5]
Chemical Structure and Synthesis
The general structure of a 5-nitrosopyrimidine features a pyrimidine ring substituted with a nitroso group (-N=O) at the fifth carbon. The synthesis of these compounds often involves the nitrosation of a pre-existing pyrimidine scaffold. For instance, 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines can be synthesized and have demonstrated notable antibacterial activity.[5]
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for 5-nitrosopyrimidines is still under investigation; however, it is hypothesized to be similar to that of other nitroheterocyclic compounds like 5-nitroimidazoles.[2] The proposed mechanism involves the intracellular reduction of the nitroso group by bacterial nitroreductases to form reactive nitrogen species. These radical species can then induce cellular damage through various pathways, including DNA strand breakage and oxidative stress, ultimately leading to bacterial cell death. This mode of action is particularly advantageous as it is less likely to be affected by existing resistance mechanisms that target other cellular processes.
Caption: Mechanism of action of quinolone antibiotics.
Azoles: Antifungal Agents Targeting Ergosterol Synthesis
Azoles are a major class of antifungal agents widely used in the treatment of both superficial and systemic mycoses. Their primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [6]Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Mechanism of action of azole antifungal agents.
Head-to-Head Comparison of Antimicrobial Efficacy
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of 5-nitrosopyrimidines and representative quinolone and azole compounds against common pathogenic microorganisms. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of findings from various sources.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Microorganism | 5-Nitrosopyrimidine Derivatives [5] | Ciprofloxacin [7] |
| Staphylococcus aureus | 0.5 - 50 | 0.75 |
| Escherichia coli | 0.5 - 50 | 0.03 - 0.23 |
| Yersinia enterocolitica | 0.5 - 50 | N/A |
| Salmonella enteritidis | 0.5 - 50 | N/A |
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Microorganism | 5-Nitrosopyrimidine Derivatives | Fluconazole [6] |
| Candida albicans | N/A | Varies |
| Trichophyton mentagrophytes | N/A | Varies |
| Arthroderma quadrifidum | N/A | Varies |
N/A: Data on the antifungal activity of 5-nitrosopyrimidines is not currently available. The primary focus of existing research is on their antibacterial properties.
From the available data, certain 5-nitrosopyrimidine derivatives exhibit remarkable activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range. [5]While ciprofloxacin generally shows superior potency against Gram-negative bacteria, the efficacy of some 5-nitrosopyrimidines against Staphylococcus aureus is comparable. [5][7]This suggests a potential role for 5-nitrosopyrimidines in treating infections caused by this significant pathogen, including methicillin-resistant strains (MRSA).
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two commonly used assays.
Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8][9] Workflow:
Caption: Workflow for the Broth Microdilution Method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the 5-nitrosopyrimidine compound and comparator drugs (e.g., ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh (18-24 hours) culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [8]3. Inoculation of Microtiter Plate: Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [9]Include a growth control (broth and inoculum) and a sterility control (broth only) well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours. [8]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. [8]
Agar Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent. [1][10] Workflow:
Caption: Workflow for the Agar Diffusion Method.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth. [10]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the 5-nitrosopyrimidine compound and comparator drugs onto the surface of the inoculated agar plate. [1]4. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours. [1]5. Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial's effectiveness. [10]
Future Outlook and Challenges
5-Nitrosopyrimidines represent a promising new frontier in the quest for novel antibacterial agents. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially unique mechanism of action, makes them attractive candidates for further development. However, several challenges remain. Comprehensive structure-activity relationship (SAR) studies are needed to optimize their efficacy and pharmacokinetic properties. Furthermore, a thorough investigation into their potential toxicity and in vivo efficacy is crucial before they can be considered for clinical applications. The exploration of their antifungal and antiviral activities also warrants further investigation.
Conclusion
This guide has provided a comparative overview of the antimicrobial efficacy of 5-nitrosopyrimidines in relation to established heterocyclic compounds. The available data suggests that 5-nitrosopyrimidines possess significant antibacterial potential, with some derivatives showing efficacy comparable to or exceeding that of current therapeutic agents against certain pathogens. Their distinct proposed mechanism of action may also offer an advantage in combating drug-resistant strains. As research in this area continues, a more complete picture of their therapeutic utility will emerge, potentially leading to the development of a new generation of much-needed antimicrobial drugs.
References
- (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Archiv der Pharmazie, 348(1), 24-33.
-
Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. (n.d.). Retrieved from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
-
ASM Journals. (2024, February 16). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Retrieved from [Link]
-
NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
CORE. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress | Request PDF. Retrieved from [Link]
-
PubMed. (1981). Action of clinically utilized 5-nitroimidazoles on microorganisms. Retrieved from [Link]
-
PubMed. (n.d.). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]
-
Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Retrieved from [Link]
- (2022, March 31). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Infection and Drug Resistance, 15, 1635-1644.
-
Journal of Advanced Scientific Research. (n.d.). synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all.... Retrieved from [Link]
-
PubMed. (1984). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Retrieved from [Link]
-
PubMed. (2014, May 15). Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. Retrieved from [Link]
-
Bentham Science Publisher. (2021, February 16). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some antimicrobial drugs containing 5-nitrofuran moiety. Retrieved from [Link]
- (2025, August 6). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco, 54(12), 826-831.
-
PubMed. (2005, April 15). Comparative Activity of Quinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin and Garenoxacin) Against Extracellular and Intracellular Infection by Listeria Monocytogenes and Staphylococcus Aureus in J774 Macrophages. Retrieved from [Link]
-
MDPI. (2024, November 4). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. Retrieved from [Link]
-
MDPI. (2016, March 28). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2020, April 11). (PDF) Comparative effectiveness of amphotericin B, azoles and echinocandins in the treatment of candidemia and invasive candidiasis: A systematic review and network meta‐analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy and safety of quinolones vs. other antimicrobials for the treatment of uncomplicated urinary tract infections in adults: a systematic review and meta-analysis. Retrieved from [Link]
-
PubMed. (2013, December 15). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Retrieved from [Link]
-
MedChemComm (RSC Publishing). (n.d.). Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation. Retrieved from [Link]
Sources
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
A Comparative Guide to the Enzyme Inhibition Kinetics of 5-Nitrosopyrimidine and Standard Inhibitors: A Case Study with α-Chymotrypsin
For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is a cornerstone of designing effective therapeutic agents. This guide provides an in-depth, objective comparison of the enzyme inhibition kinetics of a compound of interest, 5-nitrosopyrimidine, with a selection of standard, well-characterized enzyme inhibitors.
Due to the limited publicly available data on the specific enzyme inhibition profile of 5-nitrosopyrimidine, this guide will utilize a hypothetical case study centered on the well-understood serine protease, α-chymotrypsin. This approach allows for a detailed exploration of the principles and methodologies of comparative enzyme kinetics, providing a robust framework for evaluating novel inhibitors.
The Fundamentals of Enzyme Inhibition
Enzyme inhibition is a critical regulatory mechanism in biological systems and a key strategy in pharmacology.[1][2] Inhibitors are molecules that bind to enzymes and reduce their catalytic activity.[3][4] The study of the rate at which this occurs, or enzyme kinetics, provides invaluable insights into the inhibitor's potency and mechanism of action.
Enzyme inhibitors are broadly classified as either reversible or irreversible . Reversible inhibitors bind to enzymes through non-covalent interactions and can be displaced, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation.[5][6]
Reversible inhibitors are further categorized based on their mode of binding to the enzyme and the enzyme-substrate complex:
-
Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[3][7][8]
-
Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. This inhibition is not affected by substrate concentration.[3][7][9]
-
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[3][10]
-
Mixed inhibitors can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.[3][10]
The potency of an inhibitor is typically quantified by two key parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12] It is an operational parameter that can be influenced by experimental conditions, such as substrate concentration.[2][13]
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more reliable measure for comparing inhibitor potency.[9]
The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation , which allows for the conversion of IC50 to Ki, provided the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[12][13]
Mechanisms of Enzyme Inhibition
The following diagram illustrates the different modes of reversible enzyme inhibition.
Caption: Mechanisms of reversible enzyme inhibition.
A Hypothetical Case Study: 5-Nitrosopyrimidine as an α-Chymotrypsin Inhibitor
To illustrate a comparative kinetic analysis, we will consider a hypothetical scenario where 5-nitrosopyrimidine is evaluated as a competitive inhibitor of α-chymotrypsin. α-Chymotrypsin is a serine protease that plays a role in digestion by hydrolyzing peptide bonds.
Standard Inhibitors of α-Chymotrypsin
A variety of natural and synthetic compounds are known to inhibit α-chymotrypsin. For our comparative analysis, we will consider the following standard inhibitors with their reported kinetic parameters:
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Aprotinin | Competitive | - | ~0.0004 |
| Chymostatin | Competitive | 7.08 ± 0.07 | - |
| Isaindigotidione | Competitive | 16.09 ± 0.07 | - |
| Isaindigotone | Competitive | 22.01 ± 0.06 | - |
| Hypothetical: 5-Nitrosopyrimidine | Competitive | 10.5 | 5.2 |
Note: The IC50 and Ki values for the standard inhibitors are sourced from experimental data found in the literature. The values for 5-nitrosopyrimidine are hypothetical and for illustrative purposes only.
In this hypothetical scenario, with a Ki of 5.2 µM, 5-nitrosopyrimidine would be considered a moderately potent competitive inhibitor of α-chymotrypsin, less potent than the natural polypeptide inhibitor aprotinin, but comparable to chymostatin and more potent than the alkaloid inhibitors isaindigotidione and isaindigotone.
Experimental Protocol: Determining the Inhibition Kinetics of a Novel Compound
The following is a detailed, step-by-step methodology for determining the IC50 and Ki of a novel inhibitor against α-chymotrypsin.
I. Reagents and Materials
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor (e.g., 5-Nitrosopyrimidine)
-
Standard inhibitor (e.g., Chymostatin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
II. Experimental Workflow
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 3. 胰蛋白酶抑制剂 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of a Novel 5-Nitrosopyrimidine Drug Candidate
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of a novel 5-nitrosopyrimidine drug candidate, hereafter referred to as "5-NP-Cpd1". We will navigate a logical, phased experimental journey, comparing the performance of 5-NP-Cpd1 with strategically chosen alternative compounds. This approach is designed to build a robust, evidence-based understanding of the drug's biological activity, from broad cellular effects to specific molecular interactions.
Introduction: The Scientific Premise
The 5-nitrosopyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine ring is a cornerstone of numerous FDA-approved drugs, often targeting nucleic acid synthesis or protein kinases. The nitroso (R-N=O) functional group is a known pharmacophore that can impart a range of biological activities, including acting as a nitric oxide (NO) donor or participating in redox modulation and DNA damage.[1][2] This structural combination in 5-NP-Cpd1 suggests several plausible mechanistic hypotheses that warrant rigorous investigation.
Primary Hypothesis: Based on its chemical structure, we hypothesize that 5-NP-Cpd1 functions as a pro-drug that, under physiological conditions, releases nitric oxide (NO). This NO release subsequently induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Alternative Hypotheses:
-
5-NP-Cpd1 directly alkylates DNA, causing damage independently of NO release.
-
5-NP-Cpd1 inhibits the activity of one or more protein kinases involved in cell proliferation and survival signaling pathways.
To systematically test these hypotheses, we will employ a multi-pronged approach, comparing 5-NP-Cpd1 against a panel of control compounds:
-
Positive Control (Mechanism-Specific): Sodium Nitroprusside (SNP), a well-characterized NO-releasing agent.
-
Negative Control (Structural Analog): "5-H-Pym-Cpd1," a synthesized analog of our candidate lacking the critical 5-nitroso group.
-
Vehicle Control: DMSO, the solvent used for all compounds.
-
Standard-of-Care Comparator: Doxorubicin, a conventional chemotherapy agent known to induce DNA damage and apoptosis through a different mechanism (topoisomerase II inhibition).
The Experimental Journey: A Phased Approach to MoA Confirmation
Our investigation is structured into three logical phases, moving from broad phenotypic observations to specific target engagement and pathway analysis. This ensures a cost-effective and scientifically sound progression, where the results of each phase inform the design of the next.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Overall Experimental Workflow for MoA Confirmation."
Phase 1: Characterizing the Cellular Phenotype
The initial phase aims to understand the global effects of 5-NP-Cpd1 on cancer cells. We will use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) to assess the breadth of activity.
Experiment 1.1: Cell Viability Assays
Objective: To determine the cytotoxic and cytostatic potential of 5-NP-Cpd1 and compare its potency to control compounds.
Methodology:
-
Seed cancer cell lines in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of 5-NP-Cpd1, SNP, Doxorubicin, 5-H-Pym-Cpd1, and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcomes & Interpretation: A low IC50 value for 5-NP-Cpd1 across multiple cell lines would indicate potent anti-proliferative activity. If 5-NP-Cpd1 and SNP show similar potency, this would provide initial support for an NO-mediated mechanism. Conversely, if the inactive analog, 5-H-Pym-Cpd1, shows no significant effect, it would highlight the importance of the nitroso group for the observed activity.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 5-NP-Cpd1 | 1.5 | 2.8 | 1.9 |
| SNP (Positive Control) | 5.2 | 8.1 | 6.5 |
| Doxorubicin (Comparator) | 0.8 | 1.1 | 0.9 |
| 5-H-Pym-Cpd1 (Negative Control) | > 100 | > 100 | > 100 |
| Vehicle (DMSO) | No Effect | No Effect | No Effect |
Experiment 1.2: Cell Cycle and Apoptosis Analysis
Objective: To determine if the anti-proliferative activity of 5-NP-Cpd1 is due to cell cycle arrest and/or induction of apoptosis.
Methodology:
-
Treat HCT116 cells with the IC50 concentration of each compound for 24 and 48 hours.
-
For cell cycle analysis, harvest cells, fix in ethanol, and stain with propidium iodide (PI). Analyze DNA content by flow cytometry.
-
For apoptosis analysis, stain cells with Annexin V-FITC and PI and analyze by flow cytometry.
Expected Outcomes & Interpretation: If 5-NP-Cpd1 induces cell cycle arrest (e.g., at the G2/M phase), it would suggest that the cells are responding to cellular damage, possibly to their DNA. A significant increase in the Annexin V-positive population would confirm that the compound induces programmed cell death.
Phase 2: Target Deconvolution and Validation
This phase focuses on directly testing our primary and alternative hypotheses by investigating specific molecular events.
Experiment 2.1: Nitric Oxide Release Assay
Objective: To directly measure the release of nitric oxide from 5-NP-Cpd1 in a cellular context.
Methodology:
-
The Griess assay will be used to measure nitrite (a stable and oxidized product of NO) in the cell culture medium.[3][4][5]
-
Treat HCT116 cells with 5-NP-Cpd1, SNP (positive control), and 5-H-Pym-Cpd1 (negative control) for various time points (e.g., 1, 4, 8, 24 hours).
-
Collect the culture medium at each time point.
-
Add Griess reagents to the medium and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Expected Outcomes & Interpretation: A time-dependent increase in nitrite concentration in the medium of cells treated with 5-NP-Cpd1 and SNP, but not with 5-H-Pym-Cpd1, would provide strong evidence that 5-NP-Cpd1 is an NO-releasing compound.
Experiment 2.2: DNA Damage Assays
Objective: To determine if 5-NP-Cpd1 induces DNA strand breaks.
Methodology: We will use two complementary assays to assess DNA damage:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique visualizes DNA damage in individual cells.[6][7][8][9][10]
-
Treat HCT116 cells with the compounds for a short duration (e.g., 4 hours).
-
Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis.
-
Damaged DNA will migrate out of the nucleus, forming a "comet tail". The length and intensity of the tail are proportional to the amount of DNA damage.
-
-
γ-H2AX Immunofluorescence Staining: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest markers of DNA double-strand breaks.[11][12][13][14][15]
-
Treat cells as above, then fix and permeabilize them.
-
Incubate with a primary antibody specific for phospho-H2AX (Ser139).
-
Use a fluorescently labeled secondary antibody for visualization by microscopy.
-
Quantify the number of γ-H2AX foci per cell nucleus.
-
Expected Outcomes & Interpretation: A significant increase in comet tail length and the number of γ-H2AX foci in cells treated with 5-NP-Cpd1 would confirm that the drug induces DNA damage. Comparing the extent of damage with SNP and Doxorubicin will provide context for its potency.
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "Proposed Signaling Pathway for 5-NP-Cpd1."
Experiment 2.3: Kinase Inhibition Profiling
Objective: To investigate the alternative hypothesis that 5-NP-Cpd1 is a kinase inhibitor.
Methodology:
-
Utilize a commercial kinase profiling service, such as KINOMEscan®, which uses a competition binding assay to quantify the interaction of a compound with a large panel of kinases (typically >400).[16][17][18][19][20]
-
Submit 5-NP-Cpd1 for screening at a fixed concentration (e.g., 10 µM).
-
Follow up on any significant "hits" (e.g., >90% inhibition) by determining the dissociation constant (Kd) to measure binding affinity.
Expected Outcomes & Interpretation: If 5-NP-Cpd1 does not show significant binding to any kinases, this hypothesis can be largely ruled out. If it does bind to specific kinases with high affinity, this would open a new avenue of investigation and suggest a potentially multi-faceted MoA.
Experiment 2.4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of 5-NP-Cpd1 to a potential protein target inside intact cells.[21][22][23][24][25]
Methodology: This experiment is contingent on identifying a specific protein target, for instance, a kinase from the profiling screen.
-
Treat intact HCT116 cells with either vehicle (DMSO) or a saturating concentration of 5-NP-Cpd1.
-
Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.
Expected Outcomes & Interpretation: If 5-NP-Cpd1 binds to the target protein, it will stabilize it, leading to a shift in its melting curve to a higher temperature compared to the vehicle-treated control. This provides definitive evidence of target engagement in a physiological context.
Phase 3: Pathway Analysis and Biomarker Discovery
Assuming the data from Phases 1 and 2 support the DNA damage hypothesis, this final phase aims to elucidate the downstream signaling consequences.
Experiment 3.1: Western Blotting for DNA Damage Response Pathway
Objective: To analyze the activation of key proteins in the DNA damage response (DDR) pathway.
Methodology:
-
Treat HCT116 cells with the IC50 concentration of 5-NP-Cpd1 and controls for various time points.
-
Prepare whole-cell lysates and separate proteins by SDS-PAGE.[26][27]
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against key DDR proteins, such as phospho-ATM (Ser1981), phospho-Chk2 (Thr68), and p53.[28][29]
-
Use antibodies against the total protein levels as loading controls.
Expected Outcomes & Interpretation: An increase in the phosphorylation of ATM and its downstream target Chk2, along with stabilization/accumulation of p53, in cells treated with 5-NP-Cpd1 would confirm the activation of the canonical DNA damage signaling cascade.
Table 2: Summary of Expected Outcomes for MoA Confirmation
| Experiment | 5-NP-Cpd1 | SNP (Positive Control) | 5-H-Pym-Cpd1 (Negative Control) | Interpretation if Outcome is Met |
| Cell Viability | Low IC50 | Low IC50 | High IC50 | Compound is potent; nitroso group is essential. |
| NO Release | Yes | Yes | No | Compound is an NO donor. |
| Comet Assay | Increased tail moment | Increased tail moment | No change | Compound induces DNA strand breaks. |
| γ-H2AX Foci | Increased foci | Increased foci | No change | Compound induces DNA double-strand breaks. |
| Kinase Screen | No significant hits | N/A | N/A | Compound is not a broad-spectrum kinase inhibitor. |
| Western Blot (DDR) | p-ATM, p-Chk2 ↑ | p-ATM, p-Chk2 ↑ | No change | Compound activates the DNA damage response pathway. |
Conclusion
By following this structured, comparative, and hypothesis-driven experimental guide, researchers can build a compelling and robust case for the mechanism of action of a novel 5-nitrosopyrimidine drug candidate. The integration of cellular, molecular, and biochemical assays, coupled with the use of appropriate positive and negative controls, ensures the generation of high-quality, interpretable data. This systematic approach not only confirms the primary mechanism but also confidently rules out plausible alternatives, providing a solid foundation for further preclinical and clinical development.
References
-
Redon, C. E., et al. (2002). Histone H2AX phosphorylation is a ubiquitous molecular response to DNA double-strand breaks. Cancer Research, 62(22), 6526-6529. [Link]
-
Singh, N. P., et al. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental Cell Research, 175(1), 184-191. [Link]
-
Rogakou, E. P., et al. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. Journal of Biological Chemistry, 273(10), 5858-5868. [Link]
-
Comet Assay - Wikipedia. [Link]
-
Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 24(4), 679-686. [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
Champions Oncology. DNA Damage Assays. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
In Vivo. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks. [Link]
-
JoVE. Evaluating In Vitro DNA Damage Using Comet Assay. [Link]
-
Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
National Institutes of Health. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC. [Link]
-
Oxford Academic. γH2AX Assay as DNA Damage Biomarker for Human Population Studies: Defining Experimental Conditions. [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
-
bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]
-
National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls. [Link]
-
National Institutes of Health. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Vipergen. Drug Discovery Workflow - What is it?. [Link]
-
MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
-
PubMed. Mechanism of action of 5-nitro-2'-deoxyuridine. [Link]
-
ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]
-
Ovid. Simple and Reliable Measurement of Nitric Oxide Metabolites in Plasma. [Link]
-
National Institutes of Health. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC. [Link]
Sources
- 1. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Comet assay - Wikipedia [en.wikipedia.org]
- 7. championsoncology.com [championsoncology.com]
- 8. CometAssay® Single Cell Gel Electrophoresis: R&D Systems [rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. jove.com [jove.com]
- 11. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring γH2AX as a key biomarker for DNA Damage in cancer therapy. - epistem [epistem.co.uk]
- 13. mmsl.cz [mmsl.cz]
- 14. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. ambitbio.com [ambitbio.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. biorxiv.org [biorxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pelagobio.com [pelagobio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Cross-Reactivity and Selectivity Profiling of 5-Nitrosopyrimidine Derivatives: A Comparative Guide
As drug development pivots toward highly selective targeted therapies, the 5-nitrosopyrimidine scaffold has emerged as a structurally versatile pharmacophore. Originally developed as an evolution of purine-based inhibitors, 5-nitrosopyrimidines exhibit unique binding dynamics that make them potent inhibitors of Cyclin-Dependent Kinases (CDKs) and, depending on their substitution patterns, potent inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGAT).
This guide provides a comprehensive, objective comparison of 5-nitrosopyrimidine derivatives against traditional purine alternatives. By detailing the structural causality of their selectivity and providing self-validating experimental workflows, this document serves as an authoritative resource for researchers conducting cross-reactivity profiling.
Structural Causality: The Molecular Basis of Selectivity
To understand the selectivity of 5-nitrosopyrimidines, one must analyze the electron distribution and steric geometry dictated by the 5-nitroso group.
Traditional purine-based kinase inhibitors, such as O⁶-cyclohexylmethylguanine (NU2058), act as competitive inhibitors with respect to ATP but often suffer from off-target promiscuity due to their reliance on standard N7/N9 hydrogen bonding[1]. In contrast, the introduction of a 5-nitroso group on a pyrimidine ring fundamentally alters the molecule's interaction with the kinase hinge region.
As demonstrated in 2, the 5-nitroso oxygen acts as a highly directional hydrogen bond acceptor[2]. When combined with 2,4-diamino substitutions, compounds like NU6027 form a distinct "triplet" of hydrogen bonds with the backbone of Leu83 and Glu81 in the CDK2 ATP-binding pocket[1]. This precise geometric requirement restricts the scaffold from binding to kinases that lack this specific hinge architecture, thereby driving CDK1/CDK2 selectivity over other kinase families[3].
However, this unique electronic configuration introduces a specific cross-reactivity liability: AGAT inhibition . Because AGAT's natural substrate is O⁶-alkylguanine, 5-nitrosopyrimidines with bulky 4- or 6-substitutions (e.g., benzyloxy or fluorobenzyl groups) structurally mimic the alkylated guanine transition state. Certain derivatives have been shown to 4[4].
Structural dynamics and downstream cellular effects of CDK2 inhibition by 5-nitrosopyrimidines.
Quantitative Selectivity Profiling
To objectively evaluate the performance of 5-nitrosopyrimidines, we must compare their half-maximal inhibitory concentrations (IC₅₀) against their purine predecessors. The data below highlights how structural modifications shift the primary target from CDKs to AGAT.
| Compound Class | Representative Compound | Primary Target | CDK1 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | AGAT Inhibition (vs O⁶-BG) |
| 5-Nitrosopyrimidine | NU6027 | CDK1 / CDK2 | 2.9 ± 0.1 | 2.2 ± 0.6 | Weak |
| Purine Derivative | NU2058 | CDK1 / CDK2 | 5.0 ± 1.0 | 12.0 ± 3.0 | Weak |
| 5-Nitrosopyrimidine | Compound 10* | AGAT | > 50.0 | > 50.0 | 50x Stronger |
| Purine Derivative | Olomoucine | CDK1 / CDK2 | ~7.0 | ~7.0 | None |
*Compound 10: 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine.[4]
Key Insight: The transition from the purine NU2058 to the pyrimidine NU6027 improves CDK2 potency by nearly an order of magnitude[1]. Conversely, altering the 6-position with a 4-fluorobenzyl group (Compound 10) abolishes kinase activity but yields an AGAT inhibitor 50 times more potent than the clinical standard O⁶-benzylguanine (O⁶-BG)[4].
Experimental Workflows: Self-Validating Protocols
Because 5-nitrosopyrimidines exhibit dual-target potential (Kinases vs. AGAT) and possess a highly conjugated chromophore, standard screening assays are prone to false readouts. The following protocols are engineered as self-validating systems —meaning they contain internal mechanistic controls to isolate true catalytic inhibition from optical artifacts or allosteric denaturation.
Protocol A: Orthogonal Kinase Selectivity Profiling
Causality: The nitroso group can absorb UV/Vis light, causing auto-fluorescence or quenching in standard optical assays. Therefore, a primary TR-FRET screen must be orthogonally validated using a radiometric assay to confirm true ATP-competitive inhibition.
Step-by-Step Methodology:
-
Primary Screen (TR-FRET):
-
Incubate recombinant CDK2/Cyclin A with a europium-labeled anti-phospho antibody, fluorescent tracer, and the 5-nitrosopyrimidine library (10-point dose-response).
-
Self-Validating Control: Include a "Compound-Only" well (no enzyme). If the TR-FRET ratio shifts in this well, the compound is optically interfering, triggering mandatory radiometric validation.
-
-
Orthogonal Validation (Radiometric ³³P-ATP):
-
Incubate 10 nM CDK2/Cyclin A with 1 µg Histone H1 substrate and the inhibitor for 15 minutes.
-
Initiate the reaction by adding 10 µM ATP spiked with 1 µCi[γ-³³P]-ATP.
-
Self-Validating Control (Mechanism Check): Run a parallel assay at 100 µM ATP. If the IC₅₀ shifts to the right (increases), the inhibition is strictly ATP-competitive, confirming the compound is binding the hinge region rather than denaturing the protein[1].
-
-
Detection: Spot the reaction onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid to remove free ATP, and quantify substrate phosphorylation via scintillation counting.
Protocol B: AGAT Cross-Reactivity Assay
Causality: To ensure the compound isn't just aggregating and precipitating the AGAT protein, we must measure the direct enzymatic transfer of an alkyl group to the active site cysteine.
Step-by-Step Methodology:
-
Protein Incubation: Incubate 5 µg of recombinant human AGAT with varying concentrations of the 5-nitrosopyrimidine derivative at 37°C for 30 minutes.
-
Biomimetic Alkyl-Transfer Reaction:
-
Add a synthetic double-stranded DNA oligonucleotide containing a single fluorescently labeled O⁶-alkylguanine residue.
-
Self-Validating Control: Utilize a C145A mutant AGAT (lacking the catalytic cysteine) in a parallel well. This mutant cannot accept the alkyl group. If fluorescence is still altered in this well, the compound is interfering with the fluorophore, not the enzyme.
-
-
Readout: Separate the reaction via SDS-PAGE. True AGAT inhibitors (like Compound 10) will prevent the transfer of the fluorescent alkyl group to the AGAT protein band, resulting in a loss of fluorescence at the 22 kDa mark[4].
Orthogonal screening workflow for evaluating kinase selectivity and AGAT cross-reactivity.
Conclusion
The 5-nitrosopyrimidine scaffold offers a distinct advantage over traditional purine derivatives by leveraging the 5-nitroso group to enforce a highly specific, high-affinity triplet hydrogen bond network within the CDK ATP-binding pocket. However, this same structural motif introduces a predictable cross-reactivity with DNA repair enzymes like AGAT. By employing the orthogonal, self-validating workflows outlined above, drug development professionals can accurately map the selectivity index of these derivatives, successfully separating potent kinase inhibitors from targeted alkyltransferase suppressors.
References
1.2 - Taylor & Francis. 2.3 - NIH PubMed. 3.5 - NIH PubMed. 4.4 - NIH PubMed. 5.1 - RCSB PDB.
Sources
- 1. rcsb.org [rcsb.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitrosopyrimidine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Nitrosopyrimidine, a compound that demands meticulous attention due to its chemical nature. Our objective is to build a foundation of trust by providing value beyond the product, ensuring that safety and efficacy are paramount from discovery through disposal.
Hazard Assessment: Understanding the "Why" Behind the Protocol
5-Nitrosopyrimidine and its derivatives, such as 2,4,6-Triamino-5-nitrosopyrimidine, belong to the broader class of nitroso compounds.[1] A thorough understanding of its inherent hazards is critical to appreciating the necessity of the stringent disposal protocols outlined herein. The toxicological properties of many specific nitrosopyrimidines have not been fully investigated, compelling us to handle them with a high degree of caution based on the known risks of the chemical class.[2]
-
Chemical Reactivity: Under Japan's Fire Defense Law, 2,4,6-Triamino-5-nitrosopyrimidine is classified as a Class-5 Nitroso compound, indicating it is self-reactive.[1] Such compounds can be sensitive to heat, shock, and friction.[3] Furthermore, it is incompatible with strong oxidizing agents, which can lead to vigorous or explosive reactions.[3]
-
Health Hazards: At a minimum, this compound is known to cause skin and serious eye irritation.[1][3] More significantly, many N-nitroso compounds are recognized as probable human carcinogens.[4][5] Lacking complete toxicological data, we must operate under the precautionary principle and treat 5-Nitrosopyrimidine as a potential carcinogen.
-
Environmental Hazards: Environmental hazard data is largely unavailable.[1] Therefore, release into the environment must be strictly avoided to prevent unknown ecological consequences.[6][7]
This hazard profile dictates that the primary goal of our disposal procedure is not just to discard the material, but to neutralize its hazardous properties at the source.
Personnel Protection & Engineering Controls: Your First Line of Defense
Before handling or preparing 5-Nitrosopyrimidine for disposal, establishing a safe working environment is non-negotiable.
-
Engineering Controls: All handling, including weighing, dissolution, and the disposal procedures themselves, must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Lab Coat: A flame-resistant lab coat or gown.
-
Respiratory Protection: For situations with a high potential for dust generation or in case of a spill, a NIOSH-approved respirator may be required.[8]
-
Table 1: Hazard and Protection Summary for 2,4,6-Triamino-5-nitrosopyrimidine
| Hazard Classification | Description | Required Control Measure |
| Physical Hazard | Self-reactive (Class-5 Nitroso Compound)[1] | Avoid heat, shock, friction.[3] Store in a cool, dark place.[1] |
| Health Hazard | Skin Irritant (Category 2)[1][3] | Wear chemical-resistant gloves.[3] |
| Health Hazard | Serious Eye Irritant (Category 2A)[1][3] | Wear safety goggles or a face shield.[3] |
| Potential Hazard | Carcinogenicity (Class Effect)[4][5] | Handle exclusively in a chemical fume hood.[4] |
| Incompatibilities | Strong oxidizing agents[3] | Segregate from incompatible chemicals during storage and in waste streams. |
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is crucial for a safe and compliant waste management stream. Never mix 5-Nitrosopyrimidine waste with other chemical waste streams unless explicitly permitted by a validated decontamination protocol.
-
Solid Waste: Collect unadulterated 5-Nitrosopyrimidine powder, contaminated weighing papers, and grossly contaminated PPE (like gloves) in a dedicated, leak-proof hazardous waste container.[4]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and flasks that have come into contact with the compound should be placed in the same solid waste container.
-
Aqueous/Solvent Solutions: Collect solutions containing 5-Nitrosopyrimidine in a separate, clearly labeled, and sealed hazardous waste container compatible with the solvent used.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Nitrosopyrimidine Waste," and the associated hazard warnings (e.g., "Toxic," "Carcinogen," "Reactive").[4]
Chemical Decontamination: The Preferred Method for Lab-Scale Waste
Direct disposal of reactive and potentially carcinogenic compounds is not the safest or most responsible approach. For laboratory-scale waste, chemical degradation is the preferred method to neutralize the hazards of 5-Nitrosopyrimidine before it leaves the lab. The following procedure is based on established, reliable methods for the destruction of N-nitroso compounds.[9][10] The core principle is the chemical reduction of the nitroso (-N=O) group, which is responsible for the compound's characteristic hazards.
Protocol: Reductive Degradation using Aluminum-Nickel (Al-Ni) Alloy
This procedure has been shown to achieve at least 99.98% destruction of various N-nitroso compounds, without generating mutagenic byproducts or hazardous diazoalkanes.[9][10]
Materials:
-
Waste solution containing 5-Nitrosopyrimidine
-
Aluminum-Nickel (Al-Ni) alloy powder
-
Potassium hydroxide (KOH) solution (1 M)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
Step-by-Step Methodology:
-
Setup: Conduct the entire procedure in a chemical fume hood. Place the waste solution in a reaction vessel equipped with a magnetic stir bar.
-
Initiate Reaction: Begin stirring the solution. Slowly and carefully add the Al-Ni alloy powder. A recommended ratio is to use a significant excess of the alloy.
-
Increase Basicity: Gradually add 1 M potassium hydroxide (KOH) solution to the stirring mixture. The increasing basicity facilitates the reductive degradation process.[10] If the solution becomes too thick to stir effectively, more KOH solution can be added.[9]
-
Reaction Time: Allow the reaction to proceed with continuous stirring for several hours at room temperature. To ensure complete degradation, an overnight reaction is advisable.[11]
-
Verification (Optional but Recommended): The completeness of the reaction can be verified chromatographically (e.g., HPLC) to confirm the disappearance of the parent 5-Nitrosopyrimidine peak.[10]
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the mixture with a suitable acid (e.g., dilute HCl), monitoring the temperature. The resulting decontaminated solution, now containing the corresponding amine, can be collected and disposed of as routine chemical waste through your institution's Environmental Health & Safety (EHS) office.[11] Clearly label the container with its final contents.
Final Disposal Pathways
The appropriate final disposal pathway depends on the nature and quantity of the waste.
-
Decontaminated Waste: The neutralized aqueous solution from the chemical degradation protocol should be collected in a designated hazardous waste container, labeled with its final chemical constituents, and transferred to your institution's EHS office for disposal.
-
Bulk Quantities & Untreated Waste: If you have large quantities of 5-Nitrosopyrimidine or if chemical degradation in the lab is not feasible, the waste must be disposed of via a licensed hazardous waste contractor.
-
Procedure:
-
Securely package the waste in a clearly labeled, sealed container as described in Section 3.
-
Contact your institution's EHS office to arrange for a waste pickup.
-
The final disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[3] It is critical to inform the disposal facility of the material's reactive nature.
-
-
The workflow below illustrates the decision-making process for proper disposal.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-Nitrosopyrimidine
Advanced Safety and Logistical Guide: Handling 5-Nitrosopyrimidine and its Derivatives
As a Senior Application Scientist, I frequently oversee the integration of pyrimidine-based intermediates into pharmaceutical and agrochemical development pipelines. 1[1] and its functionalized derivatives—such as2[2] and—are invaluable precursors due to the high reactivity of their nitrogen-rich structures.
However, this inherent reactivity demands rigorous, self-validating operational controls. To build a secure laboratory environment, we must move beyond generic safety checklists and understand the mechanistic causality behind our protective strategies.
Part 1: Mechanistic Hazard Profile
The nitroso group (-N=O) acts as a strong electrophile. Upon dermal or ocular contact, it can covalently bind to nucleophilic amino acid residues in biological proteins, directly causing the severe skin (H315) and eye irritation (H319) associated with these compounds (3)[3]. Furthermore, these chemicals are typically supplied as fine, pale red crystalline powders. If aerosolized, they present a significant respiratory hazard (H335)[3].
Crucially, from a physicochemical standpoint, certain nitroso compounds are classified under self-reactive hazard categories (e.g., Class-5 Dangerous grade 2 under the Japanese Fire Defense Law) (4)[4]. While stable under standard laboratory conditions (2–8 °C), they can theoretically decompose exothermically if subjected to severe friction, shock, or electrostatic discharge[4]. Therefore, your PPE and handling environment must be engineered to prevent both biological exposure and static buildup.
Part 2: Quantitative PPE Specifications
To establish a self-validating safety system, PPE selection must be driven by empirical breakthrough data rather than generic guidelines.
| PPE Category | Specification / Standard | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile Rubber Gloves | Breakthrough > 240 min; Thickness ≥ 0.11 mm | Nitrile provides superior chemical resistance against organic nitroso permeation compared to latex. A protection class of 5 or higher is required for prolonged contact (5)[5]. |
| Eye Protection | Tightly fitting safety goggles | EN 166 (EU) or NIOSH (US) compliant | Forms an airtight seal to prevent ocular exposure to airborne crystalline dust (6)[6]. |
| Respiratory | Particulate Respirator (P3 / N95) | Filtration efficiency ≥ 99% | Mitigates the inhalation of fine powders (H335). Mandatory if local exhaust ventilation drops below optimal face velocity (7)[7]. |
| Body Protection | Anti-static lab coat / Tyvek suit | Surface resistance < 10⁹ Ω | Dissipates static charge, eliminating a potential ignition source for self-reactive nitroso powders[4]. |
Part 3: Self-Validating Operational Workflow
Do not merely execute steps; verify the integrity of your environment at each phase to ensure a closed-loop safety system.
Phase 1: Pre-Operational Setup
-
Ventilation Verification : Confirm the fume hood face velocity is between 0.4 and 0.6 m/s. 5-Nitrosopyrimidine must never be handled on an open bench[7].
-
Static Dissipation : Ensure all balances and spatulas are grounded to prevent the buildup of electrostatic charge[4].
Phase 2: Donning Protocol
-
Glove Integrity Check : Perform an inflation test on nitrile gloves to check for microscopic pinholes before donning. Double-gloving is highly recommended.
-
Respirator Fit Test : Execute a negative pressure seal check on your P3 respirator. If you detect air leaking around the edges, readjust the straps immediately.
Phase 3: Handling and Transfer
-
Friction Reduction : Use anti-static, non-sparking spatulas. Avoid vigorous scraping against the glass container, as friction must be minimized when handling nitroso compounds[4].
-
Aerosol Mitigation : Transfer the powder smoothly. Do not drop the powder from a height, as this generates hazardous micro-dust clouds.
Phase 4: Doffing Protocol
-
Glove Removal : Remove the outer gloves first by pinching the wrist and pulling them inside out, trapping any residual 5-Nitrosopyrimidine powder inside.
-
Decontamination : Immediately wash hands and face with copious amounts of soap and water[4][7].
Part 4: Visualizing the Safety Logic
Fig 1. Self-validating operational workflow and spill response logic for 5-Nitrosopyrimidine.
Part 5: Spill Response and Disposal Plan
If a spill occurs, immediate containment is critical to prevent the spread of respiratory irritants.
-
Evacuation and Assessment : Immediately evacuate non-essential personnel from the vicinity. Assess if the spill has generated a dust cloud[4].
-
Emergency PPE : Responders must don a full-face respirator and heavy-duty nitrile gloves before re-entering the area[6].
-
Damp Containment (Critical Step) : Do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risks. Instead, gently cover the spill with a damp absorbent pad or an inert material like sand or vermiculite to suppress dust formation (8)[8].
-
Collection : Use a non-sparking shovel to carefully transfer the absorbed material into an airtight, clearly labeled hazardous waste receptacle (9)[9].
-
Surface Decontamination : Wash the affected area thoroughly with soap and water. 5-Nitrosopyrimidine derivatives are effectively lifted by surfactants[4].
-
Waste Segregation : Store the sealed waste container in a cool, dark, and well-ventilated area, strictly segregated from strong oxidizing agents[10]. Dispose of via a licensed hazardous waste contractor[3].
References
-
5-Nitrosopyrimidine | CID 18535981 - PubChem . National Institutes of Health (NIH). URL:[Link]
Sources
- 1. 5-Nitrosopyrimidine | C4H3N3O | CID 18535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
